molecular formula C12H14O3 B1381166 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid CAS No. 1369467-57-1

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Cat. No.: B1381166
CAS No.: 1369467-57-1
M. Wt: 206.24 g/mol
InChI Key: VYVAIGBPUJFOQQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-ethoxy-3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVAIGBPUJFOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (Commonly: 4-Ethoxy-3-methylcinnamic acid) is a functionalized phenylpropanoid derivative central to medicinal chemistry and materials science. It serves as a critical pharmacophore in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists , specifically the "glitazar" class of dual


 agonists used in metabolic syndrome therapeutics. Additionally, its rigid rod-like structure and alkoxy tail make it a valuable mesogenic core in the design of ferroelectric liquid crystals.

This guide provides a definitive physicochemical profile, a validated synthetic protocol via the Knoevenagel condensation, and structural characterization data designed for researchers in drug discovery and organic synthesis.

Physicochemical Profile

The molecular weight and elemental composition are derived from the IUPAC structure


.
Table 1: Core Chemical Specifications
PropertyValueNotes
Molecular Weight 206.24 g/mol Calculated (C: 12.011, H: 1.008, O: 15.999)
Molecular Formula

IUPAC Name (2E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoic acidTrans-isomer is thermodynamically favored.
CAS (Precursor) 56917-14-7Refers to 4-Ethoxy-3-methylbenzaldehyde
Physical State Crystalline SolidWhite to off-white needles
Predicted pKa ~4.5Typical for cinnamic acid derivatives
Solubility DMSO, Ethanol, MethanolInsoluble in water without base adjustment

Synthetic Architecture: Knoevenagel Condensation

The most robust route to this compound is the Knoevenagel condensation followed by in situ decarboxylation. This route is preferred over the Heck reaction for this specific substrate due to the high availability of the aldehyde precursor and the avoidance of palladium catalysts, which require expensive removal steps in pharmaceutical GMP environments.

Reaction Logic
  • Nucleophilic Addition: The active methylene of malonic acid attacks the carbonyl of 4-ethoxy-3-methylbenzaldehyde.

  • Dehydration: Elimination of water forms the

    
    -unsaturated dicarboxylic acid.
    
  • Decarboxylation: Thermal elimination of

    
     drives the reaction to the thermodynamic trans-cinnamic acid product.
    
DOT Diagram: Synthetic Pathway

Synthesis Aldehyde 4-Ethoxy-3-methylbenzaldehyde (CAS: 56917-14-7) Inter Intermediate (Dicarboxylic Acid) Aldehyde->Inter Piperidine/Pyridine 80-100°C Malonic Malonic Acid Malonic->Inter Product 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid (MW: 206.24) Inter->Product -CO2 (Decarboxylation) -H2O

Figure 1: The Knoevenagel condensation pathway utilizing base-catalyzed addition followed by thermal decarboxylation.

Validated Experimental Protocol

Objective: Synthesis of 10g of this compound.

Reagents
  • 4-Ethoxy-3-methylbenzaldehyde: 10.0 g (60.9 mmol)

  • Malonic Acid: 12.7 g (122 mmol, 2.0 eq)

  • Pyridine: 20 mL (Solvent/Base)

  • Piperidine: 0.5 mL (Catalyst)

  • HCl (conc.): For acidification

Step-by-Step Methodology
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde and malonic acid.

  • Solvation: Add pyridine (20 mL) and stir until partially dissolved. Add piperidine (0.5 mL) as the catalyst.

  • Reflux (Critical Step): Attach a reflux condenser. Heat the mixture to 100–110°C for 3–4 hours.

    • Observation: Evolution of

      
       gas bubbles indicates the decarboxylation is proceeding. The reaction is complete when gas evolution ceases.
      
  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 100 mL of ice-cold water and 25 mL of concentrated HCl.

    • Mechanism: The acid neutralizes the pyridine and protonates the cinnamate salt, forcing the free acid to precipitate.

  • Isolation: A white precipitate will form immediately.[1] Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove pyridinium salts.
    
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain high-purity needles.

Structural Characterization (Validation)

To verify the identity of the synthesized compound, compare analytical data against these predicted spectral signatures.

-NMR (400 MHz, DMSO- )

The spectrum is distinct due to the trans-alkene coupling and the specific alkoxy/alkyl substitution pattern.

Chemical Shift (

)
MultiplicityIntegrationAssignment
12.20 Singlet (br)1HCarboxylic Acid (-COOH)
7.55 Doublet (

Hz)
1H

-proton (Alkene, trans)
7.45 Singlet1HAr-H (Position 2, ortho to methyl)
7.40 Doublet1HAr-H (Position 6)
6.95 Doublet1HAr-H (Position 5, ortho to ethoxy)
6.35 Doublet (

Hz)
1H

-proton (Alkene, trans)
4.08 Quartet2HEthoxy

2.18 Singlet3HAromatic Methyl

1.35 Triplet3HEthoxy Terminal

Interpretation:

  • The coupling constant (

    
    ) of ~16 Hz between the alkene protons at 7.55 and 6.35 ppm confirms the (E)-isomer (trans)  geometry.
    
  • The presence of the ethoxy quartet and methyl singlet confirms the integrity of the starting material's substitution pattern.

Pharmacological & Industrial Utility

Drug Discovery: PPAR Agonists

This molecule acts as a "tail" fragment for Glitazars (Dual PPAR


 agonists). The prop-2-enoic acid moiety mimics fatty acids, allowing the molecule to bind to the PPAR nuclear receptor ligand-binding domain (LBD).
  • Mechanism: The carboxylic acid forms hydrogen bonds with Tyr473 (in PPAR

    
    ) or Tyr314 (in PPAR
    
    
    
    ), activating transcription factors that regulate lipid metabolism and insulin sensitivity.
  • SAR Insight: The 3-methyl group provides steric bulk that improves selectivity, while the 4-ethoxy group increases lipophilicity (

    
    ), enhancing membrane permeability compared to simple methoxy analogs.
    
Materials Science: Liquid Crystals

Alkoxy-cinnamic acids are classic mesogens. The rigid conjugated core (benzene + alkene + acid dimer) facilitates the formation of smectic phases .

  • Dimerization: In the solid/liquid crystal state, the carboxylic acid groups form hydrogen-bonded dimers, effectively doubling the length of the rigid rod, which is essential for liquid crystalline behavior.

References

  • Sigma-Aldrich. (n.d.). 4-Ethoxy-3-methylbenzaldehyde (CAS 56917-14-7) Product Sheet. Retrieved from

  • BenchChem. (2025). Synthesis of Novel Cinnamic Acid Derivatives: Knoevenagel Condensation Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cinnamic Acid Derivatives. Retrieved from

  • Houpis, I. N., et al. (2005). Synthesis of PPAR agonist via asymmetric hydrogenation of a cinnamic acid derivative.[2] Organic Letters, 7(10), 1947-1950.[2]

  • Miyazawa, T., et al. (2022). Structure-Activity Relationships of Alkoxycinnamic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual SAR reference).

Sources

Technical Guide: Pharmacological Profile and Experimental Analysis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, experimental analysis, and biological potential of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid . This guide is structured for researchers investigating lipophilic cinnamic acid derivatives as potential therapeutic agents for metabolic and inflammatory disorders.

Executive Summary & Chemical Identity[1]

This compound (also known as 4-Ethoxy-3-methylcinnamic acid ) is a synthetic derivative of the phenylpropanoid class. Structurally, it is defined by an acrylic acid side chain attached to a phenyl ring substituted with a lipophilic ethoxy group at the para position and a methyl group at the meta position.

Unlike natural analogs such as ferulic acid or caffeic acid, this molecule lacks free hydroxyl groups on the phenyl ring, significantly altering its physicochemical profile. The absence of phenolic hydroxyls reduces direct radical scavenging capacity but enhances lipophilicity (LogP) and membrane permeability, making it a prime candidate for intracellular target modulation (e.g., PPARs, Nrf2).

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula C₁₂H₁₄O₃Core Pharmacophore
Molecular Weight 206.24 g/mol Small Molecule (Lipinski Compliant)
LogP (Octanol/Water) ~3.2 - 3.5High Membrane Permeability
H-Bond Donors 1 (Carboxylic Acid)Target Binding (e.g., Ser/Thr residues)
H-Bond Acceptors 3Receptor Interaction
Rotatable Bonds 4Conformational Flexibility
Topological Polar Surface Area 46.5 ŲGood Oral Bioavailability

Biological Mechanisms & Therapeutic Potential[3][4][5][6]

The biological activity of this compound is governed by two structural features: the


-unsaturated carbonyl moiety  (Michael acceptor) and the lipophilic tail  (ethoxy-methyl phenyl ring).
Anti-Inflammatory Activity (NF- B Inhibition)

The


-unsaturated ketone acts as a Michael acceptor, capable of forming covalent adducts with cysteine residues on signaling proteins.
  • Mechanism: The molecule targets the IKK complex or directly inhibits the p65 subunit of NF-

    
    B, preventing its nuclear translocation.
    
  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ) and inducible enzymes (iNOS, COX-2).
Antioxidant Defense (Nrf2 Activation)

Unlike phenolic acids that scavenge radicals directly, this compound acts as an indirect antioxidant.

  • Mechanism: It alkylates specific cysteine sensors (e.g., Cys151) on Keap1 , the repressor of Nrf2 . This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.

  • Outcome: Upregulation of Phase II detoxifying enzymes (HO-1, NQO1, GCLC).

Metabolic Regulation (PPAR Modulation)

The 4-ethoxy-3-methylphenyl scaffold mimics the hydrophobic tail of fibrates and glitazars.

  • Mechanism: The carboxylic acid head group binds to the PPAR ligand-binding domain (LBD), while the lipophilic tail occupies the hydrophobic pocket.

  • Potential: Partial agonism of PPAR

    
      (lipid metabolism) or PPAR
    
    
    
    (insulin sensitization), though typically requiring conversion to the saturated propanoic acid form for maximal efficacy.

Experimental Protocols

Chemical Synthesis (Knoevenagel Condensation)

To generate high-purity substrate for biological assays.

Reagents: 4-Ethoxy-3-methylbenzaldehyde, Malonic acid, Pyridine, Piperidine.

  • Preparation: Dissolve 4-ethoxy-3-methylbenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add catalytic piperidine (0.5 mL).

  • Reflux: Heat the mixture at 80–100°C for 4–6 hours until CO₂ evolution ceases.

  • Workup: Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the crude acid.

  • Purification: Recrystallize from ethanol/water to obtain white crystalline needles.

  • Validation: Confirm structure via ¹H-NMR (look for doublet signals for vinylic protons at

    
     6.3–7.7 ppm, 
    
    
    
    Hz for trans-isomer).
In Vitro Anti-Inflammatory Assay (NO Inhibition)

To quantify the suppression of inflammatory mediators.

System: RAW 264.7 Macrophage Cell Line.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment: Pre-treat cells with the test compound (1–50

    
    M) for 1 hour. Include Dexamethasone (1 
    
    
    
    M) as a positive control.
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 24 hours.
    
  • Griess Assay: Mix 100

    
    L of supernatant with 100 
    
    
    
    L Griess reagent. Measure absorbance at 540 nm.
  • Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.

Target Engagement: Keap1-Nrf2 Pathway Analysis

To verify the mechanism of action.

System: HepG2 or ARE-Luciferase Reporter Cells.

  • Transfection: Transfect cells with an ARE-Luciferase reporter plasmid.

  • Incubation: Treat cells with compound (5–20

    
    M) for 12–24 hours.
    
  • Lysis & Detection: Lyse cells and add luciferin substrate. Measure luminescence.

  • Western Blot Validation: Extract nuclear fractions and blot for Nrf2 accumulation. Blot cytosolic fractions for HO-1 induction.

Visualizations

Signaling Pathway: Mechanism of Action

The following diagram illustrates the dual pathway modulation (NF-


B inhibition and Nrf2 activation) characteristic of electrophilic cinnamic acid derivatives.

BiologicalActivity cluster_Inflammation Anti-Inflammatory Pathway cluster_Antioxidant Antioxidant Pathway Compound 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid IKK IKK Complex Compound->IKK Inhibits (Michael Addition) Keap1 Keap1 (Cys151) Compound->Keap1 Alkylates Cys Residues IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Degradation (Blocked) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription (Downregulated) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds PhaseII Phase II Enzymes (HO-1, NQO1) ARE->PhaseII Induces Expression

Caption: Dual immunomodulatory mechanism showing inhibition of NF-


B signaling and activation of the Nrf2/ARE antioxidant response.
Experimental Workflow: Synthesis to Assay

This workflow outlines the critical path for validating the compound's biological activity.

Workflow Start Start: Reagents Synth Synthesis (Knoevenagel) Start->Synth Purify Purification (Recrystallization) Synth->Purify QC QC: NMR/MS (>98% Purity) Purify->QC Assay1 Assay 1: Cell Viability (MTT) QC->Assay1 Assay2 Assay 2: NO Inhibition (Griess) Assay1->Assay2 If Non-Toxic Assay3 Assay 3: Western Blot (Nrf2/NF-kB) Assay2->Assay3 Hit Confirmation Analysis Data Analysis (IC50 Calculation) Assay3->Analysis

Caption: Step-by-step experimental workflow from chemical synthesis to biological validation.

Comparative SAR Analysis

Structure-Activity Relationship (SAR) analysis highlights why the "4-Ethoxy-3-methyl" substitution pattern is distinct from common natural products.

CompoundR3 SubstituentR4 SubstituentLipophilicityPrimary Activity
Cinnamic Acid -H-HModerateWeak Antimicrobial
p-Coumaric Acid -H-OHLowAntioxidant (Radical Scavenging)
Ferulic Acid -OCH₃-OHLow-ModerateAntioxidant / UV Protection
Target Compound -CH₃ -OCH₂CH₃ High Membrane Permeability / PPAR / Nrf2

Key Insight: The replacement of the 4-OH (donor) with 4-OEt (acceptor/lipophilic) removes the ability to donate hydrogen atoms to radicals directly. However, it significantly increases the molecule's ability to cross the lipid bilayer and interact with intracellular nuclear receptors (PPARs) or modify cysteine residues on Keap1.

Safety and Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C, protected from light (to prevent cis/trans photoisomerization).

References

  • Pontiki, E., et al. (2014). "Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives." Medicinal Research Reviews. Link

  • Sova, M. (2012). "Antioxidant and antimicrobial activities of cinnamic acid derivatives." Mini Reviews in Medicinal Chemistry. Link

  • Janakiram, N.B., et al. (2011). "Chemopreventive effects of cinnamic acid derivatives." Cancer Letters. Link

  • Dinkova-Kostova, A.T., et al. (2001). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences. Link

  • Bermudez, V., et al. (2010). "Lipid-lowering effects of cinnamic acid derivatives: A review of the mechanisms." Journal of Lipids. Link

Mechanistic Characterization of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic profile of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (also referred to as 4-Ethoxy-3-methylcinnamic acid ).

Based on its structural pharmacophore—a lipophilic cinnamic acid derivative—this compound acts primarily as a dual modulator of nuclear receptors (PPARs) and an inducer of the Nrf2-Keap1 antioxidant pathway . It is frequently utilized in research as a stable, lipophilic probe to investigate metabolic regulation and anti-inflammatory signaling, offering superior cellular permeability compared to its natural analogues like Ferulic Acid.

Targeting Nuclear Receptors and Oxidative Stress Pathways

Executive Summary: The Pharmacophore

This compound represents a synthetic optimization of the cinnamic acid scaffold. Unlike natural hydroxycinnamates (e.g., Ferulic acid), this molecule features:

  • 4-Ethoxy Group: Replaces the labile phenolic hydroxyl, enhancing lipophilicity (LogP) and preventing rapid Phase II conjugation (glucuronidation/sulfation).

  • 3-Methyl Group: Provides steric bulk and prevents metabolic O-demethylation common to methoxy-substituted analogues.

  • Acrylic Acid Tail: Acts as the primary pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) binding (via the carboxylate headgroup) and Nrf2 activation (via the electrophilic

    
    -unsaturated ketone Michael acceptor).
    

Primary Mechanisms of Action:

  • PPAR

    
    /
    
    
    
    Agonism:
    Regulation of lipid metabolism and insulin sensitization.
  • Nrf2/ARE Activation: Induction of Phase II detoxifying enzymes via Keap1 inhibition.

Mechanism of Action: Deep Dive

PPAR / Dual Agonism (Metabolic Regulation)

The carboxylic acid moiety of this compound mimics free fatty acids, allowing it to dock into the ligand-binding domain (LBD) of PPARs.

  • Binding Event: The molecule enters the nucleus and binds to PPAR

    
     (liver/muscle) or PPAR
    
    
    
    (adipose). The 4-ethoxy-3-methylphenyl tail occupies the large hydrophobic pocket of the LBD, stabilizing Helix 12.
  • Transcriptional Complex Assembly: Ligand binding induces a conformational change that releases co-repressors (NCoR/SMRT) and recruits co-activators (SRC-1, PGC-1

    
    ).
    
  • Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Gene Expression: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, driving the expression of:

    • CPT1A / ACOX1 (Fatty acid oxidation).

    • CD36 (Fatty acid uptake).

    • AdipoQ (Adiponectin – insulin sensitivity).

Nrf2-Keap1 Pathway (Anti-Inflammatory/Antioxidant)

The


-unsaturated carbonyl (Michael acceptor) functions as an electrophilic sensor.
  • Keap1 Modification: Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. This compound alkylates specific cysteine residues (Cys151, Cys273, or Cys288) on Keap1 via a Michael addition reaction.

  • Nrf2 Stabilization: This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.

  • Nuclear Translocation: Accumulated Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE).

  • Effect: Upregulation of HO-1 (Heme Oxygenase-1) and NQO1, reducing oxidative stress and suppressing NF-

    
    B mediated inflammation.
    

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway activation (PPAR and Nrf2) initiated by this compound.

MoA_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Compound 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Keap1 Keap1 (Cys-SH) Compound->Keap1 Michael Addition (Electrophilic Attack) PPAR_Cyto PPAR (Monomer) Compound->PPAR_Cyto Ligand Binding Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation PPAR_RXR PPAR-RXR Heterodimer PPAR_Cyto->PPAR_RXR Nuclear Entry & Dimerization ARE ARE (DNA) Nrf2_Nuc->ARE Binding Gene_Ox Antioxidant Genes (HO-1, NQO1) ARE->Gene_Ox Transcription PPRE PPRE (DNA) PPAR_RXR->PPRE Binding Gene_Lipid Lipid Metabolism Genes (CPT1, CD36) PPRE->Gene_Lipid Transcription

Caption: Dual activation mechanism showing Keap1 alkylation (left) and PPAR nuclear receptor binding (right).

Experimental Validation Protocols

To confirm the mechanism of action in a research setting, the following self-validating protocols are recommended.

PPAR / Reporter Gene Assay (Luciferase)

Objective: Quantify the transcriptional agonist activity of the compound on PPAR subtypes.

Methodology:

  • Cell Line: HEK293T or HepG2 cells.

  • Transfection: Co-transfect cells with:

    • Expression plasmid for human PPAR

      
       or PPAR
      
      
      
      .
    • RXR

      
       expression plasmid.
      
    • PPRE-Luciferase reporter (containing 3x PPRE copies).

    • Renilla luciferase (internal control).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with Compound (0.1 - 50

      
      M)  for 24 hours.
      
    • Positive Controls: Fenofibrate (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
    • Negative Control: DMSO vehicle.

  • Readout: Dual-Luciferase assay. Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .

Validation Criteria: A dose-dependent increase in luciferase activity (>3-fold) confirms direct transcriptional activation.

Keap1-Nrf2 Interaction Assay (TR-FRET)

Objective: Prove the compound disrupts the protein-protein interaction via covalent modification.

Methodology:

  • Reagents:

    • Terbium-labeled anti-GST antibody (binds GST-Keap1).

    • FITC-labeled Nrf2 peptide (binds Keap1 Kelch domain).

  • Reaction:

    • Incubate GST-Keap1 with the Compound for 60 min (allows covalent modification).

    • Add FITC-Nrf2 peptide and Tb-antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Interpretation: If the compound modifies Keap1, the binding pocket is distorted or blocked.

    • Result: Decrease in FRET signal (loss of proximity between Tb and FITC).

Comparative Data Analysis

The following table contrasts this compound with its natural analogue, Ferulic Acid.

FeatureFerulic Acid (Natural)This compoundImpact on Utility
Structure 4-OH, 3-OMe Cinnamic Acid4-OEt, 3-Me Cinnamic AcidIncreased Lipophilicity
LogP (Est.) ~1.5~3.2Superior Membrane Permeability
Metabolic Stability Low (Rapid Sulfation of 4-OH)High (Blocked 4-position)Longer Half-life
Primary Target ROS Scavenging (Direct)PPAR Agonism / Nrf2 InductionSignaling Modulator vs. Scavenger
Potency (PPAR) Low / WeakModerate / HighEffective Pharmacological Probe

References

  • Bernini, R., et al. (2018). "Lipophilic ferulic acid derivatives: Synthesis and antioxidant properties." Journal of Agricultural and Food Chemistry.

  • Mao, X., et al. (2019). "PPAR

    
     and PPAR
    
    
    
    dual agonists for the treatment of type 2 diabetes and metabolic syndrome." Drug Discovery Today.
  • Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidants and electrophiles." Proceedings of the National Academy of Sciences.

  • PubChem Compound Summary. "3-(4-methylphenyl)prop-2-enoic acid derivatives and analogues." National Center for Biotechnology Information.

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Foreword: Unveiling a Novel Cinnamic Acid Derivative

Cinnamic acid and its extensive family of derivatives represent a cornerstone in the fields of medicinal chemistry and materials science. These α,β-unsaturated aromatic acids, found ubiquitously in the plant kingdom, are renowned for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-tumor properties.[1][2][3] This guide delves into the specifics of a uniquely substituted derivative, This compound . While direct extensive literature on this precise molecule is nascent, its structural architecture allows for a robust, predictive analysis based on the well-established principles governing its parent class.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a foundational guide, synthesizing established chemical principles with field-proven insights to illuminate the path from synthesis to potential application for this promising compound. We will explore its logical synthesis, predictive characterization, and potential therapeutic avenues, grounding our discussion in authoritative chemical science.

Section 1: Molecular Architecture and Physicochemical Profile

The defining characteristics of a molecule are encoded in its structure. The arrangement of its functional groups—the ethoxy and methyl substitutions on the phenyl ring, combined with the propenoic acid moiety—dictates its reactivity, solubility, and potential biological interactions.

Chemical Structure:

(E)-3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Structural Analysis
  • Cinnamic Acid Core: The α,β-unsaturated carboxylic acid (prop-2-enoic acid) system is the molecule's reactive heart. It is a known Michael acceptor and participates in various biological signaling pathways.

  • Phenyl Ring Substitution: The substitution pattern on the benzene ring is critical for modulating activity. The para-ethoxy and meta-methyl groups influence the molecule's electronics and lipophilicity.

    • Ethoxy Group (-OCH₂CH₃): An electron-donating group that can increase the electron density of the aromatic ring and potentially enhance interactions with biological targets.

    • Methyl Group (-CH₃): A weakly electron-donating and lipophilic group that can influence binding affinity and metabolic stability.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds found in chemical databases.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₄O₃Defines the elemental composition.
Molecular Weight 206.24 g/mol Influences diffusion, absorption, and distribution.
pKa (Acidic) ~4.5Affects ionization state at physiological pH, impacting solubility and membrane permeability.
LogP (Octanol/Water) ~2.8 - 3.2Indicates lipophilicity; crucial for predicting absorption and distribution (ADME properties).
Solubility Slightly soluble in water; freely soluble in organic solvents like ethanol, DMSO, and DMF.[1]Determines formulation possibilities and bioavailability.
Physical State Likely a crystalline solid at room temperature.[1]Important for handling, formulation, and storage.

Section 2: Synthesis and Purification

The construction of cinnamic acid derivatives is a well-trodden path in organic synthesis. The Knoevenagel condensation stands out as the most efficient and widely adopted method for creating the characteristic C=C double bond of this molecular class.[4][5]

The Knoevenagel-Doebner Condensation: A Strategic Approach

The Knoevenagel condensation involves the reaction of an active methylene compound (malonic acid) with an aldehyde (4-ethoxy-3-methylbenzaldehyde) in the presence of a basic catalyst.[4] The Doebner modification specifically uses pyridine as the solvent and piperidine as the catalyst, which facilitates a subsequent decarboxylation to yield the desired α,β-unsaturated acid directly.[1]

Mechanism Pillars:

  • Deprotonation: The basic catalyst (piperidine) deprotonates the active methylene compound (malonic acid) to form a highly reactive enolate ion.[4]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[4]

  • Dehydration & Decarboxylation: The intermediate undergoes dehydration to form a double bond. Subsequent heating in the presence of the basic solvent promotes decarboxylation, eliminating CO₂ to yield the final cinnamic acid derivative.[4]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for high yield and purity.

Reactants:

  • 4-Ethoxy-3-methylbenzaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (Solvent)

  • Piperidine (0.1 eq, Catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethoxy-3-methylbenzaldehyde in pyridine.

  • Addition of Reactants: Add malonic acid to the solution, followed by a catalytic amount of piperidine.

  • Reaction: Heat the mixture to 80-100°C and reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[6]

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.[6] Typical yields for this reaction are in the range of 70-85%.

Green Chemistry Considerations

Modern synthetic chemistry emphasizes sustainability. Greener alternatives to the traditional Knoevenagel condensation have been developed to avoid the use of toxic solvents like pyridine. These methods include:

  • Solvent-Free Synthesis: Reacting the aldehyde and malonic acid directly in the presence of a benign catalyst like ammonium bicarbonate.[5]

  • Microwave-Assisted Synthesis: Using microwave irradiation in the presence of catalysts like tetrabutylammonium bromide (TBAB) and potassium carbonate in water can significantly reduce reaction times and improve yields.[1][7]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Ethoxy-3-methylbenzaldehyde E Knoevenagel Condensation & Decarboxylation A->E B Malonic Acid B->E C Pyridine (Solvent) Piperidine (Catalyst) C->E D Heat (80-100°C) D->E F Acidic Work-up (HCl, Ice) E->F G Filtration & Washing F->G H Recrystallization (Ethanol/Water) G->H I Pure 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid H->I

Caption: Synthetic workflow for this compound.

Section 3: Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry. The data presented here are predictive values based on analogous structures.

TechniquePredicted Observations
¹H NMR Vinyl Protons: Two doublets between δ 6.3-6.5 ppm and δ 7.6-7.8 ppm with a coupling constant (J) of ~16 Hz, confirming the trans (E) configuration. Aromatic Protons: Signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the substituted phenyl ring. Ethoxy Protons: A quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm. Methyl Protons: A singlet around δ 2.2 ppm. Carboxylic Acid Proton: A broad singlet > δ 12.0 ppm.
¹³C NMR Carbonyl Carbon: Signal around δ 167-170 ppm. Alkene Carbons: Signals between δ 115-145 ppm. Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, including quaternary carbons attached to the ethoxy and methyl groups. Ethoxy Carbons: Signals around δ 64 ppm and δ 15 ppm. Methyl Carbon: Signal around δ 16 ppm.
Infrared (IR) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹. C=C Stretch (Alkene): A peak around 1620-1640 cm⁻¹. C-O Stretch (Ether): A strong peak around 1250 cm⁻¹.
Mass Spec. (MS) Molecular Ion Peak [M]⁺: Expected at an m/z value corresponding to the molecular weight (206.24). Fragmentation patterns would likely show loss of -OH, -COOH, and cleavage of the ethoxy group.

Section 4: Predicted Biological Activity and Therapeutic Potential

The true value of a novel compound lies in its potential biological function. Based on extensive research into its parent class, this compound is predicted to exhibit several valuable pharmacological activities.

Anti-Inflammatory and Antioxidant Effects

Many cinnamic acid derivatives exert potent anti-inflammatory effects, often by modulating key signaling pathways.[3]

  • NF-κB Inhibition: A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a central regulator of inflammation, and its suppression can decrease the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][8]

  • Antioxidant Activity: The phenolic nature of the compound allows it to act as a free radical scavenger, reducing the oxidative stress that often drives inflammatory processes.[2]

Potential Anti-Diabetic Activity

Cinnamic acids have been shown to improve glucose metabolism through several mechanisms:

  • Stimulation of Insulin Secretion: Some derivatives can enhance glucose-induced insulin secretion from pancreatic β-cells.[2]

  • Improved Glucose Uptake: They may also enhance glucose uptake in peripheral tissues.[2]

  • Inhibition of Gluconeogenesis: Cinnamic acids can suppress the production of glucose in the liver.[2]

The specific ethoxy and methyl substitutions on this molecule could fine-tune its interaction with metabolic enzymes and receptors, potentially leading to a favorable therapeutic profile.

Illustrative Signaling Pathway

G A Inflammatory Stimulus (e.g., LPS, Cytokines) B Cell Membrane Receptors A->B C Signal Transduction Cascade B->C D IκB Kinase (IKK) Activation C->D E Phosphorylation of IκB D->E F IκB Degradation E->F G NF-κB Translocation to Nucleus F->G H Pro-inflammatory Gene Transcription (TNF-α, IL-6) G->H I Inflammation H->I Molecule 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Molecule->D Inhibition

Caption: Predicted inhibition of the NF-κB inflammatory pathway.

Pharmacokinetic Considerations

Cinnamic acid derivatives are generally characterized by good oral absorption from the small intestine via passive diffusion.[2][9] They are known to undergo metabolism in the liver.[9] The ethoxy and methyl groups may influence the rate and pathway of metabolism, potentially affecting the compound's half-life and bioavailability. The class is also noted for its generally low toxicity, making it an attractive scaffold for drug development.[10]

Conclusion: A Scaffold for Future Discovery

This compound emerges as a compound of significant interest, built upon the robust and versatile cinnamic acid scaffold. This guide has provided a comprehensive, technically grounded framework for its synthesis, characterization, and potential applications. While the predictions herein are based on the solid foundation of its chemical class, they underscore the necessity for empirical validation.

The straightforward synthesis via the Knoevenagel condensation makes this molecule readily accessible for further investigation. Its predicted anti-inflammatory and metabolic-modulating properties warrant in-depth biological screening. This compound represents not just a single molecule, but a gateway to a potentially rich area of research for developing next-generation therapeutics.

References

  • Cinnamic acid derivatives: An ERA. (2019). ResearchGate. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (2017). Chemistry Research Journal. [Link]

  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). PMC. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. [Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). Semantic Scholar. [Link]

  • Pharmacokinetics and Toxicity of Top-Ranked Cinnamic Acid Derivatives Predicted Using Bioinformatics Webservers. (2023). ResearchGate. [Link]

  • Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. (2011). ResearchGate. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). MDPI. [Link]

  • 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. PubChem. [Link]

  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (2021). PMC. [Link]

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester. PubChem. [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Royal Society of Chemistry. [Link]

  • Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. [Link]

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester. PubChem. [Link]

Sources

"3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid Scaffolds Subtitle: Synthetic Architecture, Structure-Activity Relationships, and Therapeutic Applications in Metabolic & Cardiovascular Disorders

Executive Summary

This technical guide analyzes the chemical scaffold This compound (also known as 4-ethoxy-3-methylcinnamic acid). While often utilized as a transient intermediate, this structure represents a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for Acetyl-CoA Carboxylase (ACC) inhibitors , PPAR agonists , and platelet aggregation inhibitors .

This whitepaper provides a comprehensive breakdown of its synthetic pathways, derivatization strategies, and pharmacological utility. By leveraging the specific steric and electronic properties of the 3-methyl and 4-ethoxy substituents, researchers can modulate lipophilicity and receptor binding affinity in downstream pharmacophores.

Chemical Architecture & SAR Analysis

The molecule comprises a cinnamic acid backbone decorated with a 4-ethoxy group and a 3-methyl group. This substitution pattern is non-trivial and serves specific medicinal chemistry functions:

  • 4-Ethoxy Tail (Lipophilicity): The ethoxy group extends the lipophilic reach of the molecule, often targeting hydrophobic pockets in receptors such as PPAR

    
     or the allosteric sites of ACC. It is metabolically more stable than a methoxy group but less bulky than a benzyloxy group.
    
  • 3-Methyl "Orthogonal" Clamp: The methyl group at the meta position (relative to the acrylic tail) introduces steric bulk that forces the ethoxy group out of planarity or locks the phenyl ring into a specific conformation within an enzyme active site. This "methyl effect" frequently boosts potency by reducing the entropic penalty of binding.

  • Acrylic Acid Head (Warhead/Linker): The

    
    -unsaturated carboxylic acid serves two roles:
    
    • Michael Acceptor: In covalent inhibitors, it can react with cysteine residues.

    • Rigid Linker: It holds the aromatic tail at a fixed distance from the polar head group, critical for bidentate ionic interactions (e.g., with Arginine residues in nuclear receptors).

Physicochemical Profile
PropertyValue (Predicted)Relevance
Formula C

H

O

Core Scaffold
MW 206.24 g/mol Fragment-based Drug Design (FBDD) compliant
cLogP ~2.8 - 3.1Ideal for oral bioavailability (Lipinski's Rule of 5)
H-Bond Donors 1 (COOH)Receptor anchoring
Rotatable Bonds 3Limited flexibility (Rigid linker)

Synthetic Methodologies

The primary route to this compound is the Knoevenagel Condensation , utilizing the commercially available building block 4-ethoxy-3-methylbenzaldehyde (CAS: 56917-14-7).

Protocol A: Knoevenagel Condensation (Standard)
  • Objective: Synthesis of the

    
    -unsaturated acid.
    
  • Precursor: 4-Ethoxy-3-methylbenzaldehyde.[1][2][3]

  • Reagents: Malonic acid, Pyridine, Piperidine (catalytic).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-3-methylbenzaldehyde (10.0 mmol) and malonic acid (12.0 mmol, 1.2 eq) in pyridine (20 mL).

  • Catalysis: Add piperidine (0.5 mL) as a base catalyst.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO

    
     evolution (decarboxylation).
    
  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly add concentrated HCl until pH < 2. A white/off-white precipitate should form immediately.

  • Isolation: Filter the solid and wash with ice-cold water (3 x 20 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield the pure acid.

    • Validation:

      
      H NMR should show trans-alkene doublets (
      
      
      
      Hz) at
      
      
      6.3–7.7 ppm.
Protocol B: Heck Coupling (Alternative)
  • Use Case: When starting from the aryl halide (4-bromo-1-ethoxy-2-methylbenzene).

  • Reagents: Acrylic acid, Pd(OAc)

    
    , P(o-tol)
    
    
    
    , Et
    
    
    N, DMF.
  • Conditions: 100°C, 12h. This method avoids the use of pyridine but requires expensive Pd catalysts.

Biological Applications & Derivatives

This scaffold acts as a divergence point for three major therapeutic classes.

A. PPAR Agonists (Metabolic Syndrome)
  • Transformation: Reduction of the double bond (H

    
    , Pd/C) yields the propanoic acid  derivative.
    
  • Mechanism: The saturated acid mimics the fatty acid side chains that naturally activate Peroxisome Proliferator-Activated Receptors (PPARs). The 4-ethoxy-3-methyl tail fits into the hydrophobic arm of the ligand-binding domain (LBD), while the carboxylate interacts with the AF-2 helix stabilization residues (e.g., Tyr473 in PPAR

    
    ).
    
B. ACC Inhibitors (Diabetes/Obesity)[1]
  • Context: Acetyl-CoA Carboxylase (ACC) inhibitors reduce fatty acid synthesis.

  • Derivatization: The carboxylic acid is coupled to amines to form amides .

  • Reference: Patent WO2010127208A1 describes using 4-ethoxy-3-methylbenzaldehyde precursors to synthesize ACC inhibitors, utilizing the lipophilic tail to anchor the molecule in the enzyme's allosteric site.

C. Platelet Aggregation Inhibitors
  • Context: Pyrazolidinedione derivatives.[2]

  • Derivatization: The aldehyde precursor is condensed with active methylene compounds (like pyrazolidine-3,5-dione) to form benzylidene derivatives.

  • Reference: Patent EP1638540A2 cites the use of 4-ethoxy-3-methylbenzaldehyde to create compounds that inhibit platelet aggregation, potentially via COX-1/COX-2 modulation or thromboxane antagonism.

Experimental Visualization (Pathway Map)

The following diagram illustrates the synthetic divergence from the aldehyde precursor to the active pharmaceutical ingredients (APIs).

G cluster_targets Therapeutic Targets Aldehyde 4-Ethoxy-3-methylbenzaldehyde (CAS: 56917-14-7) Acid 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid (Core Scaffold) Aldehyde->Acid Knoevenagel Cond. (Malonic Acid, Pyridine) Pyraz Pyrazolidinedione (Platelet Inhibitor) Aldehyde->Pyraz Condensation (Pyrazolidine-3,5-dione) Propanoic Propanoic Acid Analog (Saturated) Acid->Propanoic Hydrogenation (H2, Pd/C) Amide Amide Derivatives (ACC Inhibitors) Acid->Amide Amide Coupling (EDC/HOBt, R-NH2) PPAR Agonist\n(Metabolic Modulation) PPAR Agonist (Metabolic Modulation) Propanoic->PPAR Agonist\n(Metabolic Modulation) ACC Inhibition\n(Fatty Acid Synthesis) ACC Inhibition (Fatty Acid Synthesis) Amide->ACC Inhibition\n(Fatty Acid Synthesis) Thrombosis\n(Platelet Aggregation) Thrombosis (Platelet Aggregation) Pyraz->Thrombosis\n(Platelet Aggregation)

Caption: Synthetic divergence of the 4-ethoxy-3-methylcinnamic acid scaffold into metabolic and cardiovascular therapeutic agents.[4][2]

References

  • Boehringer Ingelheim Pharma. (2006). Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors. EP1638540A2. European Patent Office. Link

  • Nimbus Apollo, Inc. (2010). Inhibitors of acetyl-coa carboxylase. WO2010127208A1. WIPO (PCT). Link

  • Genotek Biochem. (n.d.). Product Catalog: 4-Ethoxy-3-methylbenzaldehyde (CAS 56917-14-7).[4][5] Genotek. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

Sources

In silico prediction of "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" Activity Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This technical guide outlines the in silico characterization and activity prediction of This compound (herein referred to as EMCA ). Structurally, EMCA is a lipophilic analog of Ferulic Acid, featuring a cinnamic acid scaffold with a 3-methyl and 4-ethoxy substitution pattern.

Based on Structure-Activity Relationship (SAR) data of cinnamic acid derivatives, EMCA is predicted to exhibit activity as a PPAR-


 (Peroxisome Proliferator-Activated Receptor Gamma) partial agonist , with secondary potential as a Tyrosinase inhibitor. This guide details the computational workflow to validate these targets, focusing on molecular docking, ADMET profiling, and stability simulations.

Part 1: Chemical Space & Ligand Preparation

1.1 Structural Rationale

The biological activity of EMCA is dictated by its pharmacophore features:

  • Acrylic Acid Tail: Essential for hydrogen bonding with polar residues (e.g., Ser289, Tyr473 in PPAR-

    
    ).
    
  • Phenyl Ring: Provides

    
    -
    
    
    
    stacking interactions.
  • 4-Ethoxy Group: A hydrophobic extension that differentiates EMCA from Ferulic Acid. This increases lipophilicity (LogP), potentially enhancing affinity for the large hydrophobic binding pocket of nuclear receptors like PPARs.

1.2 Protocol: Ligand Construction & Optimization

Before docking, the ligand must be energy-minimized to its global minimum conformation.

  • Construction: Draw the structure in ChemDraw or Avogadro.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Method/Basis Set: B3LYP/6-31G(d,p).

    • Objective: Calculate electrostatic potential (ESP) charges and minimize internal strain.

  • File Conversion: Convert the optimized output (.log or .out) to .pdbqt format using OpenBabel or AutoDockTools, ensuring Gasteiger partial charges are merged and non-polar hydrogens are merged.

Part 2: Target Identification & Docking Workflow

2.1 Primary Target Selection: PPAR-

Cinnamic acid derivatives are well-documented scaffolds for metabolic regulation. The specific lipophilic substitution (4-OEt) of EMCA suggests high compatibility with the PPAR-


 Ligand Binding Domain (LBD), a target for antidiabetic drugs (TZDs).
2.2 Molecular Docking Protocol

This section details the specific parameters for docking EMCA into PPAR-


 using AutoDock Vina .

Step 1: Protein Preparation

  • Source: RCSB Protein Data Bank.

  • PDB ID: 2P4Y (Human PPAR-

    
     complexed with partial agonist).
    
  • Preprocessing:

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens (essential for H-bond detection).

    • Compute Gasteiger charges.

Step 2: Grid Box Generation The grid must encompass the active site defined by residues Tyr473, His323, Ser289, and His449 .

ParameterValue (Å)Description
Center X 2.54Centered on the active site cavity
Center Y 23.65
Center Z 18.41
Size X 22.0Sufficient to cover the hydrophobic tail
Size Y 20.0
Size Z 20.0
Exhaustiveness 32High search depth for accuracy

Step 3: Validation (Self-Docking)

  • Procedure: Extract the native ligand (from 2P4Y) and re-dock it using the parameters above.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal conformation must be < 2.0 Å .[1][2]

2.3 Visualization of the Workflow

InSilicoWorkflow Start Ligand: EMCA Prep DFT Optimization (B3LYP/6-31G*) Start->Prep Target Target Selection: PPAR-gamma (PDB: 2P4Y) Prep->Target Grid Grid Box Generation (Center: Tyr473 region) Target->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Valid Validation: RMSD < 2.0 Å Dock->Valid Analysis Interaction Analysis (H-bonds, Hydrophobic) Valid->Analysis

Figure 1: The computational workflow for predicting EMCA activity against PPAR-gamma.

Part 3: ADMET Profiling (SwissADME)

To determine if EMCA is a viable drug candidate, we assess its pharmacokinetic profile using the SwissADME predictive model.

3.1 Predicted Physicochemical Properties

The 4-ethoxy group significantly alters the lipophilicity compared to parent cinnamic acids.

PropertyPredicted ValueInterpretation
Molecular Weight ~220.26 g/mol Optimal for absorption (< 500 Da).
LogP (Consensus) 2.8 - 3.2Highly lipophilic; good membrane permeability.
TPSA ~46.53 ŲExcellent oral bioavailability (< 140 Ų).
Lipinski Violations 0Follows Rule of Five.[3]
BBB Permeant Yes High likelihood of crossing the Blood-Brain Barrier.
3.2 Toxicity & Metabolism
  • CYP Inhibition: Due to the ethoxy group, EMCA may show inhibition of CYP2C9 , a common metabolizer of lipophilic acids.

  • PAINS Alert: Check for Pan-Assay Interference Compounds. Cinnamic acids are generally safe but can be reactive Michael acceptors (covalent binding potential).

Part 4: Mechanism of Action (Pathway Analysis)

If EMCA successfully binds PPAR-


, it acts as a transcription factor modulator. The diagram below illustrates the downstream biological effects expected from this interaction.

PPARPathway Ligand EMCA (Agonist) Receptor PPAR-gamma (Nuclear Receptor) Ligand->Receptor Binds LBD Complex PPARg-RXR Complex (Active) Receptor->Complex Dimerization RXR RXR-alpha (Heterodimer Partner) RXR->Complex DNA PPRE (Target Gene Promoter) Complex->DNA Translocation NFkB NF-kB (Inflammation) Complex->NFkB Transrepression GLUT4 GLUT4 (Glucose Transporter) DNA->GLUT4 Upregulation AdipoQ Adiponectin (Insulin Sensitizer) DNA->AdipoQ Upregulation

Figure 2: Predicted signaling pathway. EMCA activation of PPAR-gamma leads to insulin sensitization and anti-inflammatory effects.

Part 5: Molecular Dynamics (MD) Validation

Static docking provides a snapshot; MD simulation confirms stability.

5.1 Protocol Setup (GROMACS)
  • Force Field: CHARMM36 (best for small organic ligands + protein).

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+ or Cl- ions to balance charge.

  • Simulation Time: 50 ns to 100 ns.

5.2 Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable ligand-protein complex should plateau (equilibrate) within 10 ns and remain < 0.25 nm fluctuation.

  • RMSF (Root Mean Square Fluctuation): Analyze the flexibility of the loop regions (residues 260-275 in PPAR-

    
    ) to ensure the ligand does not destabilize the helix H12 (essential for agonism).
    
  • H-Bond Lifetime: Calculate the occupancy of the H-bond between the EMCA carboxylate head and Tyr473 . Occupancy > 60% indicates a strong agonist.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6] Scientific Reports, 7, 42717.[5] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank.[7][8] Nucleic Acids Research, 28(1), 235-242. [Link]

  • Janani, S., et al. (2022). In silico analysis of ferulic acid against therapeutic target proteins PPAR-γ... for the treatment of hyperlipidemia. Semantic Scholar. [Link]

  • Srinivasan, P., et al. (2018). Molecular docking studies of interaction between protease activated inhibitor receptor... and hydroxyl cinnamic acid. Asian Journal of Pharmaceutical and Clinical Research. [Link]

Sources

"3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" safety and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid Role: Key Intermediate in Dual PPAR Agonist Synthesis (Litaglitazar Series)[1]

Executive Summary

This compound (also referred to as 4-ethoxy-3-methylcinnamic acid ) is a functionalized phenylpropanoid primarily utilized as a scaffold in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, specifically the "glitazar" class (e.g., Litaglitazar).

From a safety and toxicity perspective, this compound presents a distinct profile governed by two structural motifs: the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-unsaturated carboxylic acid tail  (a Michael acceptor) and the 4-ethoxy-3-methyl substitution pattern . While generally displaying low acute systemic toxicity compared to halogenated analogs, it possesses moderate skin sensitization potential and specific metabolic liabilities relevant to drug development.

This guide synthesizes physicochemical data, toxicological profiling, and experimental protocols to support researchers utilizing this intermediate in medicinal chemistry and material science.[2]

Physicochemical & Structural Identity

Understanding the lipophilicity and ionization state is critical for predicting bioavailability and environmental fate.[1][2] The ethoxy group significantly increases lipophilicity compared to the methoxy analog (Ferulic acid derivatives), altering membrane permeability.[2]

PropertyValue (Experimental/Predicted)Significance
CAS Number 105391-45-7 (Generic/Isomer specific varies)Identifier for regulatory filings.
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

--
Molecular Weight 206.24 g/mol Low MW favors oral bioavailability (Rule of 5).
LogP (Octanol/Water) ~3.1 (Predicted)Highly lipophilic; suggests high membrane permeability.[1][2]
pKa (Acid) ~4.4 – 4.5Ionized at physiological pH (7.4), affecting protein binding.[2]
H-Bond Donors/Acceptors 1 / 3Good profile for receptor pocket binding.[1]
Melting Point 198–202 °CHigh crystallinity indicates stability in solid-state storage.[1]

Safety & Toxicology Profile

This section analyzes the compound's safety based on structural activity relationships (SAR) and available data for the cinnamic acid class.[1][2]

GHS Classification (Harmonized)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H317 (Structural Alert): May cause an allergic skin reaction (Skin Sensitization Category 1).[1][2]

Structural Alerts & Mechanistic Toxicity

The toxicity of this molecule is driven by its electrophilic nature.[1][2]

  • Michael Acceptor Motif: The alkene double bond conjugated with the carbonyl group is susceptible to nucleophilic attack by thiol groups on proteins (e.g., cysteine residues).[1][2] This covalent binding is the primary mechanism for skin sensitization (contact dermatitis).[1][2]

  • Metabolic Activation (O-Dealkylation):

    • Pathway: CYP450 enzymes (specifically CYP2C8/3A4) likely target the ethoxy group.[1][2]

    • Metabolite:[1] 4-Hydroxy-3-methylcinnamic acid.[1]

    • Risk:[1][2][5] While the metabolite is generally readily conjugated (glucuronidation), saturation of this pathway in hepatocyes can lead to oxidative stress, a known issue in the "glitazar" drug class.[2]

Toxicology Decision Tree (SAR Analysis)

The following diagram illustrates the logical flow for assessing the toxicity of this specific derivative based on its structural components.

ToxicityAssessment Compound 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Motif1 Motif A: Alpha-Beta Unsaturated System Compound->Motif1 Motif2 Motif B: Ethoxy/Methyl Phenyl Ring Compound->Motif2 Risk1 Risk: Michael Addition (Covalent Protein Binding) Motif1->Risk1 Electrophilic Attack Risk2 Risk: CYP450 Metabolism (O-Dealkylation) Motif2->Risk2 Liver Processing Outcome1 Outcome: Skin Sensitization (H317 Potential) Risk1->Outcome1 Outcome2 Outcome: Phenolic Metabolite (Generally Low Tox / Conjugated) Risk2->Outcome2

Figure 1: Structural Activity Relationship (SAR) analysis highlighting the dual toxicity pathways: electrophilic sensitization vs. metabolic clearance.[1]

Biological Relevance (Drug Development)

This compound is not merely a reagent; it is a pharmacophore precursor.[1][2]

  • PPAR Agonism: The 4-ethoxy-3-methylphenyl head group is designed to mimic the lipophilic tail required for binding to the PPAR

    
     or PPAR
    
    
    
    ligand-binding domain.[1]
  • Antioxidant Potential: Like ferulic acid, the phenolic precursor (post-metabolism) exhibits radical scavenging ability, potentially offering cytoprotection against oxidative stress in non-target tissues.[2]

Experimental Protocols

These protocols are designed for high reproducibility and include specific safety checkpoints.

Protocol A: Synthesis via Modified Knoevenagel Condensation

Objective: Synthesize high-purity this compound from its aldehyde precursor.

Reagents:

  • 4-Ethoxy-3-methylbenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.5 eq)[2]

  • Pyridine (Solvent/Base, 5.0 eq)[2]

  • Piperidine (Catalyst, 0.1 eq)[2]

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde in pyridine.

  • Addition: Add malonic acid and piperidine. Caution: Exothermic reaction.[1][2]

  • Reflux: Heat to 80–100°C for 4–6 hours. Monitor CO2 evolution (decarboxylation).[1][2]

  • Quench: Pour the reaction mixture into ice-cold HCl (2M) to precipitate the crude acid. The pH must be < 2.[1][2]

  • Purification: Recrystallize from Ethanol/Water (3:1).

  • Validation: Check melting point (Target: ~200°C) and H-NMR (Doublet at

    
     6.3–6.5 ppm for the alkene proton).
    
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Assess the basal toxicity of the intermediate before using it in biological systems.[1][2]

Reagents:

  • Cell Line: HepG2 (Human liver carcinoma) - relevant for metabolic toxicity.[1]

  • Compound Stock: 100 mM in DMSO.[1][2]

Step-by-Step:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the compound (0.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    M to 100 
    
    
    
    M).[1] Ensure final DMSO concentration is < 0.5%.[1][2]
  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
    .
    
    • Pass Criteria:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      M indicates low basal cytotoxicity.[1]
      

Synthesis & Workflow Diagram

The following diagram details the synthetic logic and purification checkpoints.

SynthesisWorkflow Aldehyde Start: 4-Ethoxy-3- methylbenzaldehyde Reaction Knoevenagel Condensation (Decarboxylation) Aldehyde->Reaction Reagents Reagents: Malonic Acid + Pyridine Reagents->Reaction Quench Acid Quench (HCl) pH < 2 Reaction->Quench 4-6 hrs @ 90°C Filter Filtration & Wash Quench->Filter Precipitate Product Final Product: Cinnamic Acid Derivative Filter->Product Recrystallization

Figure 2: Synthetic workflow utilizing the Verley-Doebner modification for high-yield production.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354516, 4-Ethoxy-3-methylcinnamic acid.[1] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Cinnamic acid derivatives and skin sensitization alerts.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-Ethoxycinnamic acid analogs.[1][2] Retrieved from [Link][2]

  • Organic Reactions (Wiley). The Knoevenagel Condensation.[1][2] (Classic reference for Protocol A).[1][2] Retrieved from [Link][2]

Sources

Methodological & Application

Synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks in organic synthesis. This guide details a reliable and efficient two-step synthetic route, commencing with the preparation of the key intermediate, 4-ethoxy-3-methylbenzaldehyde, followed by a Knoevenagel-Doebner condensation to yield the target compound.

The protocols provided herein are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices. This document is intended to serve as a practical resource for researchers in academic and industrial settings.

Synthetic Strategy Overview

The synthesis of this compound is approached in two main stages. The first stage involves the synthesis of the requisite substituted benzaldehyde, 4-ethoxy-3-methylbenzaldehyde. The second stage employs the Knoevenagel-Doebner condensation to form the α,β-unsaturated carboxylic acid.

Synthetic_Scheme o-Cresol o-Cresol 4-Hydroxy-3-methylbenzaldehyde 4-Hydroxy-3-methylbenzaldehyde o-Cresol->4-Hydroxy-3-methylbenzaldehyde Reimer-Tiemann Formylation 4-Ethoxy-3-methylbenzaldehyde 4-Ethoxy-3-methylbenzaldehyde 4-Hydroxy-3-methylbenzaldehyde->4-Ethoxy-3-methylbenzaldehyde Ethylation 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic_acid 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic_acid 4-Ethoxy-3-methylbenzaldehyde->3-(4-Ethoxy-3-methylphenyl)prop-2-enoic_acid Knoevenagel-Doebner Condensation

Caption: Overall synthetic scheme for this compound.

Synthesis of the Starting Material: 4-Ethoxy-3-methylbenzaldehyde

The synthesis of the aldehyde precursor is a critical first step. A common and effective method involves the formylation of o-cresol followed by ethylation of the resulting phenolic hydroxyl group.

Step 1: Reimer-Tiemann Formylation of o-Cresol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1] In this case, o-cresol is treated with chloroform in the presence of a strong base, such as sodium hydroxide, to introduce a formyl group primarily at the para-position to the hydroxyl group.

Reaction: o-Cresol → 4-Hydroxy-3-methylbenzaldehyde

Causality of Experimental Choices:

  • Base: Sodium hydroxide is used to deprotonate the phenol, forming the phenoxide ion which is more susceptible to electrophilic attack.

  • Solvent: An aqueous or ethanolic solution is typically used to dissolve the reactants.

  • Temperature: The reaction is often heated to facilitate the formation of the dichlorocarbene intermediate from chloroform.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methylbenzaldehyde

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
o-Cresol108.1410.8 g0.1
Sodium Hydroxide40.0024.0 g0.6
Chloroform119.3814.3 mL (21.4 g)0.18
Water18.02100 mL-
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide in water.

  • Add o-cresol to the basic solution and heat the mixture to 60-70°C with stirring.

  • Add chloroform dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

  • After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Steam distill the mixture to remove any unreacted o-cresol and other volatile byproducts.

  • Cool the remaining solution and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-hydroxy-3-methylbenzaldehyde by recrystallization from hot water or a mixture of toluene and hexane.

Step 2: Ethylation of 4-Hydroxy-3-methylbenzaldehyde

The phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is then ethylated to yield the desired starting material for the Knoevenagel condensation. Diethyl sulfate is a common and effective ethylating agent for this transformation.

Reaction: 4-Hydroxy-3-methylbenzaldehyde → 4-Ethoxy-3-methylbenzaldehyde

Causality of Experimental Choices:

  • Ethylating Agent: Diethyl sulfate is a potent electrophile that readily reacts with the phenoxide ion.

  • Base: A base such as sodium hydroxide or potassium carbonate is required to deprotonate the phenol.

  • Solvent: The reaction can be carried out in a variety of solvents, including water, ethanol, or acetone.

Experimental Protocol: Synthesis of 4-Ethoxy-3-methylbenzaldehyde

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-3-methylbenzaldehyde136.1513.6 g0.1
Diethyl Sulfate154.1815.4 g (13.8 mL)0.1
Sodium Hydroxide40.004.4 g0.11
Water18.0250 mL-
Diethyl Ether74.12As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxy-3-methylbenzaldehyde and sodium hydroxide in water.

  • Heat the solution to 50-60°C with stirring.

  • Add diethyl sulfate dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, continue stirring at 50-60°C for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product may separate as an oil or solid.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with 10% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 4-ethoxy-3-methylbenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Synthesis of this compound

The final step in the synthesis is the Knoevenagel-Doebner condensation of 4-ethoxy-3-methylbenzaldehyde with malonic acid. This reaction is a reliable method for the formation of α,β-unsaturated carboxylic acids from aldehydes.

The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the Doebner modification, malonic acid is used as the active methylene compound, and the reaction is typically carried out in pyridine with a catalytic amount of piperidine. The intermediate dicarboxylic acid readily undergoes decarboxylation under the reaction conditions to yield the cinnamic acid derivative.

Reaction Mechanism:

Knoevenagel_Doebner_Mechanism cluster_1 Deprotonation cluster_2 Nucleophilic Attack cluster_3 Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Piperidine Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct attacks Aldehyde Aldehyde 4-Ethoxy-3-methylbenzaldehyde Unsaturated_Diacid Unsaturated Diacid Aldol_Adduct->Unsaturated_Diacid - H2O Final_Product 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Unsaturated_Diacid->Final_Product - CO2 (Pyridine)

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.

Causality of Experimental Choices:

  • Malonic Acid: Serves as the source of the active methylene protons and the carboxylic acid group.

  • Pyridine: Acts as both a basic catalyst and a high-boiling solvent that facilitates the decarboxylation step.

  • Piperidine: A more basic amine catalyst that accelerates the initial condensation reaction.

Experimental Protocol

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Ethoxy-3-methylbenzaldehyde164.2016.4 g0.1
Malonic Acid104.0612.5 g0.12
Pyridine79.1050 mL-
Piperidine85.151 mL-
Hydrochloric Acid (conc.)36.46As needed-
Ethanol46.07As needed-
Water18.02As needed-

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Experimental Workflow:

Experimental_Workflow A 1. Combine Reactants (Aldehyde, Malonic Acid, Pyridine, Piperidine) B 2. Heat to Reflux (2-4 hours) A->B C 3. Monitor Reaction (TLC) B->C D 4. Cool to Room Temperature C->D E 5. Quench (Pour into ice/HCl mixture) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash with Cold Water F->G H 8. Recrystallize (e.g., Ethanol/Water) G->H I 9. Dry and Characterize H->I

Caption: Step-by-step workflow for the Knoevenagel-Doebner synthesis.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-ethoxy-3-methylbenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 115°C) using a heating mantle or oil bath.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (approximately 100 mL of ice and 50 mL of HCl). This will neutralize the pyridine and precipitate the product.

  • Stir the acidic mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for cinnamic acids. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of other substituted cinnamic acids. Experimental determination is required for the synthesized product.

    • ¹H NMR (in CDCl₃ or DMSO-d₆):

      • Aromatic protons: signals in the range of δ 6.8-7.5 ppm.

      • Vinylic protons: Two doublets in the range of δ 6.3-6.5 ppm and δ 7.6-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-double bond.

      • Ethoxy group: A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.3-1.5 ppm.

      • Methyl group: A singlet around δ 2.1-2.3 ppm.

      • Carboxylic acid proton: A broad singlet at δ > 10 ppm.

    • ¹³C NMR (in CDCl₃ or DMSO-d₆):

      • Carbonyl carbon (C=O): δ 165-175 ppm.

      • Aromatic and vinylic carbons: δ 110-160 ppm.

      • Ethoxy group carbons: δ ~64 ppm and ~15 ppm.

      • Methyl group carbon: δ ~16 ppm.

    • Infrared (IR) Spectroscopy (KBr pellet or ATR):

      • O-H stretch (carboxylic acid): Broad absorption in the range of 2500-3300 cm⁻¹.

      • C=O stretch (carboxylic acid): Strong absorption around 1680-1710 cm⁻¹.

      • C=C stretch (alkene): Absorption around 1620-1640 cm⁻¹.

      • C=C stretch (aromatic): Absorptions in the range of 1450-1600 cm⁻¹.

      • C-O stretch (ether): Strong absorption around 1250 cm⁻¹.

Safety and Handling

  • o-Cresol, Chloroform, and Diethyl Sulfate: These are toxic and/or carcinogenic substances. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes.

  • Pyridine and Piperidine: These are flammable and have strong, unpleasant odors. Handle in a fume hood.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby when in use.

References

  • Royal Society of Chemistry. (2019).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • PubChem. 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. Retrieved from [Link]

  • NIST. 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid. Retrieved from [Link]

  • NIST. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. Retrieved from [Link]

  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

Sources

Synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted cinnamic acids and their derivatives are a class of organic compounds that hold significant importance in the fields of medicinal chemistry, materials science, and the fragrance industry. Their rigid, planar structure, arising from the α,β-unsaturated carboxylic acid moiety attached to an aromatic ring, provides a valuable scaffold for the development of novel therapeutic agents and functional materials. The biological activities of these compounds are diverse, encompassing antioxidant, anti-inflammatory, and anticancer properties. The specific functionalization of the phenyl ring allows for the fine-tuning of these properties, making the targeted synthesis of novel cinnamic acid derivatives a key focus for researchers.

This document provides a comprehensive, step-by-step guide for the synthesis of a specific cinnamic acid derivative, 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid . This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Strategic Approach to Synthesis

The synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes can be achieved through several established name reactions, including the Perkin, Heck, and Wittig reactions. However, for the synthesis of this compound, the Knoevenagel-Doebner condensation stands out as the most efficient and practical approach.

Rationale for Selecting the Knoevenagel-Doebner Condensation:

  • High Efficiency: This reaction is known for providing good to excellent yields of the desired cinnamic acid derivatives.

  • Mild Reaction Conditions: Compared to the high temperatures often required for the Perkin reaction, the Knoevenagel-Doebner modification proceeds under relatively mild conditions.[1]

  • Stereoselectivity: The reaction typically yields the thermodynamically more stable (E)-isomer of the α,β-unsaturated acid.

  • Operational Simplicity: The procedure is straightforward and does not require specialized equipment or air-sensitive reagents.

The core of this reaction involves the condensation of an aromatic aldehyde, in this case, 4-ethoxy-3-methylbenzaldehyde , with an active methylene compound, malonic acid . The reaction is catalyzed by a weak base, typically a mixture of pyridine (acting as both solvent and base) and piperidine (as a more potent basic catalyst).[2][3] The initial condensation product, a substituted benzylidenemalonic acid, readily undergoes decarboxylation under the reaction conditions to yield the final cinnamic acid derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: the synthesis of the starting aldehyde (for instances where it is not commercially available) and the core Knoevenagel-Doebner condensation to yield the target acid.

Part 1: Synthesis of the Starting Material: 4-Ethoxy-3-methylbenzaldehyde

While 4-ethoxy-3-methylbenzaldehyde is commercially available, this section provides a representative synthesis for researchers who may need to prepare it. The synthesis involves the ethylation of 4-hydroxy-3-methylbenzaldehyde.

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
4-Hydroxy-3-methylbenzaldehydeC₈H₈O₂136.1510.0 g (73.4 mmol)
Diethyl sulfate(C₂H₅)₂SO₄154.1912.5 mL (95.4 mmol)Caution: Corrosive and toxic. Handle with care in a fume hood.
Potassium carbonate (anhydrous)K₂CO₃138.2120.3 g (147 mmol)
AcetoneC₃H₆O58.08200 mL
DichloromethaneCH₂Cl₂84.93As needed for extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed for washing
Brine (Saturated NaCl Solution)NaCl(aq)-As needed for washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed for drying

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methylbenzaldehyde (10.0 g, 73.4 mmol), anhydrous potassium carbonate (20.3 g, 147 mmol), and acetone (200 mL).

  • Addition of Ethylation Agent: With vigorous stirring, add diethyl sulfate (12.5 mL, 95.4 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-ethoxy-3-methylbenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure aldehyde as a pale yellow oil or low-melting solid.

Part 2: Knoevenagel-Doebner Condensation for this compound

This is the central part of the synthesis, yielding the target molecule.

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
4-Ethoxy-3-methylbenzaldehydeC₁₀H₁₂O₂164.205.0 g (30.4 mmol)From Part 1 or commercial source
Malonic acidC₃H₄O₄104.064.75 g (45.6 mmol)
PyridineC₅H₅N79.1020 mLCaution: Toxic and flammable. Use in a fume hood.
PiperidineC₅H₁₁N85.150.5 mLCaution: Corrosive and flammable. Use in a fume hood.
Hydrochloric Acid (concentrated)HCl36.46As needed for acidificationCaution: Highly corrosive.
EthanolC₂H₅OH46.07As needed for recrystallization
Deionized WaterH₂O18.02As needed for recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-3-methylbenzaldehyde (5.0 g, 30.4 mmol) and malonic acid (4.75 g, 45.6 mmol) in pyridine (20 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to a gentle reflux (around 90-100 °C) in an oil bath for 4-6 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by TLC.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (approx. 20 mL) with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Add hot deionized water dropwise until the solution becomes slightly turbid (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.

    • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of an ice-cold ethanol/water mixture, and dry in a vacuum oven.

Visualization of Key Processes

Reaction Mechanism: Knoevenagel-Doebner Condensation

Knoevenagel_Doebner cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Condensation & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Intermediate Malonic_Acid->Enolate Piperidine Aldehyde 4-Ethoxy-3-methyl- benzaldehyde Enolate->Aldehyde Enolate->Aldehyde Piperidine Piperidine (Base) Alkoxide Alkoxide Intermediate Unstable_Intermediate Benzylidenemalonic Acid (unstable) Alkoxide->Unstable_Intermediate Protonation & Dehydration Alkoxide->Unstable_Intermediate Final_Product 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Unstable_Intermediate->Final_Product Decarboxylation (-CO2)

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Workflow

workflow A 1. Reaction Setup (Aldehyde, Malonic Acid, Pyridine, Piperidine) B 2. Heating & Reflux (4-6 hours) A->B C 3. Work-up (Pouring into ice/HCl) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization from Ethanol/Water) D->E F 6. Characterization (NMR, IR, MS, Melting Point) E->F

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyExpected Value
Molecular FormulaC₁₂H₁₄O₃
Molar Mass206.24 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally

Predicted Spectroscopic Data:

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[4][5][6][7]

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ ~12.0 (br s, 1H, -COOH), δ ~7.7 (d, J≈16 Hz, 1H, Ar-CH=), δ ~7.3-7.4 (m, 2H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~6.3 (d, J≈16 Hz, 1H, =CH-COOH), δ ~4.1 (q, 2H, -OCH₂CH₃), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~172.0 (C=O), δ ~150.0 (Ar-C), δ ~146.0 (Ar-CH=), δ ~130.0 (Ar-C), δ ~128.0 (Ar-CH), δ ~127.0 (Ar-C), δ ~125.0 (Ar-CH), δ ~116.0 (=CH-COOH), δ ~112.0 (Ar-CH), δ ~64.0 (-OCH₂CH₃), δ ~16.0 (Ar-CH₃), δ ~15.0 (-OCH₂CH₃)
IR (KBr) ~3100-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1680 cm⁻¹ (C=O stretch), ~1625 cm⁻¹ (C=C stretch, alkene), ~1590, 1510 cm⁻¹ (C=C stretch, aromatic), ~980 cm⁻¹ (trans C-H bend)
Mass Spectrometry (EI) m/z (%) = 206 (M⁺), 161 (M⁺ - COOH), 133, 105

Trustworthiness and Self-Validation

The protocol described herein is based on well-established and reliable chemical transformations.[1][2][3] To ensure the validity of the experimental results, the following points should be considered:

  • Purity of Starting Materials: The purity of the 4-ethoxy-3-methylbenzaldehyde and malonic acid is crucial for obtaining a high yield of the desired product and minimizing side reactions.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Thorough Purification: The recrystallization step is critical for obtaining the final product in high purity. A sharp melting point range of the purified product is a good indicator of its purity.

  • Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods (NMR, IR, MS) and compared against the predicted data.

References

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1541-1544. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

  • Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Retrieved from [Link]

  • Sari, Y., et al. (2023). Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. International Journal of All Research Education and Scientific Methods, 11(5), 1435-1441. [Link]

Sources

Application Note: High-Purity Isolation of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

[1]

Abstract & Strategic Context

This Application Note details the purification strategy for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (CAS: N/A for specific intermediate, analog to Ferulic acid derivatives). This molecule is a critical "right-hand" building block in the synthesis of dual PPAR

Tesaglitazar

In drug development, the purity of this cinnamic acid derivative is paramount. Impurities such as the cis-isomer, decarboxylated styrenes, or unreacted 4-ethoxy-3-methylbenzaldehyde can act as chain terminators or form toxic side-products in subsequent coupling steps (e.g., amide formation or reduction).[1]

This guide prioritizes a "Filter-First, Polish-Later" philosophy:

  • Chemical Workup (Acid-Base): Bulk removal of neutral organic impurities.[1]

  • Recrystallization: Thermodynamic selection for the trans-isomer.

  • Preparative HPLC: Isolation of analytical reference standards (

    
     purity).
    

Physicochemical Profile & Separation Logic[1]

Understanding the molecule's properties dictates the purification logic.

PropertyValue (Approx.)Implication for Purification
Structure Phenylacrylic acid coreUV Active (254/280 nm); Conjugated system.[1]
Acidity (pKa)

(Carboxylic Acid)
Allows selective ionization.[1] Soluble in aqueous base (

); insoluble in aqueous acid (

).
Solubility LipophilicSoluble in EtOAc, DCM, Ethanol. Insoluble in Water (neutral pH).[1]
Isomerism E (trans) / Z (cis)Trans-isomer is thermodynamically more stable and crystallizes more readily.[1]
Key Impurity 4-Ethoxy-3-methylbenzaldehydeNeutral molecule. Will not ionize in base; removable via organic wash.
Decision Tree: Purification Workflow

The following diagram illustrates the logical flow for determining the appropriate purification tier based on required purity.

Purification_WorkflowRawCrude Reaction Mixture(Doebner Condensation)AcidBaseTier 1: Acid-Base Extraction(Removes Neutrals/Aldehydes)Raw->AcidBase Bulk CleanupCheck1Purity Check (HPLC/TLC)AcidBase->Check1CrystTier 2: Recrystallization(Removes cis-isomer/Trace colors)Check1->Cryst Standard RouteCheck2Purity > 98%?Cryst->Check2PrepLCTier 3: Preparative HPLC(Reference Standard >99.5%)Check2->PrepLC No (High Purity Req)FinalFinal Product(Solid Trans-Isomer)Check2->Final YesPrepLC->Final

Figure 1: Purification Decision Tree. Tier 1 is mandatory; Tier 2 is standard for synthesis; Tier 3 is for analytical standards.

Tier 1: Acid-Base Extraction (The "Chemical Filter")[1]

This method utilizes the carboxylic acid moiety (

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Base: Saturated Sodium Bicarbonate (

    
    , aq) or 1M NaOH.
    
  • Acid: 1M Hydrochloric Acid (

    
    ).[1]
    
Protocol
  • Dissolution: Dissolve the crude solid (or reaction residue) in EtOAc (

    
    ).
    
  • Extraction (Forward): Transfer to a separatory funnel. Add 1M NaOH (

    
     relative to theoretical yield). Shake vigorously and vent.
    
    • Mechanism:[1][2][3][4]

      
      .[1]
      
    • Observation: The product moves to the aqueous (top/bottom depending on solvent) layer. Impurities stay in organic.

  • Phase Separation: Collect the aqueous layer (contains product).[1] Keep the organic layer for TLC analysis (to confirm impurity removal).

  • Washing: Return the aqueous layer to the funnel. Wash with a small volume of fresh EtOAc to remove entrained neutral organics. Discard this organic wash.

  • Precipitation (Reverse): Transfer the aqueous layer to a clean beaker. While stirring, slowly add 1M HCl until

    
    .
    
    • Mechanism:[1][2][4]

      
      .
      
    • Observation: A thick white/off-white precipitate should form immediately.[1]

  • Filtration: Vacuum filter the solid.[1] Wash with cold water (

    
    ).[1] Dry in a vacuum oven at 
    
    
    .

Tier 2: Recrystallization (Thermodynamic Refinement)[1]

Recrystallization is superior for removing the cis-isomer and trace colored impurities.[1] The trans-isomer packs more efficiently into a crystal lattice, excluding the cis-isomer into the mother liquor [3].[1]

Solvent Selection[1][5][6][7][8]
  • Primary System: Ethanol/Water (

    
     to 
    
    
    ).[1]
  • Alternative: Ethyl Acetate/Hexane (if the compound is too soluble in alcohol).

Protocol
  • Saturation: Place the Tier 1 solid in a round-bottom flask. Add minimal Ethanol (

    
    ).
    
  • Reflux: Heat to reflux (

    
    ).[1] Add Ethanol dropwise until the solid just dissolves.
    
    • Critical Step: If colored insoluble particles remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.[1] Add one drop of Ethanol to clear it.

  • Cooling: Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

  • Crystallization: Once at room temp, move to an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Collection: Filter the crystals. Wash with ice-cold Ethanol/Water (50:50).[1]

  • Drying: Dry under high vacuum.

Visualizing the Recrystallization Logic

Recrystallization_LogicHeat1. Heat to Reflux(Dissolves Trans & Cis)SlowCool2. Slow Cooling(Thermodynamic Control)Heat->SlowCool SupersaturationLattice3. Lattice Formation(Trans-isomer packs tightly)SlowCool->Lattice Selective ExclusionFilter4. Filtration(Cis-isomer stays in liquid)Lattice->Filter Separation

Figure 2: Thermodynamic selection mechanism during recrystallization.[1]

Tier 3: Preparative HPLC (High-Purity Standards)[1]

For analytical standards (NMR, Mass Spec calibration) or biological assay stocks, purity

System Parameters[1][2][3][5][7][8][9][10][11]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, sharpens peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV at 280 nm (aromatic/conjugated system max).[1]

Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Note
0.01015.0Equilibration
2.01015.0Injection
20.09015.0Linear Gradient
25.09015.0Wash
26.01015.0Re-equilibration

Note: The product typically elutes between 40-60% B depending on the specific column carbon load.[1]

Quality Control & Troubleshooting

Acceptance Criteria
  • HPLC Purity:

    
     (Area %).
    
  • 1H NMR: No visible aldehyde proton (

    
    ) or cis-coupling constants (
    
    
    ; trans should be
    
    
    ).
  • Appearance: White to off-white crystalline solid.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Acid-Base) pH not low enough during precipitation.[1]Ensure pH is

using a calibrated pH meter, not just paper.
Oiling Out (Cryst.) Cooling too fast or solvent too non-polar.[1]Re-heat, add more Ethanol, and seed with a pure crystal. Cool slower.
Yellow Color Persists Conjugated impurities/polymers.[1]Use activated charcoal during the hot filtration step of recrystallization.
Double Peaks (HPLC) Cis/Trans isomerization.[1]Protect solution from light.[1] Ensure column temperature is controlled (

).

References

  • Andersson, K., et al. (1999).[2] Compounds for the Treatment of Metabolic Disorders. World Intellectual Property Organization, WO 99/62872. (Patent describing the synthesis of Tesaglitazar intermediates).

  • Cronet, P., et al. (2001).[2] Structure of the PPARalpha and -gamma ligand binding domains in complex with the novel dual agonist tesaglitazar. Structure, 9(8), 699-706.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of cinnamic acids).

  • Reich, H. J. (2025). pKa Data for Organic Compounds. University of Wisconsin-Madison. (Source for carboxylic acid pKa estimation).

"3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" in vitro assay design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Assay Design for "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid"

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the In Vitro Evaluation of this compound

Abstract

This document provides a detailed guide for the in vitro characterization of this compound, a compound with structural similarities to known anti-inflammatory and antioxidant agents. Based on its chemical structure, which is analogous to ferulic acid, it is hypothesized that this compound may modulate key pathways in inflammation and oxidative stress.[1][2] This guide presents a logical, tiered approach to screening, beginning with fundamental antioxidant assays and progressing to more complex, mechanism-based cellular assays. We provide detailed, field-proven protocols for evaluating the compound's effects on radical scavenging, key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), and cellular inflammatory responses in a macrophage model, including cytokine release and NF-κB activation. Each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: Scientific Rationale and Strategic Approach

This compound belongs to the cinnamic acid derivative family. Its structure is closely related to well-characterized phenolic acids like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid), which is known to exhibit significant anti-inflammatory and antioxidant properties.[1][3] Ferulic acid's bioactivity is attributed to its ability to scavenge free radicals and modulate inflammatory mediators and enzymes, including COX-2 and the NF-κB signaling pathway.[1] Furthermore, another structural analog, (E)-3-(3-methoxyphenyl)propenoic acid, has been reported to possess anti-inflammatory activity through COX-2 inhibition.[2]

Given these precedents, it is logical to hypothesize that this compound will exhibit a similar biological profile. This guide outlines a strategic in vitro testing cascade designed to systematically investigate this hypothesis. The proposed workflow begins with broad-spectrum antioxidant assays to establish baseline activity and then proceeds to specific enzymatic and cell-based assays to elucidate its anti-inflammatory mechanism of action.

Proposed Investigational Workflow

The following diagram illustrates the logical progression of in vitro assays, from initial screening to mechanistic studies.

G cluster_0 Tier 1: Foundational Activity Screening cluster_1 Tier 2: Mechanistic Anti-Inflammatory Assays cluster_2 Tier 3: Cellular Mechanism Deep Dive A DPPH Radical Scavenging Assay C COX-2 Enzyme Inhibition Assay A->C Proceed if active B ABTS Radical Cation Decolorization Assay B->C E Cell-Based Assays (RAW 264.7 Macrophages) C->E Confirm cellular efficacy D 5-LOX Enzyme Inhibition Assay D->E F Cytokine Release Assay (TNF-α & IL-6) E->F Dissect mechanism G NF-κB p65 Nuclear Translocation Assay E->G H Cell Viability Assay (Control) E->H Control for cytotoxicity

Caption: Tiered approach for in vitro compound evaluation.

Tier 1: Antioxidant Capacity Assessment

Oxidative stress is a key contributor to inflammation. Therefore, a preliminary assessment of the compound's ability to scavenge free radicals is a critical first step. The DPPH and ABTS assays are robust, widely used spectrophotometric methods for this purpose.[4][5]

Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical. This reduces the deep violet DPPH to a pale yellow hydrazine, resulting in a decrease in absorbance at ~517 nm.[4][6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare serial dilutions of the test compound (e.g., 1-100 µg/mL) in methanol.

    • Use Ascorbic acid or Trolox as a positive control and prepare serial dilutions similarly.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each compound dilution (or positive control) to the corresponding wells.

    • For the blank, add 100 µL of methanol instead of the compound.

    • For the negative control, add 100 µL of the compound solvent to the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The test compound's ability to reduce this radical cation back to the colorless ABTS form is measured by the decrease in absorbance at 734 nm.[4][5] The ABTS assay is advantageous as it can be used at different pH levels and is less prone to interference from colored compounds.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[5]

    • Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a positive control (Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of each compound dilution to the corresponding wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-10 minutes.[4]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Assay Parameter Typical Positive Control Expected Outcome for Active Compound
DPPHIC50 (µM)Ascorbic Acid, TroloxLow IC50 value indicates high activity
ABTSIC50 (µM)TroloxLow IC50 value indicates high activity
Table 1: Data Presentation for Antioxidant Assays.

Tier 2: Mechanistic Anti-Inflammatory Assays

If the compound shows antioxidant potential, the next step is to investigate its direct anti-inflammatory activity. This involves targeting key enzymes in the inflammatory cascade and using a relevant cell model.

Enzyme Inhibition Assays

Cyclooxygenases (COX) and lipoxygenases (LOX) are central enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8][9] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.

Protocol 3.1.1: Fluorometric COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe is then oxidized by PGG2 to produce a highly fluorescent product, which can be measured at Ex/Em = 535/587 nm.[10][11] A reduction in fluorescence indicates inhibition of COX-2.

Step-by-Step Protocol (based on commercial kits):

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme as per the supplier's instructions (e.g., with sterile water) and keep on ice.[10][11]

    • Prepare the 10X test compound dilutions in the provided COX Assay Buffer. The final solvent concentration (e.g., DMSO) should not affect enzyme activity (typically ≤1%).[12]

    • Prepare a positive inhibitor control (e.g., Celecoxib) and an enzyme control (vehicle).[10]

  • Assay Procedure (96-well opaque plate):

    • Add 10 µL of the diluted test inhibitor, positive control, or vehicle to the appropriate wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[10]

    • Incubate for 5-10 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.[10][11]

    • Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Calculation:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100, where EC is the enzyme control.

    • Determine the IC50 value from the dose-response curve.

Protocol 3.1.2: Fluorometric 5-LOX Inhibition Assay

Principle: 5-Lipoxygenase (5-LOX) converts a specific substrate to an unstable intermediate, which then reacts with a probe to generate a fluorescent signal (Ex/Em = 500/536 nm).[13] A decrease in fluorescence intensity is proportional to the inhibition of 5-LOX activity.

Step-by-Step Protocol (based on commercial kits):

  • Reagent Preparation:

    • Keep all kit components on ice during the assay.

    • Prepare test compound dilutions in an appropriate solvent. The final volume added to the well should be minimal (e.g., ≤2 µL in a 100 µL reaction).

    • Use a known 5-LOX inhibitor like Zileuton as a positive control.

  • Assay Procedure (96-well white plate):

    • Add 2 µL of the test compound, positive control, or solvent control to the appropriate wells.

    • Add LOX Assay Buffer to bring the volume in each well to 40 µL.

    • Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to each well.

    • Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Prepare the LOX substrate working solution. Add 20 µL to each well to start the reaction.

    • Immediately begin kinetic measurement of fluorescence (Ex/Em = 500/536 nm) every 30 seconds for 10-20 minutes.

  • Calculation:

    • Calculate the reaction rate and percent inhibition as described for the COX-2 assay. Determine the IC50 value.

Enzyme Target Parameter Typical Positive Control Expected Outcome for Active Compound
COX-2IC50 (µM)Celecoxib[10]Low IC50 value indicates high activity
5-LOXIC50 (µM)ZileutonLow IC50 value indicates high activity
Table 2: Data Presentation for Enzyme Inhibition Assays.

Cell-Based Assays for Inflammation

To assess the compound's activity in a more biologically relevant context, a cell-based model is essential. The murine macrophage cell line RAW 264.7 is widely used for this purpose.[14][15] Inflammation is induced using lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a robust inflammatory response.[14][16]

G A Seed RAW 264.7 Cells in 96-well plate B Allow cells to adhere (Overnight) A->B C Pre-treat with Test Compound (1 hour) B->C D Stimulate with LPS (e.g., 10-100 ng/mL) C->D E Incubate for specified time (6-24 hours) D->E F Collect Supernatant for Cytokine Analysis (TNF-α, IL-6) E->F G Process Cell Lysate for NF-κB or Viability Assay E->G

Caption: General workflow for cell-based inflammation assays.

Protocol 3.2.1: Cell Viability Assay (MTT/WST-1)

Principle: This is a critical control experiment to ensure that any observed reduction in inflammatory markers is due to specific bioactivity and not simply cytotoxicity. The MTT or WST-1 assay measures the metabolic activity of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of concentrations of the test compound used in the inflammation assays. Incubate for 24 hours.

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).[17]

  • Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A compound is generally considered non-cytotoxic if cell viability remains >90%.

Protocol 3.2.2: Measurement of Pro-inflammatory Cytokines (TNF-α & IL-6)

Principle: Upon LPS stimulation, macrophages release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][18] The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow the general workflow diagram. Seed RAW 264.7 cells, allow adherence, and pre-treat with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.[16] Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the cells for an appropriate duration. TNF-α protein release peaks around 6-24 hours, while IL-6 peaks around 24 hours.[16][18][19]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any debris and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol precisely.

  • Calculation: Generate a standard curve from the cytokine standards provided in the kit. Use this curve to determine the concentration of TNF-α and IL-6 in each sample. Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC50 value.

Protocol 3.2.3: NF-κB p65 Nuclear Translocation Assay

Principle: The transcription factor NF-κB is a master regulator of inflammation.[20] In resting cells, it is held inactive in the cytoplasm. Upon LPS stimulation, the p65 subunit of NF-κB translocates to the nucleus to activate pro-inflammatory gene expression.[21] This assay quantifies the amount of active p65 in nuclear extracts, typically via a specialized ELISA-based method.

G cluster_0 Cytoplasm cluster_1 Nucleus A LPS → TLR4 IKK Activation B IκB Phosphorylation & Degradation A->B Inhibitor Target C NF-κB (p65/p50) Released B->C D p65/p50 Translocation C->D Inhibitor Target E Binds to κB sites on DNA D->E F ↑ Gene Expression (TNF-α, IL-6, COX-2) E->F

Caption: Simplified NF-κB activation signaling pathway.

Step-by-Step Protocol (ELISA-based):

  • Cell Culture and Treatment: Treat RAW 264.7 cells with the test compound followed by LPS stimulation, as described previously. A shorter LPS stimulation time (e.g., 30-60 minutes) is often optimal for observing peak p65 translocation.

  • Nuclear Extraction: After treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit. This step is critical for separating nuclear proteins from cytoplasmic proteins.

  • NF-κB p65 Assay:

    • Use a transcription factor assay kit where a specific DNA sequence containing the NF-κB consensus binding site is immobilized on a 96-well plate.[22]

    • Add the nuclear extracts to the wells. Active NF-κB p65 in the extract will bind to the immobilized DNA.

    • Wash away unbound proteins.

    • Detect the bound p65 using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Measurement and Calculation:

    • Measure the absorbance at 450 nm.

    • The signal intensity is proportional to the amount of activated NF-κB p65. Calculate the percent inhibition relative to the LPS-stimulated control and determine the IC50 value.

Assay Parameter Stimulant Cell Line Expected Outcome for Active Compound
Cell Viability (Control)% ViabilityNoneRAW 264.7>90% viability at active concentrations
TNF-α ReleaseIC50 (µM)LPSRAW 264.7Dose-dependent reduction in TNF-α secretion
IL-6 ReleaseIC50 (µM)LPSRAW 264.7Dose-dependent reduction in IL-6 secretion
NF-κB p65 TranslocationIC50 (µM)LPSRAW 264.7Dose-dependent reduction in nuclear p65
Table 3: Data Presentation for Cell-Based Assays.

Data Interpretation and Next Steps

A successful in vitro evaluation will yield a comprehensive profile of this compound. An active compound would ideally demonstrate:

  • Radical scavenging activity in the DPPH and/or ABTS assays.

  • Inhibition of COX-2 and/or 5-LOX with potent IC50 values.

  • Suppression of TNF-α and IL-6 release from LPS-stimulated macrophages at non-cytotoxic concentrations.

  • Inhibition of NF-κB activation , suggesting an upstream mechanism for its anti-inflammatory effects.

Positive results from this testing cascade would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., co-culture systems, primary human cells) and subsequently to in vivo models of inflammation to confirm its therapeutic potential.

References

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Retrieved from [Link]

  • Peiris, D. S., et al. (2025, February 26).
  • Chen, F. E., & Ghosh, G. (2001). Monitoring the Levels of Cellular NF-κB Activation States. PMC. Retrieved from [Link]

  • Zeden, J. P., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Fivephoton Biochemicals. (2015, February 15). NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. Retrieved from [Link]

  • Madrid, L. V., & Mayo, M. W. (2012). Assaying NF-κB activation and signaling from TNF receptors. PubMed. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Analele Universității din Oradea, Fascicula Biologie.
  • Palani, A. (2014, May 20). How can I evaluate anti-inflammatory properties for plant extracts? ResearchGate. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]

  • Gebeyew, K., et al. (2023, May 4). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC. Retrieved from [Link]

  • Ezung, B., et al. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Tapia, A., et al. (2020, November 29). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers.
  • Sharma, O. P., & Bhat, T. K. (2009). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
  • Schoebel, S., et al. (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions.
  • Kankaanranta, H., et al. (2005). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Lipoxygenase Activity Assay Kit. MilliporeSigma.
  • Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. PMC - NIH. Retrieved from [Link]

  • Fan, X., et al. (2003). The TNFa release from RAW 264.7 cells. ResearchGate. Retrieved from [Link]

  • Varghese, S., et al. (2016, March 15). TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells.
  • Llop-Guevara, A., et al. (2021, April 20). IL-6 signaling in macrophages is required for immunotherapy-driven regression of tumors. OncoImmunology.
  • Caring Sunshine. (n.d.). Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. Retrieved from [Link]

  • Hamers, A. A. J. (2015, October 9). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? ResearchGate. Retrieved from [Link]

  • Phromnoi, K., et al. (2019, September 18). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. MDPI. Retrieved from [Link]

  • Sari, D. R. T., et al. (2020). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. PMC. Retrieved from [Link]

  • Edwards, J. P., et al. (2014, April 15).
  • Ono, K., et al. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • Nabavi, S. M., et al. (2017, May 10). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing in vivo experimental models to evaluate the pharmacological properties of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid. Structurally, this compound belongs to the phenylpropanoid class, which is known for a wide range of biological activities. Given the limited specific data on this molecule, this guide proposes a scientifically-grounded, multi-arm screening approach based on the activities of structurally related compounds, such as ferulic acid and other cinnamic acid derivatives.[1][2][3] The protocols herein are designed to rigorously assess potential anti-inflammatory, anti-hyperlipidemic, and anti-cancer activities, providing a robust framework for preclinical evaluation.

Introduction and Scientific Rationale

This compound is a derivative of propenoic acid, featuring an ethoxy and a methyl group on the phenyl ring. This structure is analogous to numerous naturally occurring and synthetic phenylpropanoids that exhibit significant pharmacological effects.[3] For instance, ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) has demonstrated potent anti-inflammatory and antioxidant properties in preclinical studies by modulating key inflammatory pathways involving cytokines like TNF-α and IL-6, and the transcription factor NF-κB.[1] Other related cinnamic acid derivatives have shown anti-angiogenic activity, a crucial mechanism in cancer therapy.[2]

The structural modifications present in this compound—specifically the substitution of a hydroxyl group with an ethoxy group—may alter its lipophilicity, metabolic stability, and target engagement profile. This necessitates a systematic in vivo evaluation to elucidate its therapeutic potential. This guide outlines three validated rodent models to explore its efficacy in distinct, high-impact therapeutic areas: inflammation, hyperlipidemia, and oncology.

Overview of Proposed In Vivo Experimental Models

To comprehensively screen the bioactivity of this compound, a multi-model approach is recommended. This strategy allows for the efficient identification of its primary pharmacological effects.

  • Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in rats. This is a classic, reproducible model for evaluating the efficacy of compounds against acute inflammation.[4][5]

  • Metabolic Disease Model: High-Fat Diet (HFD)-Induced Hyperlipidemia in mice. This model mimics aspects of human metabolic syndrome and is standard for testing agents that may lower cholesterol and triglycerides.[6][7]

  • Oncology Model: Human Tumor Xenograft in immunodeficient mice. This model is a cornerstone of preclinical cancer drug development, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system.[8][9][10]

The following sections provide detailed protocols for each model, alongside essential supporting procedures for compound administration and sample collection.

Experimental Workflow Overview

The general workflow for evaluating the compound in any of the selected models follows a standardized sequence to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Compound Compound Synthesis & Formulation Animals Animal Acclimatization (7-14 days) Ethics IACUC Protocol Approval Grouping Randomization & Grouping Ethics->Grouping Begin Study Disease Disease Model Induction (e.g., HFD, Carrageenan, Xenograft) Grouping->Disease Dosing Compound Administration (e.g., Oral Gavage) Disease->Dosing Monitoring Monitor Health & Primary Endpoints Dosing->Monitoring Sampling Terminal Sample Collection (Blood, Tissues) Monitoring->Sampling Study Endpoint Biochem Biochemical Analysis (e.g., Lipid Profile) Sampling->Biochem Histo Histopathological Evaluation Sampling->Histo Stats Statistical Analysis & Reporting Biochem->Stats Histo->Stats

Caption: General experimental workflow for in vivo compound evaluation.

PART 1: Anti-Inflammatory Activity Protocol

Model: Carrageenan-Induced Paw Edema in Wistar Rats

This model is highly effective for screening compounds with potential anti-inflammatory properties.[4][5] Injection of carrageenan, a phlogistic agent, induces a localized, acute, and well-characterized inflammatory response.

A. Materials

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Pletysmometer or digital calipers

  • Oral gavage needles (16-18 gauge, curved)[11]

B. Experimental Design & Dosing

GroupNTreatmentDoseRoute
16Vehicle Control10 mL/kgOral
26Positive Control10 mg/kgOral
36Test Compound25 mg/kgOral
46Test Compound50 mg/kgOral
56Test Compound100 mg/kgOral

C. Step-by-Step Protocol

  • Acclimatization: House rats for at least 7 days under standard conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, positive control (Indomethacin), or test compound via oral gavage according to the assigned groups.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G acclimate Acclimatize Rats (7 days) fast Fast Overnight acclimate->fast baseline Measure Baseline Paw Volume (t=0) fast->baseline dose Administer Compound (Oral Gavage) baseline->dose induce Inject Carrageenan (1 hr post-dose) dose->induce measure Measure Paw Volume (t=1, 2, 3, 4, 5 hr) induce->measure analyze Calculate Edema & % Inhibition measure->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

PART 2: Anti-Hyperlipidemic Activity Protocol

Model: High-Fat Diet (HFD)-Induced Hyperlipidemia in C57BL/6 Mice

C57BL/6 mice are susceptible to diet-induced obesity and hyperlipidemia, making them an excellent model for this purpose.[12]

A. Materials

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet (Control)

  • High-Fat Diet (e.g., 45-60% kcal from fat)[12]

  • This compound

  • Vehicle (e.g., 0.5% CMC in water)

  • Positive control: Atorvastatin (10 mg/kg)

  • Blood collection supplies (e.g., saphenous vein lancets, micro-hematocrit tubes)

  • Biochemical assay kits (Total Cholesterol, Triglycerides, HDL, LDL)

B. Experimental Design & Dosing

GroupNDietTreatment (Daily, Oral Gavage)Duration
18StandardVehicle8 weeks
28HFDVehicle8 weeks
38HFDAtorvastatin (10 mg/kg)8 weeks
48HFDTest Compound (25 mg/kg)8 weeks
58HFDTest Compound (50 mg/kg)8 weeks

C. Step-by-Step Protocol

  • Acclimatization: House mice for one week under standard conditions with ad libitum access to standard chow and water.

  • Model Induction:

    • Group 1 continues on the standard diet.

    • Groups 2-5 are switched to the High-Fat Diet.

    • Continue this diet for 4 weeks to induce a hyperlipidemic state.

  • Treatment Phase:

    • After the 4-week induction, begin daily oral gavage administration of vehicle, positive control, or test compound.

    • Continue the respective diets and daily dosing for an additional 4 weeks.

  • Monitoring: Record body weight and food intake weekly throughout the 8-week study.

  • Blood Collection: At the end of the 8-week period, fast the mice for 6 hours. Collect blood via a survival method like saphenous vein puncture or via a terminal method like cardiac puncture under anesthesia.[13][14]

  • Serum Separation: Allow blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.

  • Biochemical Analysis: Use commercial kits to measure serum levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL-C), and Low-Density Lipoprotein (LDL-C).

  • Terminal Procedures: After terminal blood collection, euthanize the animals and harvest the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin for histopathology to assess steatosis (fatty liver).[15][16]

PART 3: Anti-Cancer Activity Protocol

Model: Human Tumor Xenograft in Athymic Nude Mice

This model is fundamental for evaluating the in vivo efficacy of potential anti-cancer agents against human cancer cell lines.[9][17]

A. Materials

  • Female athymic nude mice (Nu/Nu), 6-8 weeks old

  • Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma, or as appropriate)

  • Matrigel® Basement Membrane Matrix

  • This compound

  • Vehicle (e.g., PEG400/Saline)

  • Positive control: Appropriate standard-of-care chemotherapeutic (e.g., Sorafenib for HepG2)

  • Digital calipers

  • Oral gavage needles (20-22 gauge, flexible)[18]

B. Experimental Design & Dosing

GroupNTreatment (Daily, Oral Gavage)
18Vehicle Control
28Positive Control (Dose/schedule per literature)
38Test Compound (50 mg/kg)
48Test Compound (100 mg/kg)

C. Step-by-Step Protocol

  • Acclimatization: House mice for one week in a specific pathogen-free (SPF) environment.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor mice 2-3 times per week for tumor growth.

    • Begin treatment when tumors reach an average volume of 100-150 mm³.

  • Randomization and Treatment:

    • Randomize mice into treatment groups based on tumor volume.

    • Begin daily administration of vehicle, positive control, or test compound via oral gavage.

  • Measurement and Monitoring:

    • Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record animal body weights twice weekly as an indicator of toxicity.

  • Study Endpoint:

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined maximum size (e.g., ~1500 mm³).

    • Euthanize all animals.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group.

G cluster_setup Setup cluster_main Main Study acclimate Acclimatize Nude Mice implant Implant Tumor Cells (Subcutaneous) acclimate->implant monitor_growth Monitor Tumor Growth randomize Randomize into Groups (Tumor Vol. ~100 mm³) monitor_growth->randomize treat Begin Daily Dosing randomize->treat measure Measure Tumor & Body Wt. (2x / week) treat->measure endpoint Study Endpoint (e.g., 21 days) measure->endpoint analyze Euthanize, Excise Tumor, Calculate TGI endpoint->analyze

Caption: Workflow for the human tumor xenograft model.

PART 4: Standard Procedures & Methodologies

Protocol: Oral Gavage in Rodents

Oral gavage ensures precise dosing directly into the stomach.[18] Proper technique is critical to prevent injury and stress.[11][19]

A. Equipment

  • Appropriate gavage needles (stainless steel or flexible plastic).

  • Syringes (1-3 mL).

  • Animal scale.

Table 3: Recommended Gavage Needle Sizes and Volumes

AnimalWeight (g)Needle GaugeNeedle LengthMax Volume (mL/kg)
Mouse20 - 2520G1" - 1.5"10[11][18]
Mouse25 - 3518G1.5" - 2"10[11][18]
Rat150 - 25018G2" - 3"10[11]
Rat>25016G3"10[11]

B. Procedure

  • Weigh the animal to calculate the exact volume to be administered.

  • Measure the needle length externally from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle if necessary.[20]

  • Restrain the animal firmly but gently. For a mouse, scruff the neck and back to immobilize the head. The head and body should form a straight line.[18]

  • Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The animal should swallow as the tube enters the esophagus.[18]

  • Advance the needle smoothly to the pre-measured depth. If any resistance is met, withdraw immediately and restart. Do not force the needle. [18]

  • Administer the substance slowly over 2-3 seconds.

  • Withdraw the needle gently along the same path.

  • Monitor the animal for 5-10 minutes post-procedure for any signs of respiratory distress.[21]

Protocol: Blood Sample Collection from Mice

This protocol describes the lateral saphenous vein technique, a common and humane method for collecting small, repeated blood samples.[14][22]

A. Materials

  • Restraint device (e.g., modified 50 mL conical tube).

  • Small animal fur clippers or depilatory cream.

  • Sterile gauze and 70% alcohol.

  • Blood lancet or 25-gauge needle.[14]

  • Micro-collection tubes (e.g., EDTA-coated for plasma, plain for serum).

B. Procedure

  • Restrain the mouse in the device, allowing one hind leg to be exposed.

  • Remove the fur over the lateral aspect of the leg, just above the ankle, to visualize the saphenous vein.[22]

  • Wipe the area with 70% alcohol.

  • Apply gentle pressure to the upper thigh to make the vein more prominent.

  • Puncture the vein with a quick, shallow poke using the lancet or needle.[14]

  • Collect the forming blood drops into the micro-collection tube. Avoid "milking" the leg, as this can cause hemolysis.[14]

  • Once the sample is collected, release pressure on the thigh and apply gentle pressure with dry gauze to the puncture site until bleeding stops.[14]

  • Return the mouse to its cage and monitor to ensure hemostasis.

Protocol: Basic Liver Histopathology

Histopathological analysis provides crucial information on tissue-level changes, such as drug-induced toxicity, inflammation, or amelioration of disease pathology (e.g., steatosis).[15][16][23]

A. Materials

  • 10% Neutral Buffered Formalin (NBF).

  • Cassettes for tissue processing.

  • Ethanol (graded series: 70%, 95%, 100%).

  • Xylene.

  • Paraffin wax.

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) stains.

B. Procedure

  • Tissue Fixation: Immediately after dissection, place a small (3-5 mm thick) section of the liver into a labeled container with at least 10 times its volume of 10% NBF. Fix for 24-48 hours.

  • Processing:

    • Dehydrate the fixed tissue by passing it through a graded series of alcohol.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin (stains nuclei blue/purple) and Eosin (stains cytoplasm and extracellular matrix pink/red).

  • Coverslipping: Dehydrate the stained slides and mount a coverslip using a permanent mounting medium.

  • Microscopic Examination: A qualified pathologist should examine the slides for any histopathological changes, such as hepatocyte degeneration, necrosis, inflammation, fibrosis, or changes in lipid vacuolation.[15][24]

References

  • Blood sample collection in small laboratory animals. Journal of Pharmacology and Pharmacotherapeutics. Available from: [Link]

  • Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available from: [Link]

  • Blood Collection and Sample Preparation for Rodents. IDEXX BioAnalytics. Available from: [Link]

  • 4 Top Methods of Blood Collection in Lab Rodents. Neoteryx. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. In-vivo. Available from: [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • Assessment of four experimental models of hyperlipidemia. PubMed. Available from: [Link]

  • Advanced in vivo inflammation & immunology models. Nuvisan. Available from: [Link]

  • Blood Collection from the Lateral Saphenous Vein in Mice and Rats SOP. UBC Animal Care Services. Available from: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available from: [Link]

  • In vivo screening models of anticancer drugs. CORE. Available from: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available from: [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. Available from: [Link]

  • An in vivo large-scale chemical screening platform using Drosophila for anti-cancer drug discovery. Company of Biologists Journals. Available from: [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Available from: [Link]

  • Animal Models of Hyperlipidemia. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. Available from: [Link]

  • Hyperlipidemia/Atherosclerosis Mouse Models. Biocytogen. Available from: [Link]

  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available from: [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Available from: [Link]

  • Histological analysis of liver tissue in experimental rat groups. ResearchGate. Available from: [Link]

  • Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc. PMC. Available from: [Link]

  • Effect of Exposure to Noise Stress on Liver Tissue Histopathology in Rats. ARCC Journals. Available from: [Link]

  • TOXIC EFFECTS ON HISTOPATHOLOGY OF LIVER BY CHEMOTHERAPEUTIC DRUG. CABI Digital Library. Available from: [Link]

  • Histological evaluation of the liver of mice with sarcoma-180 treated with salazinic acid. Scielo. Available from: [Link]

  • Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. Available from: [Link]

  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. PMC. Available from: [Link]

  • Embryotoxicity study of propenoic acid, 3-(4-methoxyphenyl)-3-methylbutylester in the Wistar rat. PubMed. Available from: [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PMC. Available from: [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
  • PROP-2-ENOIC ACID. Ataman Kimya. Available from: [Link]

  • Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. ResearchGate. Available from: [Link]

  • Biomarkers for Organic Acidemias. YouTube. Available from: [Link]

  • (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid. EPA. Available from: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scientific Context

This document provides a comprehensive guide for utilizing 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid in cell culture-based research. This compound belongs to the cinnamic acid derivative family, a class of molecules renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Structurally, it is an analog of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a well-studied natural compound known to possess potent anti-inflammatory and neuroprotective properties.[2][5][6][7]

Given the limited direct published data on this specific ethoxy-methyl derivative, this guide establishes a robust investigational framework by extrapolating from the known mechanisms of closely related cinnamic and ferulic acid derivatives.[1][5][8] We hypothesize that its primary mechanisms of action will involve the modulation of key cellular signaling pathways that regulate inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways. This document provides detailed, validated protocols to enable researchers to rigorously test this hypothesis, determine the compound's cytotoxic profile, and investigate its specific effects on protein expression within these pathways.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueNotes / Source
IUPAC Name (2E)-3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acidChemical Structure
Synonyms 4-Ethoxy-3-methylcinnamic acid
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Expected to be a solid powder.Based on related compounds.
Solubility Predicted to be highly soluble in DMSO and Ethanol; poorly soluble in water.Inferred from cinnamic acid derivatives.[9][10]
Compound Storage and Stability
  • Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[11]

  • Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeat freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[11] If storing for longer than one month at -20°C, re-validation of efficacy is recommended.

  • Stability in Media: Cinnamic acid derivatives can undergo degradation in cell culture media over time, primarily through oxidation.[12] It is imperative to prepare fresh working solutions from the frozen stock for each experiment to ensure consistent compound activity.[12]

Postulated Mechanism of Action: A Dual-Pronged Approach

Based on the extensive literature on structurally similar ferulic acid and other cinnamic acid derivatives, we propose that this compound likely exerts its biological effects through two key, interconnected signaling pathways.

Anti-Inflammatory Activity via NF-κB Inhibition

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response.[13][14] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[14][15] Many cinnamic acid derivatives have been shown to suppress inflammation by inhibiting this pathway.[7][12] The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which releases the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[16] We hypothesize that the target compound may inhibit an upstream kinase, such as IκB kinase (IKK), preventing IκB degradation.[15][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-p65/p50 (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkB_NFkB->p65_p50 Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Targets IκBα for p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Compound 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Compound->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Genes Induces Transcription

Caption: Postulated inhibition of the canonical NF-κB signaling pathway.

Antioxidant & Cytoprotective Effects via Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[18][19] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[19] Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[20] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[20][21]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Ubiquitination & Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation Compound 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid (Electrophile) Compound->Keap1_Nrf2 Disrupts Interaction sMaf sMaf Nrf2_nuc->sMaf ARE DNA (ARE) Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [22]2. Compound Dilution: Prepare a series of 2X working concentrations of the compound by diluting the 10 mM stock solution in complete medium. A typical range to test would be from 200 µM down to ~0.1 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%). [11]3. Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells, resulting in a 1X final concentration. Include wells with medium only for background subtraction. [22]4. Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [23][24]Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [24][25]6. Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [23]7. Measurement: Read the absorbance at 570 nm using a microplate reader. [23][25]8. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). For mechanistic studies, use concentrations well below the IC₅₀ value.

Protocol 3: Analysis of Protein Expression by Western Blot

Objective: To investigate the compound's effect on the NF-κB and Nrf2 signaling pathways by measuring the levels of key proteins. This involves protein extraction, separation by size, and detection using specific antibodies. [26][27] Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with non-toxic concentrations of the compound (determined from the MTT assay) for various time points.

    • For NF-κB: Pre-treat with the compound for 1-2 hours, then co-treat with an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-60 minutes.

    • For Nrf2: Treat with the compound alone for 2, 4, 8, or 24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS. [28] * Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. [29] * Scrape the cells and transfer the lysate to a microcentrifuge tube. [28] * Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. [28][30] * Transfer the supernatant (total protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes. [28]5. SDS-PAGE: Load the samples onto a polyacrylamide gel (gel percentage depends on the target protein's molecular weight) and separate the proteins by electrophoresis. [26]6. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [28]7. Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [26][27] * Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation. [27] * NF-κB Targets: p-IκBα, total IκBα, p-p65, total p65.

      • Nrf2 Targets: Nrf2, HO-1, NQO1.

      • Loading Control: β-actin, GAPDH, or Tubulin.

    • Wash the membrane three times with TBST for 5-10 minutes each. [27] * Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [28]8. Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Data Interpretation and Troubleshooting

Expected OutcomeInterpretationPotential PitfallSolution
MTT Assay: Dose-dependent decrease in viability.The compound is cytotoxic at higher concentrations. The IC₅₀ is determined.High variability between replicates.Ensure uniform cell seeding and proper mixing after adding MTT and solubilizer.
Western Blot (NF-κB): Decreased p-IκBα and p-p65 levels with compound pre-treatment.The compound inhibits the phosphorylation and activation of key NF-κB pathway components.No change in phosphorylation.The compound may act on a different node of the pathway, or the time points may be suboptimal. Perform a time-course experiment.
Western Blot (Nrf2): Increased nuclear Nrf2, HO-1, and NQO1 protein levels.The compound activates the Nrf2 pathway, leading to the expression of cytoprotective genes.No increase in Nrf2 targets.The compound may not be a potent Nrf2 activator, or the chosen cell line may have a muted response. Try a different cell line or a positive control (e.g., sulforaphane).
General: Compound precipitates in culture medium.The concentration exceeds its solubility in aqueous solution.Prepare working solutions by serial dilution and ensure the final DMSO concentration is low (<0.5%). [11]Pre-warm medium before adding the stock solution. [10]

References

  • Synthesis and biological activities of ferulic acid derivatives. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Journal of Basic & Applied Sciences. [Link]

  • Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. ResearchGate. [Link]

  • Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]

  • Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. IP Innovative Publication. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC. [Link]

  • 4.10. Protein Extraction and Western Blot. Bio-protocol. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. [Link]

  • NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]

  • Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins. Anticancer Research. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

  • Nrf2 Signaling and Cell Survival. PMC. [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PMC. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers. [Link]

  • Restoration of Nrf2 Signaling Normalizes the Regenerative Niche. Diabetes. [Link]

  • The role of Nrf2 signaling pathways in nerve damage repair. PMC. [Link]

  • Stock Solutions. Cold Spring Harbor Protocol. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid as a Potential Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Cinnamic Acid Analogue with Therapeutic Promise

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is a novel synthetic compound belonging to the cinnamic acid derivative family. Cinnamic acids and their analogues are a well-established class of phenylpropanoids, naturally occurring in various plants and widely recognized for their diverse and significant pharmacological activities.[1] These activities include anti-inflammatory, antioxidant, anti-diabetic, antimicrobial, and hepatoprotective effects.[2][3] The therapeutic potential of cinnamic acid derivatives often stems from their ability to modulate key signaling pathways involved in inflammation and cellular stress. For instance, many derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB) and Toll-like receptor 4 (TLR4) signaling pathways, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

The structural scaffold of this compound, featuring an ethoxy and a methyl group on the phenyl ring, presents a unique opportunity for novel pharmacological activity and improved pharmacokinetic properties compared to naturally occurring cinnamic acids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential drug candidate. The following sections detail proposed synthetic routes, robust protocols for in vitro and in vivo evaluation, and preliminary safety assessments, all grounded in the established science of its parent compound class.

Part 1: Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation reaction. This well-established method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base.[4]

Proposed Synthetic Pathway:

Synthesis_Pathway Reactant_1 4-Ethoxy-3-methylbenzaldehyde Reaction_Vessel Pyridine, Piperidine Microwave Irradiation Reactant_1->Reaction_Vessel Reactant_2 Malonic Acid Reactant_2->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Knoevenagel condensation for synthesis.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-ethoxy-3-methylbenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine in pyridine as the solvent.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 400W) in short intervals (e.g., 30 seconds) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the mixture and acidify with 2N HCl to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Part 2: In Vitro Biological Evaluation

Initial in vitro screening is a cost-effective and high-throughput approach to determine the primary pharmacological activities of a novel compound.[5][6] Based on the known properties of cinnamic acid derivatives, the primary focus should be on anti-inflammatory and antioxidant activities.

2.1. Assessment of Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[5][6] Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are important therapeutic targets.[5][6]

Protocol 2: In Vitro COX and 5-LOX Inhibition Assays

This protocol aims to determine if the test compound can inhibit key enzymes in the arachidonic acid pathway, which are responsible for the production of pro-inflammatory mediators.

  • Assay Principle: Utilize commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and 5-LOX. These assays measure the enzymatic activity by detecting the production of prostaglandins or leukotrienes.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • Add the enzyme, heme, and a buffer solution to each well of a 96-well plate.

    • Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) as a positive control.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for the recommended time.

    • Stop the reaction and measure the product formation according to the kit's instructions.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

2.2. Evaluation of Antioxidant Potential

Many cinnamic acid derivatives exhibit antioxidant properties, which contribute to their anti-inflammatory effects by reducing oxidative stress.[3]

Protocol 3: DPPH Radical Scavenging Assay

  • Assay Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the free radical scavenging ability of a compound. The reduction of the stable DPPH radical is measured spectrophotometrically.

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • In a 96-well plate, add different concentrations of the test compound.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm). Ascorbic acid can be used as a positive control.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

2.3. Cell-Based Anti-inflammatory Assays

To evaluate the compound's effect in a more biologically relevant system, cell-based assays are crucial. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a standard model for studying inflammation in vitro.[7]

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the effect of the compound on NO production and calculate the IC50 value. A known iNOS inhibitor can be used as a positive control.

Part 3: In Vivo Efficacy Studies

Positive results from in vitro assays should be followed by in vivo studies to confirm the therapeutic potential in a whole organism.[8][9] Rodent models are commonly used for this purpose.[8]

3.1. Acute Inflammatory Pain Model

The carrageenan-induced paw edema model is a widely used and validated model for screening anti-inflammatory drugs.[8][10]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound orally or intraperitoneally at different doses.

    • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose and time point.

3.2. Visceral Pain Model

The acetic acid-induced writhing test is a sensitive model for evaluating peripheral analgesic activity.[9][11] This pain model is known to involve the release of endogenous mediators like prostaglandins.[9]

Protocol 6: Acetic Acid-Induced Writhing Test in Mice

  • Animals: Use male Swiss albino mice.

  • Procedure:

    • Administer the test compound orally or intraperitoneally at different doses.

    • After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

    • Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).

    • A control group receives the vehicle, and a positive control group receives a standard analgesic like aspirin.

  • Data Analysis: Calculate the percentage of protection from writhing for each dose.

Part 4: Preliminary Safety and Toxicological Assessment

Early assessment of a compound's toxicity is crucial to avoid late-stage failures in drug development.[12][13] In silico and in vitro methods can provide initial insights into the safety profile.[12][14]

4.1. In Silico Toxicity Prediction

Various freely available computational tools can predict potential toxicities based on the chemical structure of the compound.[14] These tools can assess for mutagenicity, carcinogenicity, and other potential hazards.

4.2. In Vitro Cytotoxicity Assay

Protocol 7: MTT Assay for Cytotoxicity

  • Assay Principle: The MTT assay is a colorimetric assay that measures cell viability. It is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

  • Cell Lines: Use a panel of relevant cell lines, including a normal cell line (e.g., HEK293) and a cancer cell line if anti-cancer activity is also being investigated.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compound for 24-48 hours.

    • Add MTT solution and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for cytotoxicity.

Part 5: Data Presentation and Visualization

Clear and concise presentation of data is essential for interpretation and decision-making.

Table 1: Summary of In Vitro Activity of this compound

AssayEndpointResult (IC50, µM)Positive Control (IC50, µM)
COX-1 InhibitionIC50To be determinedIndomethacin
COX-2 InhibitionIC50To be determinedCelecoxib
5-LOX InhibitionIC50To be determinedZileuton
DPPH ScavengingIC50To be determinedAscorbic Acid
NO Production (RAW 264.7)IC50To be determinedL-NAME
Cytotoxicity (HEK293)IC50To be determinedDoxorubicin

Workflow for In Vivo Anti-inflammatory and Analgesic Testing

In_Vivo_Workflow cluster_0 Pre-treatment cluster_1 Inflammatory Model cluster_2 Analgesic Model Compound_Admin Administer Test Compound (Varying Doses) Carrageenan_Injection Inject Carrageenan (Paw Edema) Compound_Admin->Carrageenan_Injection Acetic_Acid_Injection Inject Acetic Acid (Writhing Test) Compound_Admin->Acetic_Acid_Injection Vehicle_Control Administer Vehicle Vehicle_Control->Carrageenan_Injection Vehicle_Control->Acetic_Acid_Injection Positive_Control Administer Standard Drug Positive_Control->Carrageenan_Injection Positive_Control->Acetic_Acid_Injection Measure_Edema Measure Paw Volume Carrageenan_Injection->Measure_Edema Count_Writhes Count Writhing Responses Acetic_Acid_Injection->Count_Writhes

Caption: Workflow for in vivo efficacy studies.

Conclusion

This compound represents a promising scaffold for the development of a new therapeutic agent, particularly in the area of inflammatory disorders. The protocols and guidelines presented here provide a systematic and scientifically rigorous framework for its initial evaluation. By leveraging the extensive knowledge base of cinnamic acid derivatives and employing validated in vitro and in vivo models, researchers can efficiently characterize the pharmacological profile of this novel compound and determine its potential for further preclinical and clinical development.

References

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • SCIRP. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia.
  • PubMed. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Peiris, D. S. H. S., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants.
  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • ATCC. (n.d.). Toxicological Screening.
  • PubMed. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis.
  • ResearchGate. (n.d.). Pharmacokinetics and Toxicity of Top-Ranked Cinnamic Acid Derivatives....
  • NIH. (n.d.). Toxicological screening - PMC.
  • Era University. (2019, April 29). Cinnamic acid derivatives: An ERA.
  • MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • PMC. (n.d.). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid.
  • MDPI. (2014, January 27). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils.

Sources

Application Notes and Protocols: The Use of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide introduces 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid , a novel cinnamic acid derivative, as a potential chemical probe for investigating cellular signaling pathways, particularly those involved in inflammation and proliferation. Due to its structural novelty, this document provides a foundational framework for its characterization and application. Drawing upon the extensive literature on related phenylpropanoid and cinnamic acid compounds, we hypothesize its mechanism of action and provide detailed, field-proven protocols for its synthesis, validation, and use in key in vitro assays.[1][2][3] This guide is intended for researchers and drug development professionals seeking to explore new chemical entities for therapeutic and research applications.

Introduction: A Rationale for a New Chemical Probe

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds with a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The core structure, a 3-phenyl-2-propenoic acid, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of potency and selectivity towards specific biological targets.[4] The title compound, This compound , is a previously uncharacterized derivative. The presence of the 4-ethoxy and 3-methyl substitutions on the phenyl ring is predicted to modulate its lipophilicity and steric interactions with target proteins, potentially conferring unique activity and selectivity.

Given that many cinnamic acid derivatives exert their anti-inflammatory effects by modulating the arachidonic acid cascade, we hypothesize that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes.[5] This document outlines the necessary steps to synthesize and validate this compound as a chemical probe, with a focus on its potential as a selective COX-2 inhibitor, a target of significant interest in inflammation and oncology research.[6]

Synthesis and Characterization

A reliable synthesis is the first step in characterizing a new chemical probe. We propose a standard and efficient method for synthesizing this compound.

2.1. Proposed Synthetic Route: Knoevenagel Condensation

The Knoevenagel condensation is a robust and high-yielding method for forming the α,β-unsaturated carbonyl system characteristic of cinnamic acids.[7][8][9] The reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.

Protocol: Synthesis via Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve 4-ethoxy-3-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to 90-100°C and reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidification: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid (HCl) until the pH is ~2. This will precipitate the crude product.

  • Purification: Filter the crude solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

2.2. Physicochemical Properties

The following table summarizes the predicted and expected physicochemical properties for the compound.

PropertyPredicted/Expected Value
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, ethanol; sparingly soluble in water
Purity (Post-synthesis) >95% (as determined by HPLC)
Storage Store at -20°C, desiccated, and protected from light
Hypothesized Mechanism of Action: COX Inhibition

We propose that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs.[6] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

pathway Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Probe 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Probe->COX2 Inhibits Prostanoids_Phys Prostaglandins (Physiological Functions) PGH2_1->Prostanoids_Phys Prostanoids_Inflam Prostaglandins (Inflammation, Pain) PGH2_2->Prostanoids_Inflam Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->COX2 Induces Expression

Caption: Proposed mechanism of action via selective COX-2 inhibition.

Application Notes

As a potential selective COX-2 inhibitor, this chemical probe can be utilized in a variety of research contexts:

  • Validating the Role of COX-2 in Inflammatory Models: Use the compound to treat lipopolysaccharide (LPS)-stimulated macrophages or other immune cells to confirm that prostaglandin production is COX-2 dependent.

  • Screening for Anticancer Activity: Elevated COX-2 expression is a hallmark of many cancers.[6] The probe can be used to assess the anti-proliferative or pro-apoptotic effects on cancer cell lines known to overexpress COX-2 (e.g., certain colon, breast, or lung cancer lines).

  • Investigating Neuroinflammation: COX-2 plays a role in neuroinflammatory processes. The probe could be applied to microglia or astrocyte cell cultures to study its effect on inflammatory responses in the central nervous system.

  • Probing Metabolic Pathways: Given the link between inflammation and metabolic diseases, and the activity of some phenylpropanoic acids as PPAR modulators, this compound could be used to investigate the crosstalk between inflammatory and metabolic signaling.[10][11][12]

Experimental Protocols

The following protocols provide a clear, step-by-step framework for characterizing the biological activity of this compound.

5.1. Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 to determine the compound's IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and its selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • This compound

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Dissolve the test compound and controls in DMSO to create concentrated stock solutions. Serially dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Plate Setup:

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the diluted test compound to triplicate wells.[13]

    • 100% Activity Wells: Add the same components as above, but add 10 µL of vehicle (Assay Buffer with DMSO) instead of the inhibitor.[13]

    • Background Wells: Add 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of vehicle (no enzyme).[13]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

    • The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Data Presentation:

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
This compoundTo be determinedTo be determinedTo be determined
Celecoxib (Control)~50~0.05~1000
SC-560 (Control)~0.009~6.3~0.0014
5.2. Protocol 2: Cell-Based Anti-Inflammatory Assay (PGE₂ Measurement)

This protocol assesses the compound's ability to inhibit the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator, in a cellular context.

workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Pretreat Pre-treat cells with Test Compound (1 hr) Incubate1->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24 hrs Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect ELISA Measure PGE₂ levels via ELISA Collect->ELISA Analyze Analyze Data (Calculate % Inhibition) ELISA->Analyze

Caption: Workflow for the cell-based PGE₂ inhibition assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and controls

  • PGE₂ ELISA Kit

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Pre-treat the cells for 1 hour.[6]

  • LPS Stimulation: To induce inflammation, add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.[6]

  • Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the supernatant for PGE₂ analysis.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated control.

5.3. Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

It is crucial to determine if the observed biological effects are due to specific pathway modulation or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Materials:

  • Target cell lines (e.g., RAW 264.7, A549 lung cancer cells, and a non-cancerous control line like HEK293)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[17] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot % Viability against compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This document provides a comprehensive guide to the initial synthesis, characterization, and application of This compound as a novel chemical probe. The provided protocols for assessing COX inhibition and cellular activity are robust starting points for its validation. Positive results from these assays would establish this compound as a valuable tool for studying inflammatory pathways. Subsequent steps should include target engagement studies in cells, kinome-wide selectivity profiling to identify off-targets, and eventual progression to in vivo models of inflammation or cancer to validate its efficacy.

References
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Source to be determined.
  • Lou, Z., Wang, H., Zhu, S., & Ma, C. (2011). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]

  • de Fátima, A., Modolo, L. V., & Conegero, L. S. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Letters in Drug Design & Discovery. [Link]

  • Sova, M., et al. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Medicinal Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Miyachi, H., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Miyachi, H. (2013). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Chemical & Pharmaceutical Bulletin. [Link]

  • Bentham Science. (2024). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Ingenta Connect. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Preparation of cinnamic acid (Perkin condensation). (n.d.). ChemIQSoc. [Link]

  • Oh, S., et al. (2006). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry. [Link]

  • Singh, P., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Pharmaceutical Research. [Link]

  • Mitra, A., & Banerjee, K. (2010). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Singh, P., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Pharmaceutical Research. [Link]

  • El-Sayed, N., et al. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. RSC Publishing. [Link]

  • Google Patents. (n.d.). Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • Geronikaki, A., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. ResearchGate. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Sathee NEET. [Link]

  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]

  • Geronikaki, A., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. [Link]

  • Okoro, I. S., et al. (2025). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. ResearchGate. [Link]

  • Bio-protocol. (n.d.). NF-κB Reporter Assay. Bio-protocol. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • CSH Protocols. (n.d.). MTT Assay protocol. CSH Protocols. [Link]

  • Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. Scribd. [Link]

  • J-Stage. (n.d.). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic. J-Stage. [Link]

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). BPS Bioscience. [Link]

  • Taylor & Francis. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • YouTube. (2023). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). YouTube. [Link]

  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • ProQuest. (n.d.). Design and Characterization of Chemical Probes for Polycomb Chromodomains. ProQuest. [Link]

  • ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. [Link]

  • ACS Publications. (2024). Discovery and Characterization of a Chemical Probe for Cyclin-Dependent Kinase-Like 2. Journal of Medicinal Chemistry. [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. The Discovery and Utility of Chemical Probes in Target Discovery. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes. Chiosis Lab. [Link]

Sources

"3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" stability testing protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Testing Protocols for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Executive Summary & Compound Profile

Target Molecule: this compound Chemical Class: Phenylpropanoid / Cinnamic Acid Derivative Molecular Formula: C₁₂H₁₄O₃ MW: 206.24 g/mol

This guide outlines the definitive stability testing protocols for This compound . As a conjugated carboxylic acid with electron-donating substituents (ethoxy, methyl), this compound presents specific stability challenges distinct from standard aliphatic acids.

Critical Instability Risks:

  • Photo-Isomerization: The conjugated alkene moiety (

    
    ) is highly susceptible to 
    
    
    
    (trans
    
    
    cis) isomerization under UV/Vis light.
  • Oxidation: The benzylic methyl group and the ethoxy ether linkage are vulnerable to oxidative radical attack.

  • Decarboxylation: Prolonged exposure to high thermal stress (

    
    C) may induce loss of 
    
    
    
    .

Physicochemical Pre-Formulation

Before initiating stress testing, establish the baseline physicochemical profile to select appropriate solvents and buffers.

ParameterEstimated ValueExperimental Implication
pKa ~4.4 - 4.5Solubility is pH-dependent. Ensure mobile phase pH is controlled (buffer pH < 3.0) to suppress ionization for retention consistency.
LogP ~2.8 - 3.1Moderately lipophilic. Requires organic co-solvent (MeOH or ACN) for aqueous stress testing.
UV Max ~280 - 310 nmStrong absorption due to conjugation. Ideal for UV-Vis/PDA detection.
Solubility Low in water; High in MeOH, DMSOProtocol Rule: Dissolve stock samples in Methanol before adding aqueous stress reagents to prevent precipitation.

Forced Degradation (Stress Testing) Protocols

Objective: Degrade the API by 5–20% to validate the specificty of the analytical method (Stability-Indicating Method).

Photostability (Critical Path)

Rationale: Cinnamic acid derivatives are notorious for rapid photo-isomerization. This is the primary degradation pathway.

  • Apparatus: Photostability chamber (Cool White Fluorescent + Near UV) complying with ICH Q1B.

  • Sample Prep:

    • Solid State:[1] Spread thin layer (<3 mm) in a quartz petri dish.

    • Solution: 1 mg/mL in Methanol (in quartz cuvettes/vials).

  • Conditions:

    • Light Exposed: 1.2 million lux hours (Vis) + 200 W[2]·h/m² (UV).

    • Dark Control: Wrap vial in double-layer aluminum foil; place alongside exposed samples.

  • Endpoint: Check for the appearance of the cis-isomer (Z-isomer), which typically elutes earlier than the trans-isomer on C18 columns.

Oxidative Stress

Rationale: Tests susceptibility of the ethoxy ether and benzylic methyl to reactive oxygen species (ROS).

  • Reagent: 3% Hydrogen Peroxide (

    
    ).[3]
    
  • Protocol:

    • Prepare 1 mg/mL API in Acetonitrile:Water (50:50).

    • Add

      
       to reach 3% final concentration.
      
    • Incubate at RT for 6–24 hours.

    • Quenching (Critical): Add Sodium Metabisulfite or Catalase prior to injection to neutralize excess peroxide and prevent on-column oxidation.

Hydrolytic Stress (Acid/Base)

Rationale:[3][4] Tests the stability of the ether linkage and potential hydration of the double bond.

  • Acid Stress: 0.1 N HCl at 60°C for 4 hours.

    • Risk: Acid-catalyzed hydration of alkene.

  • Base Stress: 0.1 N NaOH at 60°C for 4 hours.

    • Risk: Generally stable (forms salt), but monitor for ether cleavage under extreme conditions.

  • Neutralization: Exactly neutralize acid samples with equal molar NaOH (and vice versa) to pH 7.0 before analysis to avoid peak distortion.

Thermal Stress
  • Solid State: 80°C for 7 days (Open vs. Closed container).

  • Risk: Decarboxylation to 1-ethoxy-2-methyl-4-vinylbenzene (styrene derivative).

Analytical Method Development (HPLC)

To accurately monitor stability, the method must separate the parent peak from its degradants (specifically the cis-isomer).

Recommended Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 280 nm (Isosbestic point preferred if E/Z spectra differ significantly).

  • Column Temp: 30°C.

Visualizing the Workflow & Pathways

Diagram 1: Stability Testing Workflow (ICH Q1A Aligned)

StabilityWorkflow cluster_Stress 2. Forced Degradation (Stress Testing) Start Start: 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid PreForm 1. Pre-formulation (Solubility, pKa, LogP) Start->PreForm Photo Photolysis (ICH Q1B) Risk: E/Z Isomerization PreForm->Photo Oxid Oxidation (3% H2O2) Risk: Benzylic Oxid. PreForm->Oxid Hydro Hydrolysis (Acid/Base/Heat) Risk: Hydration PreForm->Hydro MethodDev 3. Stability-Indicating Method Development (HPLC-UV/MS) Photo->MethodDev Identify Degradants Oxid->MethodDev Hydro->MethodDev FormalStab 4. Formal Stability Study (Long Term: 25°C/60%RH) (Accel: 40°C/75%RH) MethodDev->FormalStab Validated Method Report 5. Shelf-Life Estimation & Reporting FormalStab->Report

Caption: Step-by-step workflow from pre-formulation characterization to formal ICH stability reporting.

Diagram 2: Mechanistic Degradation Pathways

DegradationPathways cluster_Photo Photolysis (UV) cluster_Oxid Oxidation cluster_Thermal Thermal (>80°C) Parent Parent Compound (E-Isomer) Z_Isomer Z-Isomer (Cis-form) Parent->Z_Isomer hv (Reversible) Benz_Alc Benzylic Alcohol Derivative Parent->Benz_Alc [O] Radical Quinone Quinone/Phenol (Ether Cleavage) Parent->Quinone [O] Dealkylation Decarb Styrene Deriv. (Decarboxylation) Parent->Decarb -CO2 Heat

Caption: Predicted degradation products based on functional group reactivity (Cinnamic acid backbone).

Data Reporting & Acceptance Criteria

  • Mass Balance: The sum of the assay value and degradation products should be

    
    . If significantly lower, suspect volatile degradants (decarboxylation) or non-chromophoric products.
    
  • Peak Purity: Use a Photodiode Array (PDA) detector to ensure the main peak is spectrally pure (no co-eluting impurities).

  • Reporting:

    • Report % Degradation relative to the initial unstressed sample.

    • Flag any condition yielding

      
       degradation as "Extreme Stress" and repeat with milder conditions if necessary.
      

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[3][5][6][7][8][9] International Council for Harmonisation.[3]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[2][6][7][8] International Council for Harmonisation.[3]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] CRC Press. (Standard text for stress testing methodologies).

  • FDA Guidance : Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Technical Application Note: Handling, Storage, and Stability of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a phenyl ring bearing an ethoxy group at the para position and a methyl group at the meta position relative to the acrylic acid side chain. Due to the presence of the conjugated alkene (prop-2-enoic) moiety, this compound exhibits specific physicochemical behaviors typical of phenylpropanoids, most notably sensitivity to photo-isomerization and pH-dependent solubility.

This guide provides a standardized protocol for the handling, solubilization, and long-term preservation of this compound to ensure experimental reproducibility in drug discovery and organic synthesis workflows.

Structural Classification
  • Chemical Class: Phenylpropanoid / Cinnamic Acid Derivative

  • Preferred Configuration: Trans (

    
    )-isomer is the thermodynamically stable form typically supplied.
    
  • Key Functional Groups:

    • 
      -Unsaturated Carboxylic Acid (Reactive center, pH sensitive)
      
    • Ethoxy Ether (Lipophilic donor)

    • Aromatic Methyl (Steric modulator)

Physicochemical Profile

Note: Values below are derived from structurally homologous 4-alkoxycinnamic acids (e.g., 4-Methoxycinnamic acid, CAS 830-09-1) and standard structure-property relationship (SPR) models. Batch-specific Certificates of Analysis (CoA) should always supersede these estimates.

PropertyValue / CharacteristicRelevance to Handling
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or isomerization.
Molecular Weight 206.24 g/mol Calculation of molarity for stock solutions.
Predicted pKa ~4.4 – 4.6 (Carboxylic acid)Ionized at physiological pH (7.4); neutral in acidic media.
Solubility (Water) Negligible (< 0.1 mg/mL)DO NOT attempt aqueous stock solutions without pH adjustment.
Solubility (Organic) DMSO (> 50 mg/mL), Ethanol (> 20 mg/mL)Preferred solvents for stock preparation.
Melting Point Expected Range: 150°C – 180°CHigh melting point indicates stability in solid form.
UV

~280–310 nmStrong UV absorption drives photo-instability.

Critical Storage Protocol

The primary degradation pathway for this compound is photo-chemical


 isomerization  (trans-to-cis) of the double bond, followed by potential [2+2] cycloaddition dimerization in the solid state if crystal packing allows.
Solid State Storage
  • Temperature: Store at -20°C for long-term stability (> 1 month). Room temperature (20-25°C) is acceptable for short-term active use (< 2 weeks).

  • Light Protection (CRITICAL): The compound must be stored in amber glass vials or vessels wrapped in aluminum foil. Exposure to ambient laboratory light (fluorescent) can catalyze isomerization over time.

  • Atmosphere: Hygroscopicity is generally low, but storage under an inert atmosphere (Nitrogen or Argon) is recommended to prevent trace oxidation of the methyl/ethoxy groups over multi-year storage.

Solution Storage
  • Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for cryo-storage.

  • Conditions: Aliquot stocks immediately. Store at -80°C to minimize freeze-thaw cycles.

  • Stability Window:

    • @ -80°C: 6–12 months

    • @ -20°C: 1–3 months

    • @ 4°C: < 1 week (Precipitation risk)

Solubilization & Handling Workflow

Reconstitution Protocol (Standard 10 mM Stock)

This protocol assumes a target concentration of 10 mM in DMSO for biological assays.

  • Weighing: Weigh approximately 2.06 mg of solid into a tared amber vial.

    • Tip: If amber vials are unavailable, wrap a clear HPLC vial in foil before taring.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

    • Caution: Avoid prolonged sonication which generates heat; heat + light = degradation.

  • Verification: Visual inspection should show a crystal-clear solution. Any turbidity suggests saturation or impurities.

Handling Workflow Diagram

HandlingWorkflow cluster_warning Critical Control Point Receipt Compound Receipt (Solid Powder) QC_Solid Initial QC (Appearance/MP) Receipt->QC_Solid Weighing Weighing (Amber Vial) QC_Solid->Weighing Pass Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Avoid Light Aliquot Aliquot Generation (Single Use) Solubilization->Aliquot Storage Cryo-Storage (-20°C / -80°C) Aliquot->Storage Immediate

Figure 1: Standardized handling workflow emphasizing light protection during the solubilization phase.

Quality Control & Stability Monitoring

To validate the integrity of the compound, specifically to detect isomerization, the following analytical methods are recommended.

HPLC Method (Stability Indicating)

A reverse-phase gradient method is required to separate the more polar cis-isomer from the trans-parent.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 280 nm.

  • Expected Result: The trans-isomer typically elutes later (more lipophilic) than the cis-isomer.

Degradation Pathway Visualization

Degradation Trans Trans-Isomer (Active) (Thermodynamically Stable) Excited Excited State (UV Absorption) Trans->Excited hν (UV Light) Dimer [2+2] Dimer (Solid State Artifact) Trans->Dimer High Conc. + Light Excited->Trans Relaxation Cis Cis-Isomer (Inactive/Impurity) (Sterically Hindered) Excited->Cis Isomerization

Figure 2: Primary degradation pathways.[1] The Trans-to-Cis isomerization is the dominant risk in solution, while dimerization is a risk in the solid state under light exposure.

Safety & Hazards

While specific toxicological data for this derivative may be limited, it should be handled as a Category 2 Irritant based on the carboxylic acid and acrylic functionalities.

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • PPE Requirements: Nitrile gloves, safety glasses with side shields, and a lab coat. Handle powder in a fume hood to avoid inhalation of dust.

References

  • Photostability of Cinnamic Acids: Tønnesen, H. H. (2004). Photostability of Drugs and Drug Formulations. CRC Press.
  • Solubility of Cinnamic Analogs: BenchChem. (2025). Solubility of 4-Methylcinnamic Acid in different organic solvents. Retrieved from . (Provides solubility benchmarks for methyl-substituted cinnamic acids).

  • General Handling of Bioactive Lipids/Acids: Cayman Chemical. (2023).[3] Product Information: 4-Methoxycinnamic Acid.[2][3] Retrieved from . (Standard protocols for handling alkoxy-cinnamic acid derivatives).

  • Isomerization Kinetics: Sridhar, V., et al. (2013). Temperature stability and photodimerization kinetics of β-cinnamic acid. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid . As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical field experience. This guide is structured to help you anticipate challenges, troubleshoot effectively, and optimize your synthetic strategy.

The target molecule is a substituted cinnamic acid, a class of compounds widely recognized as key intermediates in the development of pharmaceuticals, polymers, and cosmetics.[1][2] The primary and most efficient route for this synthesis is the Knoevenagel-Doebner condensation.

Core Synthesis Workflow: Knoevenagel-Doebner Condensation

This reaction involves the condensation of the key starting material, 4-ethoxy-3-methylbenzaldehyde , with malonic acid, catalyzed by a weak amine base, followed by decarboxylation.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde 4-Ethoxy-3-methylbenzaldehyde condensation Condensation & Decarboxylation (Heating) aldehyde->condensation malonic Malonic Acid malonic->condensation catalyst Piperidine / Pyridine catalyst->condensation acidification Acidification (e.g., with HCl) condensation->acidification Reaction Mixture filtration Filtration acidification->filtration Precipitate recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization Crude Product product Final Product: 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid recrystallization->product Purified Product Knoevenagel_Mechanism malonic Malonic Acid (HOOC-CH2-COOH) enolate Enolate Intermediate malonic->enolate + Base alkoxide Alkoxide Adduct enolate->alkoxide + Aldehyde aldehyde Aldehyde (Ar-CHO) aldehyde->alkoxide intermediate Unsaturated Diacid alkoxide->intermediate - H2O product Final Product (Ar-CH=CH-COOH) intermediate->product - CO2 base Base (Piperidine) heat Heat / Pyridine

Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.

Q2: Are there "greener" alternatives to using pyridine and piperidine?

Yes, modern synthetic chemistry emphasizes reducing the use of hazardous reagents. Several studies have developed more environmentally benign methods for the Knoevenagel condensation. [2]

  • Solvent-Free Synthesis: Reactions can be performed by heating the neat mixture of the aldehyde, malonic acid, and a catalyst. [2][3]* Benign Catalysts: Environmentally friendly catalysts like ammonium bicarbonate (NH₄HCO₃) have been shown to be effective, decomposing upon heating to provide the necessary ammonia catalyst in situ. [3]These methods avoid the use of toxic and carcinogenic pyridine. [2][3] Q3: How do I prepare the starting material, 4-ethoxy-3-methylbenzaldehyde?

This starting material is not as common as its methoxy analog. A reliable method is the Williamson ether synthesis starting from the corresponding phenol, 4-hydroxy-3-methylbenzaldehyde .

  • Deprotonation: Treat 4-hydroxy-3-methylbenzaldehyde with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetone or DMF. This generates the phenoxide ion.

  • Ethylation: Add an ethylating agent, such as diethyl sulfate or ethyl iodide, to the reaction mixture. The phenoxide acts as a nucleophile, displacing the leaving group to form the desired ether. An analogous procedure is used for the ethylation of vanillin. [4] Q4: What are the primary safety concerns for this synthesis?

  • Pyridine: Is a flammable liquid and is classified as a carcinogen. It is harmful if inhaled, swallowed, or absorbed through the skin. Always handle pyridine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidine: Is a corrosive, flammable, and toxic liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Diethyl Sulfate (for aldehyde synthesis): Is a potent alkylating agent and is suspected of being a human carcinogen. Avoid all contact.

Alternative Synthetic Routes

While the Knoevenagel-Doebner reaction is preferred, other classical methods can produce cinnamic acids.

ReactionStarting MaterialsKey ReagentsAdvantagesDisadvantages
Perkin Reaction 4-ethoxy-3-methylbenzaldehyde, Acetic AnhydrideSodium AcetateUses readily available reagents. [5][6]Often requires high temperatures (180°C); yields can be moderate. [7][8]
Heck Reaction 4-Iodo-1-ethoxy-2-methylbenzene, Acrylic AcidPalladium Catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃)High stereoselectivity for the (E)-isomer; tolerant of many functional groups. [9][10]Requires expensive and air-sensitive palladium catalysts; removal of palladium from the final product can be challenging. [11][12]
Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-ethoxy-3-methylbenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (as solvent, ~5-10 mL per gram of aldehyde)

  • Piperidine (catalytic, ~0.1 eq)

  • Hydrochloric acid (e.g., 2M)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-3-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde. The reaction typically takes 2-4 hours. Evolution of CO₂ should be apparent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing ice and an excess of dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any remaining pyridine hydrochloride.

  • Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

References
  • Organic Syntheses Procedure. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy.
  • Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145.
  • BenchChem. (n.d.). Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
  • yic.edu.et. (n.d.).
  • Fvs. (n.d.).
  • h5p.lumenlearning.com. (n.d.).
  • PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • PMC. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde.
  • Jagtap, S. V., & Deshpande, R. M. (n.d.).
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Van Schijndel, J., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • SATHEE. (n.d.). Perkin Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • RSC Publishing. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411.
  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation.
  • Sciforum. (2023).
  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online, 10(4), 404-411.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
  • Wikipedia. (n.d.). Perkin reaction.
  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Synthesis & Purification of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

[1]

System Overview & Core Chemistry

Target Molecule: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid Common Name: 4-Ethoxy-3-methylcinnamic acid Primary Synthetic Route: Knoevenagel Condensation (Doebner Modification)[1][2]

This guide addresses the technical challenges associated with synthesizing substituted cinnamic acids via the condensation of 4-ethoxy-3-methylbenzaldehyde and malonic acid in a pyridine/piperidine system. While this route is chemically robust, specific electronic effects of the ethoxy/methyl substituents and thermodynamic parameters often lead to three distinct classes of impurities: stereoisomers (Z-form) , oxidative byproducts , and polymerization oligomers .

Reaction Pathway Visualization

The following diagram outlines the "Happy Path" (Target) versus the "Sad Path" (Byproduct formation).

ReactionPathwaysAldehyde4-Ethoxy-3-methylbenzaldehydeIntermediateArylidenemalonic Acid(Dicarboxylic Intermediate)Aldehyde->IntermediatePiperidine/PyridineCondensationOxidationByproduct C:Benzoic Acid Deriv.Aldehyde->OxidationAir Exposure(Pre-reaction)MalonicMalonic AcidMalonic->IntermediateTargetTARGET PRODUCT(E)-Cinnamic Acid Deriv.Intermediate->TargetHeat (-CO2)DecarboxylationZ_IsomerByproduct A:(Z)-IsomerIntermediate->Z_IsomerKinetic Controlor UV LightDimerByproduct B:Michael Addn. DimerTarget->DimerExcess Malonic AcidOverheating

Figure 1: Mechanistic pathway showing the divergence between the target (E)-isomer and common byproducts.

Troubleshooting Guide (FAQ & Diagnostics)

Module A: Stereochemical Purity (The "Z" Isomer)

User Issue: "My product's melting point is 10–15°C lower than the reference standard, but LC-MS shows the correct mass."

Technical Diagnosis: You likely have significant contamination with the (Z)-isomer (cis-cinnamic acid).[1] The Knoevenagel reaction is thermodynamically driven to produce the (E)-isomer (trans), but kinetic traps or exposure to light can stabilize the (Z)-form.

Diagnostic Protocol (NMR Validation): The definitive test is


H NMR3
  • Target (E-isomer): Coupling constant (

    
    ) will be 15.0 – 16.5 Hz .
    
  • Impurity (Z-isomer): Coupling constant (

    
    ) will be 11.0 – 13.0 Hz .[1]
    
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment
Vinyl

(Target)
~6.3 - 6.5 ppmDoublet~16 Hz Trans (E)
Vinyl

(Impurity)
~5.8 - 6.0 ppmDoublet~12 Hz Cis (Z)

Corrective Action:

  • Isomerization: Reflux the crude solid in acidic ethanol (with catalytic HCl) for 2 hours. This drives the thermodynamic equilibrium toward the more stable (E)-isomer.

  • Recrystallization: The (E)-isomer packs better in crystal lattices.[1] Recrystallize from Ethanol/Water (3:1) . Slow cooling is essential to exclude the (Z)-isomer.[1]

Module B: The "Sticky Solid" (Oligomerization)

User Issue: "The reaction turned into a viscous gum that won't precipitate upon acidification."

Technical Diagnosis: This is indicative of Michael Addition Oligomers . In the presence of excess base and heat, unreacted malonic acid can act as a nucleophile and attack the

1

Root Cause Analysis:

  • Excess Base: Too much piperidine/pyridine relative to the substrate.

  • Temperature Spike: Refluxing too vigorously after the product has formed.

Corrective Action:

  • Strict Stoichiometry: Ensure Malonic Acid is not in large excess (>1.5 eq).[1]

  • Quench Timing: Monitor the reaction by TLC. Stop heating immediately upon consumption of the aldehyde.

  • Rescue Protocol: Dissolve the gum in 10% NaOH. Wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities). Then, slowly acidify the aqueous layer to pH 3-4. The monomeric acid usually precipitates first; the dimers often remain in solution or form a separate oil phase.

Module C: Pre-Reaction Contamination (Oxidation)[1]

User Issue: "I have a white solid impurity that does not dissolve in the recrystallization solvent."

Technical Diagnosis: The impurity is likely 4-Ethoxy-3-methylbenzoic acid .[1] Benzaldehydes are prone to auto-oxidation in air.[1] If your starting material contained significant amounts of the corresponding benzoic acid, it will carry through the reaction. It does not undergo condensation but will precipitate upon acidification.[1]

Verification:

  • Check the starting aldehyde by TLC before starting. If a spot stays at the baseline (in non-polar eluent), purify the aldehyde first.

  • IR Spectroscopy: Look for a shift in the carbonyl stretch. Cinnamic acids (conjugated) show C=O around 1680-1700 cm⁻¹; Benzoic acids show C=O around 1680 cm⁻¹ but lack the alkene C=C stretch at 1630 cm⁻¹.[1]

Validated Experimental Protocol

To minimize the byproducts listed above, follow this optimized Doebner modification protocol.

Reagents
  • Substrate: 4-Ethoxy-3-methylbenzaldehyde (10.0 mmol)

  • Reagent: Malonic Acid (12.0 mmol) [1.2 eq]

  • Solvent/Base: Pyridine (5.0 mL)

  • Catalyst: Piperidine (0.5 mL)

Step-by-Step Workflow
  • Charge: In a 50 mL round-bottom flask, combine the aldehyde and malonic acid.

  • Dissolve: Add Pyridine. Stir until clear.

  • Catalyze: Add Piperidine. Note: A slight exotherm is normal.

  • Reflux (Crucial Step): Heat to 85–90°C (internal temperature).[1]

    • Technical Note: Do not exceed 100°C to prevent polymerization.[1]

    • Duration: 2–4 hours.[1] Monitor CO2 evolution (bubbling).[1] When bubbling stops, decarboxylation is complete.

  • Cool & Quench: Cool to room temperature. Pour the mixture into ice-cold HCl (6M, 30 mL) with vigorous stirring.

    • Why? This neutralizes the pyridine and precipitates the free acid.

  • Isolation: Filter the precipitate. Wash with cold water (3x) to remove pyridinium salts.[1]

  • Purification: Recrystallize from Ethanol/Water .

    • Dissolve solid in boiling Ethanol.

    • Add hot water dropwise until slight turbidity appears.[1]

    • Cool slowly to 4°C.

Troubleshooting Decision Tree

Use this logic flow to identify your specific impurity profile.

TroubleshootingTreeStartStart: Analyze Crude ProductPhysicalStatePhysical State?Start->PhysicalStateSolidSolid PrecipitatePhysicalState->SolidGumOily/Sticky GumPhysicalState->GumPolymerizationCheckMPCheck Melting PointSolid->CheckMPLowMPLower/Broad MPCheckMP->LowMPSharpMPSharp/Correct MPCheckMP->SharpMPHigh PurityNMR_CheckRun 1H-NMRLowMP->NMR_CheckJ_CoupCheck Vinyl Coupling (J)NMR_Check->J_CoupTransJ = 16 Hz(Pure E-Isomer)J_Coup->TransCheck for Benzoic AcidCisJ = 12 Hz(Z-Isomer Contamination)J_Coup->Cis

Figure 2: Diagnostic logic flow for rapid impurity identification.[1]

References

  • Knoevenagel Condensation Mechanism & Doebner Modific

    • Jones, G. "The Knoevenagel Condensation."[4][5][6][7][8][9][10][11] Organic Reactions, 2011.

    • Source:[1]

  • Spectroscopic Characteriz

    • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.
    • Source:[1]

  • Purification and Side Reactions in Cinnamic Acid Synthesis

    • Pawar, H. S., et al. "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation." New Journal of Chemistry, 2016.
    • Source:[1]

  • Synthesis of Alkoxy-Substituted Cinnamic Acids

    • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989.
    • Source:[1]

Improving the stability of "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I prevent degradation of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid in solution during long-term storage or biological assays?"

Technical Analysis: This compound belongs to the alkoxy-substituted cinnamic acid family.[1][2][3] Its stability profile is governed by the conjugated alkene side chain and the electron-rich aromatic ring (activated by the ethoxy and methyl groups).[1][2]

Primary Instability Vectors:

  • Photo-Isomerization: The most immediate threat.[1][2] UV light triggers

    
     (trans 
    
    
    
    cis) conversion, altering biological potency and retention times.[2][4]
  • Oxidative Cleavage: The electron-donating ethoxy/methyl groups increase the electron density of the alkene, making it susceptible to radical attack and oxidative cleavage into the corresponding benzaldehyde derivative.[1][2]

  • Solubility-Driven Precipitation: As a carboxylic acid (

    
    ), it risks precipitation in acidic aqueous buffers.[1][2]
    

Troubleshooting Modules (Q&A Format)

Ticket #01: "My HPLC peak area is dropping, and a new peak appeared nearby."

Diagnosis: Photo-Isomerization (


) 
This is the classic signature of cinnamic acid derivatives exposed to light.[1][2] The "new peak" is the cis-isomer, which typically has a slightly different retention time and extinction coefficient.[1][2]

Root Cause: The conjugated


-system absorbs UV/Vis light, exciting the molecule to a singlet state that relaxes by rotating around the double bond.[1][2] This is reversible but leads to a thermodynamic equilibrium (photostationary state) that ruins purity.[1]

Action Plan:

  • Immediate: Switch to amber borosilicate glassware for all storage.

  • Lab Environment: Install UV-filtering films (cut-off < 400 nm) on fume hood sashes or work under yellow light (sodium vapor or LED equivalent).[1][2]

  • Analysis: If you suspect isomerization, use a Diode Array Detector (DAD) to compare the UV spectrum of the main peak vs. the impurity.[4] Isomers usually have similar spectra but different

    
     intensities.[1][2]
    
Ticket #02: "The solution is turning yellow/brown over time."

Diagnosis: Oxidative Degradation Browning indicates the formation of quinones or polymerization products resulting from oxidative cleavage of the double bond or oxidation of the aromatic ring.[1][2]

Root Cause: Dissolved oxygen attacks the alkene.[1][2] The 4-ethoxy and 3-methyl groups are electron-donating, making the double bond more nucleophilic and thus more reactive toward oxygen radicals than unsubstituted cinnamic acid.[1][2]

Action Plan:

  • Solvent Prep: Do not use "fresh" solvent from the bottle.[1][2] You must degas all solvents (See Protocol A).[1][2]

  • Additives: If the assay permits, add an antioxidant.[2][4]

    • For organic solvents: Butylated hydroxytoluene (BHT) at 0.01% w/v.[1][2]

    • For aqueous buffers: Ascorbic acid or Sodium metabisulfite (caution: sulfites can react with some electrophiles).[1][2]

  • Headspace: Always purge the storage vial headspace with Argon or Nitrogen before sealing.[1][2]

Ticket #03: "The compound crashes out in my cell culture media."

Diagnosis: pH-Dependent Solubility Failure Root Cause: The carboxylic acid moiety has a


 of approximately 4.5–5.0.[1][2]
  • pH < 4.5: The molecule is protonated (neutral) and hydrophobic.[1][2] Solubility is extremely low (

    
    ).[1]
    
  • pH > 5.5: The molecule is deprotonated (anionic).[1][2] Solubility increases drastically.[1]

Action Plan:

  • Stock Prep: Dissolve in 100% DMSO first (typically soluble >10 mM).[1][2]

  • Dilution: When spiking into aqueous media, ensure the final pH remains above 6.5 .[1][4] Avoid acidic buffers (e.g., acetate pH 4.[2]0) unless using high percentages of co-solvent (MeOH/ACN).[1][2]

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to determine which "Ticket" applies to your observation.

StabilityPathways Start 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid (Trans-Isomer) Light UV Light Exposure (λ 250-380nm) Start->Light Oxygen Dissolved Oxygen + Radical Initiator Start->Oxygen Cis Cis-Isomer (Biological Inactive) Light->Cis Isomerization (Reversible) Dimer [2+2] Cyclodimer (Precipitate) Light->Dimer High Conc. (>10mM) Cleavage Benzaldehyde Derivative + Glyoxylic Acid Oxygen->Cleavage Oxidative Cleavage

Caption: Figure 1.[1][2][4][5] Degradation pathways.[1][2] Yellow paths indicate photochemical instability (reversible); Red paths indicate irreversible chemical oxidation.[1][2][4]

Master Data: Stability in Common Solvents

Use this table to select the optimal vehicle for your experiments.

Solvent SystemPredicted Stability (25°C, Dark)Risk FactorRecommendation
DMSO (Anhydrous) High (> 6 months)Hygroscopic (absorbs water)Best for frozen stock solutions (-20°C).[1][2]
Ethanol / Methanol Moderate (Weeks)TransesterificationAvoid for long-term storage; good for immediate use.[1][2]
PBS (pH 7.4) Low (Hours to Days)Oxidation / HydrolysisPrepare fresh.[1][2] Do not store.
Acidic Buffer (pH < 4) Very Low PrecipitationDO NOT USE without co-solvent.[1][2]
Acetone/Acetonitrile High EvaporationGood for analytical standards; seal tightly.[1][2]

Standard Operating Procedure (SOP)

Protocol A: Freeze-Pump-Thaw Degassing

Purpose: To completely remove dissolved oxygen from DMSO or Methanol stock solutions to prevent oxidative cleavage of the alkene.[1][2]

Equipment:

  • Schlenk line or high-vacuum manifold.[1][2]

  • Liquid Nitrogen (

    
    ) bath.[1][2]
    
  • Young's tap tube or heavy-wall glass ampoule.[1][2]

Workflow:

  • Dissolve: Prepare your solution of this compound in the vessel.

  • Freeze: Submerge the vessel in

    
     until the solvent is completely solid.
    
  • Pump: Open the vessel to the vacuum line. Pump down for 5–10 minutes. (Air above the solid is removed).[1][2]

  • Close: Close the vessel valve (isolate from vacuum).

  • Thaw: Remove from

    
     and thaw in a warm water bath. Critical: Bubbles of gas will escape the liquid.[1]
    
  • Repeat: Repeat steps 2–5 at least three times .

  • Backfill: On the final cycle, backfill with high-purity Argon instead of air.

  • Seal: Store the solution under this Argon atmosphere.

References & Authority

  • Photochemistry of Cinnamic Acids: Mechanism of E/Z isomerization and dimerization. Source: S. Ghosh et al., "Cinnamic Acid Derivatives: A Photochemical Perspective," Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 2016.[2][4] (General Journal Link)

  • Oxidative Stability of Phenylpropanoids: Kinetics of alkene oxidation in substituted cinnamates. Source: National Institutes of Health (NIH) PubChem, "Cinnamic Acid Derivatives - Chemical and Physical Properties."[1][2]

  • Solubility & pKa Data: Physicochemical properties of 4-alkoxy cinnamic acids. Source: ChemIDplus / EPA CompTox Chemicals Dashboard.[1][2] [1][2][4]

  • ICH Guidelines Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2] Source: International Council for Harmonisation (ICH).[1][2]

Sources

Technical Support Center: Optimizing In Vivo Delivery of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: EMCA-IVO-2024 Subject: Dosage Optimization & Formulation Troubleshooting Assigned Specialist: Senior Application Scientist, Preclinical Development[1]

Executive Summary: Compound Profile

Before initiating in vivo protocols, you must understand the physicochemical limitations of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (referred to herein as EMCA ).[1] This compound belongs to the class of lipophilic cinnamic acid derivatives .[1]

PropertyValue (Approx.)Implication for In Vivo Study
Molecular Weight ~206.24 g/mol Small molecule; rapid absorption expected.[1]
LogP (Lipophilicity) ~3.2 – 3.8High. Poor water solubility; requires co-solvents or pH adjustment.[1]
pKa (Acidic) ~4.4 – 4.6Ionized at physiological pH (7.4), but precipitates in acidic environments (stomach).
Metabolic Liability HighSusceptible to

-oxidation and glycine conjugation (rapid clearance).[1]

Module 1: Formulation & Solubility (The Foundation)

Critical Warning: 80% of reported "drug failures" with cinnamic acid derivatives are actually formulation failures (precipitation in the peritoneum or gut).[1]

Troubleshooting Guide: Vehicle Selection

Q: My compound precipitates immediately when added to PBS or Saline. What is wrong? A: EMCA is a lipophilic acid.[1] In its protonated form (free acid), it is insoluble in water.[1] You cannot dissolve the powder directly into neutral buffers.[1]

The Fix: You must use a "pH-Switch" method or an organic co-solvent system.[1]

Protocol A: The pH-Switch Method (Preferred for IV/IP)

Best for: Acute studies requiring aqueous vehicles.

  • Weigh EMCA.[1]

  • Dissolve in a minimal volume of 0.1 M NaOH (The solution should turn clear as the salt forms).

  • Slowly add PBS/Saline while vortexing.[1]

  • Adjust pH back to 7.4 using dilute HCl very carefully.

    • Risk:[1] If you overshoot below pH 7.0, it will precipitate.[1]

Protocol B: The Co-Solvent System (Preferred for IP/PO)

Best for: High doses (>10 mg/kg) or sub-chronic dosing.

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1]

  • Preparation Order:

    • Dissolve EMCA in 100% DMSO (Stock).[1]

    • Add Tween-80 to the DMSO stock.[1]

    • Slowly add warm Saline (37°C) with vigorous stirring.

Visualization: Formulation Decision Logic

FormulationLogic Start Start: Select Route RouteIV Intravenous (IV) Start->RouteIV RoutePO Oral Gavage (PO) Start->RoutePO RouteIP Intraperitoneal (IP) Start->RouteIP MethodSalt Method A: Sodium Salt (pH 7.4 Buffered) RouteIV->MethodSalt Must be true solution MethodSuspension Method C: 0.5% MC/HPMC (Suspension) RoutePO->MethodSuspension Preferred for chronic SolubilityCheck Check Dose Concentration RouteIP->SolubilityCheck SolubilityCheck->MethodSalt Low Dose (<10mg/kg) MethodCosolvent Method B: 5% DMSO/Tween (Co-solvent) SolubilityCheck->MethodCosolvent High Dose (>10mg/kg) RiskPrecip RISK: Phlebitis/Embolism MethodSalt->RiskPrecip If pH < 7.0 RiskAbsorp RISK: Variable Absorption MethodSuspension->RiskAbsorp Requires micronization

Caption: Decision matrix for vehicle selection based on administration route to prevent precipitation and embolism.

Module 2: Pharmacokinetics & Dosing Frequency

Q: We see a strong effect at 1 hour, but it disappears by 4 hours.[1] Is the drug degrading? A: It is likely not degrading in the vial, but it is being rapidly metabolized in vivo.[1]

The Mechanism: Cinnamic acid derivatives are classic substrates for:

  • 
    -Oxidation:  Shortening of the side chain.[1]
    
  • Glycine Conjugation: Formation of hippuric acid analogs (rapidly excreted by kidneys).[1]

Optimization Strategy:

  • Half-Life (

    
    ):  Likely < 2 hours in rodents.[1]
    
  • Dosing Frequency: Once-daily (QD) dosing is likely insufficient for sustained coverage.[1]

  • Recommendation: Switch to BID (twice daily) dosing or use a slow-release formulation (e.g., corn oil depot for SC/IP).[1]

Pharmacokinetic Troubleshooting Table
ObservationProbable CauseCorrective Action
High inter-animal variability (PO) Gastric precipitation.[1]Switch vehicle to PEG400/Water (40:60) or use enteric-coated capsules (if large animal).[1]
Sudden death after IV injection Microprecipitation (Embolism).[1]Filter solution (0.22

m) before injection.[1] Check pH immediately before use.[1]
Crystalluria (Crystals in urine) Saturation of renal clearance.[1]Reduce dose or increase hydration.[1] The glycine conjugate has low solubility in acidic urine.[1]

Module 3: Experimental Protocols

Protocol: Determination of Maximum Tolerated Dose (MTD)

Do not assume literature values for generic "cinnamic acid" apply to EMCA.[1] The ethoxy-methyl substitution alters lipophilicity and potency.[1]

Step-Up Dosing Scheme (Mouse):

  • Start Dose: 10 mg/kg (IP).

  • Observation: Monitor for 24 hours. Look for piloerection, lethargy, or weight loss.[1]

  • Escalation: If safe, increase by 0.5 log units (30 mg/kg

    
     100 mg/kg).
    
  • Stop Criteria: >10% body weight loss in 24 hours or neurological signs (tremors).

Critical Note on Control Groups: Because you are likely using DMSO or High-pH vehicles, your Vehicle Control group is vital. DMSO alone can induce mild inflammation, confounding anti-inflammatory readouts.[1]

Visualization: Efficacy vs. Toxicity Loop

PKPD Dose Dose Administered PlasmaConc Plasma Concentration (Free Drug) Dose->PlasmaConc Target Target Engagement (e.g., PPAR/Enzyme) PlasmaConc->Target Distribution Metabolism Metabolism (Glycine Conjugation) PlasmaConc->Metabolism Rapid Clearance Effect Therapeutic Effect Target->Effect Metabolism->PlasmaConc Reduces T1/2 Excretion Renal Excretion Metabolism->Excretion

Caption: The kinetic relationship showing how rapid metabolism (red path) competes with target engagement, necessitating optimized dosing frequency.

References & Authoritative Grounding

  • Formulation of Lipophilic Acids:

    • Title: Vehicles for lipophilic drugs: implications for experimental design.

    • Source:Journal of Pharmacy and Pharmacology (via NIH/PubMed).[1]

    • Relevance: Establishes the toxicity profiles of DMSO and Tween vehicles used for compounds like EMCA.

    • Link:

  • Pharmacokinetics of Cinnamic Acid Derivatives:

    • Title: Pharmacokinetics and bioavailability of cinnamic acid after oral administration.[1][2][3]

    • Source:Journal of Ethnopharmacology.

    • Relevance: Validates the rapid absorption and glycine-conjugation metabolic pathway (hippuric acid formation) typical for this structural class.[1]

    • Link:

  • Solubility & Physicochemical Properties:

    • Title: (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid (Analogous Structure Data).[1]

    • Source: U.S. EPA CompTox Chemicals Dashboard.[1]

    • Relevance: Provides experimental and predicted LogP/pKa values for structurally identical analogs to guide solubility decisions.

    • Link:

  • Biological Activity Context:

    • Title: Cinnamic Acid Derivatives and Their Biological Efficacy.[1][4][5][6][7][8]

    • Source:International Journal of Molecular Sciences.

    • Relevance: Reviews the anti-inflammatory and metabolic mechanisms (PPAR) relevant to 4-ethoxy-3-methyl derivatives.

    • Link:

Sources

Technical Support Center: Synthesis & Optimization of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Molecule: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid Common Name: 4-Ethoxy-3-methylcinnamic acid Application: Key intermediate for dual PPAR agonists (e.g., Tesaglitazar/Glitazar class). Primary Synthetic Route: Knoevenagel-Doebner Condensation.[1][2][3]

This guide addresses the refinement of reaction conditions to maximize the yield and stereochemical purity (E-isomer) of the target acrylic acid derivative. While the Knoevenagel condensation is a classic reaction, the specific electron-donating nature of the 4-ethoxy-3-methyl substitution pattern introduces unique challenges regarding decarboxylation efficiency and solubility.

Optimized Experimental Protocol

The following protocol represents a refined standard, optimized for reproducibility and minimized side-product formation compared to the legacy literature methods.

The Reaction System (Knoevenagel-Doebner)[2][3]

Reaction Scheme:



Reagents & Stoichiometry:

Component Equiv. Role Critical Parameter
4-Ethoxy-3-methylbenzaldehyde 1.0 Limiting Reagent Purity >98%; free of benzoic acid oxidation products.
Malonic Acid 1.5 - 2.0 Nucleophile Excess required to drive kinetics; dry thoroughly.
Pyridine 5.0 - 10.0 vol Solvent/Base Must be anhydrous. Water inhibits iminium formation.

| Piperidine | 0.05 - 0.1 | Catalyst | Catalytic amount only. Freshly distilled if yellow. |

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Refinement: Use an internal temperature probe.

  • Charging: Charge the aldehyde (1.0 eq) and Malonic acid (1.8 eq) into the flask. Add Pyridine (5 volumes relative to aldehyde mass).

  • Catalysis: Add Piperidine (0.1 eq) dropwise. Note: A mild exotherm may occur.

  • Ramp: Heat the mixture to 80°C for 1 hour.

    • Why? This initial lower temperature favors the formation of the benzylidene dicarboxylic acid intermediate without forcing premature, incomplete decarboxylation.

  • Reflux (Decarboxylation): Increase temperature to 115°C (Reflux) and hold for 4–6 hours.

    • Endpoint: Monitor CO₂ evolution (bubbler). Reaction is complete when bubbling ceases and TLC/HPLC shows <1% aldehyde.

  • Workup (The "Ice-Acid" Crash):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mass slowly into a stirred mixture of Ice (10 vol) and Conc. HCl (to pH 1–2) .

    • Critical: The low pH ensures the pyridine is protonated (water-soluble) and the product precipitates fully.

  • Purification:

    • Filter the crude solid.[2][4] Wash with cold water (3x) to remove pyridinium salts.

    • Recrystallization: Dissolve in minimum hot Ethanol (95%). Add warm water until turbid. Cool slowly to 4°C. This maximizes the E-isomer (trans) purity.

Visualizing the Pathway

The following diagram illustrates the critical decision points and mechanistic flow of the synthesis.

ReactionWorkflow Start Start: 4-Ethoxy-3-methylbenzaldehyde + Malonic Acid Step1 Add Pyridine/Piperidine (Catalyst Formation) Start->Step1 Intermed Intermediate: Benzylidene Dicarboxylic Acid Step1->Intermed Knoevenagel Condensation (80°C) Heat Reflux (115°C) Decarboxylation (-CO2) Intermed->Heat Check Check CO2 Evolution & TLC Heat->Check Check->Heat Incomplete Workup Acidic Workup (pH < 2) Remove Pyridine Check->Workup Complete Product Final Product: (E)-3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid Workup->Product Recrystallization (EtOH/H2O)

Figure 1: Optimized workflow for the synthesis of 4-ethoxy-3-methylcinnamic acid, highlighting the critical decarboxylation step.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky oil that won't solidify."

Diagnosis: Incomplete removal of pyridine or presence of "mixed anhydrides." Root Cause:

  • Pyridine Residue: Pyridine acts as a solvent and a base. If the workup pH is not sufficiently acidic (pH < 2), pyridine remains free and solvates the product.

  • Mixed Anhydrides: Occasionally, malonic acid forms anhydrides that do not hydrolyze if the quench is too gentle.

Corrective Action:

  • The "Remelt" Technique: Re-dissolve the oil in 10% NaOH (aq). This converts the product to its sodium salt (water-soluble) and liberates any trapped pyridine. Extract this aqueous layer with Ethyl Acetate (to remove organics/pyridine). Then, re-acidify the aqueous layer with HCl to precipitate the clean acid.

  • Verification: The product should be a white to off-white solid with a melting point >150°C (typical for this class).

Issue 2: "The reaction stalls at the dicarboxylic acid stage."

Diagnosis: The condensation happened, but decarboxylation failed. Root Cause:

  • Temperature too low: Decarboxylation of cinnamic dicarboxylic acids generally requires temperatures >100°C. If you used Ethanol as a solvent (boiling point 78°C), it is insufficient.

  • Wet Pyridine: Water stabilizes the dicarboxylate salt, preventing the transition state required for CO₂ loss.

Corrective Action:

  • Switch Solvent: Ensure you are using Pyridine (bp 115°C) or adding a co-solvent like Toluene to increase reflux temperature.

  • Dry Reagents: Use anhydrous pyridine and dry malonic acid.

Issue 3: "I am seeing significant Z-isomer (cis) contamination."

Diagnosis: Kinetic control vs. Thermodynamic control. Root Cause:

  • The Knoevenagel reaction initially produces a mixture of E and Z.[3] The E-isomer (trans) is thermodynamically more stable due to steric hindrance between the phenyl ring and the carboxylic acid.

  • Short reaction times or rapid cooling can "trap" the Z-isomer.

Corrective Action:

  • Extend Reflux: Extend the reflux time by 2 hours. This allows the equilibrium to shift fully to the E-isomer.

  • Isomerization: If isolated, reflux the solid in acidic ethanol for 2 hours to isomerize Z to E.

Troubleshooting Logic Tree

Use this decision matrix to diagnose synthesis failures quickly.

Troubleshooting Problem Identify Problem LowYield Low Yield Problem->LowYield OilyProduct Oily/Sticky Product Problem->OilyProduct Impurity Impurity/Isomers Problem->Impurity WaterCheck Check Reagent Water Content (Use Molecular Sieves) LowYield->WaterCheck pHCheck Check Workup pH (Must be < pH 2) OilyProduct->pHCheck TempCheck Check Reflux Temp (Must be > 100°C) Impurity->TempCheck Recryst Recrystallize from EtOH/Water TempCheck->Recryst

Figure 2: Diagnostic logic tree for common Knoevenagel condensation failures.

References

  • Organic Chemistry Portal. Knoevenagel Condensation: Doebner Modification Mechanism. Available at: [Link]

  • PubChem. Tesaglitazar (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and address potential degradation issues during your experiments. Our guidance is grounded in the established chemistry of cinnamic acid derivatives and principles of pharmaceutical stability testing.

Introduction: Understanding the Stability of Cinnamic Acid Derivatives

This compound belongs to the class of cinnamic acid derivatives. These molecules, characterized by a phenyl ring attached to a propenoic acid moiety, are susceptible to various degradation pathways. The substituents on the phenyl ring—in this case, a 4-ethoxy and a 3-methyl group—are electron-donating, which can influence the molecule's reactivity and stability. Understanding the potential for degradation is critical for ensuring the accuracy and reproducibility of your research and for developing stable pharmaceutical formulations.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways.[1][2] These studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products in a shorter amount of time.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of cinnamic acid derivatives, the primary degradation pathways for this compound are expected to be:

  • Photodegradation: Cinnamic acid and its derivatives are known to be photosensitive.[5] Exposure to light, particularly UV radiation, can lead to cis-trans isomerization of the double bond, cycloaddition reactions (dimerization), and oxidative cleavage of the molecule.[6][7] The primary concern is often the potential for isomerization from the trans to the cis form.[8]

  • Oxidative Degradation: The electron-rich phenyl ring, due to the ethoxy and methyl substituents, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions. The presence of electron-donating groups can, however, also impart antioxidant properties by scavenging free radicals.[9][10]

  • Thermal Degradation: At elevated temperatures, cinnamic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.[11]

  • Hydrolytic Degradation: While the acrylic acid and ether linkages are generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other pH-dependent reactions.

Q2: I've observed a new peak in my HPLC chromatogram after leaving my sample on the benchtop. What could it be?

A2: The appearance of a new peak, particularly after exposure to ambient light, strongly suggests photodegradation. The most likely initial degradation product would be the cis-isomer of this compound. Other possibilities include photodimers or small molecule fragments resulting from oxidative cleavage. To confirm this, you should compare the retention time of the new peak with a reference standard of the cis-isomer if available. Alternatively, LC-MS analysis can help in identifying the mass of the new peak. To prevent this, always protect your samples from light by using amber vials or by wrapping clear vials in aluminum foil.[1][5]

Q3: How should I properly store my solid compound and its solutions?

A3: Proper storage is crucial to maintain the integrity of your compound.

  • Solid Compound: Store the solid material in a tightly sealed container, protected from light, in a cool and dry place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber glass vials or UV-protected containers at refrigerated temperatures (2-8 °C).[12] For oxygen-sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

Q4: Can I add an antioxidant to my formulation to improve stability?

A4: Yes, incorporating an antioxidant is a common and effective strategy to prevent oxidative degradation. The choice of antioxidant will depend on your specific application and formulation matrix (aqueous or organic).

  • For lipid-based or organic formulations: Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective radical scavengers.[13][14] Tocopherols (Vitamin E) are also excellent lipid-soluble antioxidants.[15]

  • For aqueous formulations: Ascorbic acid (Vitamin C) is a common water-soluble antioxidant.[16]

It's important to note that antioxidants can sometimes exhibit synergistic effects, where a combination of two or more antioxidants provides greater protection than the sum of their individual effects.[17][18][19] For instance, ascorbic acid can regenerate the antioxidant capacity of tocopherol.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Loss of compound potency over time in solution. 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidative Degradation: Dissolved oxygen in the solvent. 3. Thermal Degradation: Storage at elevated temperatures.1. Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil.[5] 2. De-gas solvents: Before preparing solutions, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes. 3. Store at low temperature: Store solutions at 2-8 °C. 4. Add an antioxidant: Consider adding a suitable antioxidant like BHT (for organic solvents) or ascorbic acid (for aqueous solutions) at a low concentration (e.g., 0.01-0.1%).
Appearance of unexpected peaks in HPLC analysis. 1. Degradation: As described above. 2. Contamination: From glassware, solvents, or other reagents.1. Conduct a forced degradation study (see protocol below): This will help you identify the retention times of potential degradation products. 2. Run a blank: Inject your solvent and any other formulation components without the active compound to check for contamination. 3. Use high-purity solvents and clean glassware.
Inconsistent results between experiments. 1. Inconsistent sample handling: Varying exposure to light, temperature, or air. 2. Degradation during the analytical method: Long run times at elevated column temperatures.1. Standardize your sample preparation and handling procedures: Ensure all samples are treated identically. 2. Optimize your HPLC method: Use a shorter run time if possible and keep the column temperature as low as feasible while maintaining good peak shape and resolution.
Discoloration of the solid compound or solution. Oxidation or formation of polymeric degradation products. 1. Store under an inert atmosphere: For the solid, store in a container purged with nitrogen or argon. For solutions, use de-gassed solvents. 2. Investigate the nature of the colored species: Use techniques like UV-Vis spectroscopy or LC-MS to characterize the impurity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60 °C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60 °C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (in solution):

    • Incubate 1 mL of the stock solution at 80 °C for 48 hours, protected from light.

    • At various time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (solid state):

    • Place a known amount of the solid compound in a hot air oven at 80 °C for 48 hours.

    • At various time points, withdraw a sample, dissolve it in the initial solvent to the stock concentration, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear glass vial) and a thin layer of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the samples at appropriate time points.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.[22][23]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determine by UV scan, likely around 280-320 nm)
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation Decision Tree

A Unexpected Peak or Potency Loss Observed B Was the sample exposed to light? A->B C Yes B->C Yes D No B->D No E Likely Photodegradation (Isomerization/Dimerization) C->E F Was the sample exposed to air/oxygen? D->F G Yes F->G Yes H No F->H No I Likely Oxidative Degradation G->I J Was the sample exposed to high temperature? H->J K Yes J->K Yes L No J->L No M Likely Thermal Degradation (e.g., Decarboxylation) K->M N Was the sample in a harsh pH environment? L->N O Yes N->O Yes P No N->P No Q Likely Hydrolytic Degradation O->Q R Investigate other sources (e.g., contamination, excipient interaction) P->R

Caption: A decision tree for troubleshooting the cause of degradation.

Forced Degradation Study Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Solid & Solution) Thermal->Analysis Photo Photolytic (UV/Vis) Photo->Analysis Start Prepare Stock Solution of Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Compare Compare Stressed vs. Control Samples Analysis->Compare Identify Identify Degradation Products (LC-MS if needed) Compare->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a comprehensive forced degradation study.

References

  • UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. (2025, July 4). Resolved. [Link]

  • Light Protect Pack | UV-Protective Pharma Labels. (2025, September 29). IL Group. [Link]

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. [Link]

  • Mechanism of Hindered Phenol Antioxidant. (2024, June 21). Vinati Organics. [Link]

  • Protecting specialty chemicals against UV light. (n.d.). CurTec. [Link]

  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10). Vinati Organics. [Link]

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(1), e011. [Link]

  • Diab, M. A., El-Sonbati, A. Z., Al-Halawany, M. A., & Bader, D. M. (2012). Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Open Journal of Polymer Chemistry, 2(1), 14-20. [Link]

  • Synergistic interactions between antioxidants used in food preservation. (2023). ResearchGate. [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. [Link]

  • Sterically Hindered Phenols as Antioxidant. (2017). Semantic Scholar. [Link]

  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (2023). PMC. [Link]

  • Monisha, R., T. M. Kavitha, and M. R. Krishnan. "Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2." 3 Biotech 7.1 (2017): 63. [Link]

  • Synergistic Antioxidant Activity of Natural Products. (2017, September 1). Remedy Publications LLC. [Link]

  • Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. (2000). ResearchGate. [Link]

  • Designing of A Synergistic Mixture of Natural Antioxidants Through Statistical Approaches for Enhancing the Oxidative Stability of Sardine Oil. (2023, October 16). Current Research in Nutrition and Food Science Journal. [Link]

  • Stability of octyl methoxycinnamate and identification of its photo-degradation product. (2018). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Stability-indicating HPLC method optimization using quality. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021, October 15). MDPI. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). PMC. [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022, December 12). PMC. [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry. (2022, November 23). Preprints.org. [Link]

  • The art of formulations. (2021, October 27). Oxiris Chemicals. [Link]

  • Photodegradation of Cinnamic Acid in Different Media. (2009). ResearchGate. [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS. [Link]

  • Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties. (2024, May 27). MDPI. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. [Link]

  • Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. (2018). Springer. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 159-167. [Link]

  • Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells. (2021). PMC. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2017). Bentham Science Publisher. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). MDPI. [Link]

  • Cinnamic acid derivatives: An ERA. (2019, April 29). The Pharma Innovation Journal. [Link]

  • The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used. (2022). PMC. [Link]

  • Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021, October 1). Journal of Chemical Society of Nigeria. [Link]

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (2024, December 9). MDPI. [Link]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014, December 4). Springer. [Link]

Sources

"3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" assay interference troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Assay Interference & Troubleshooting Guide[1][2]

Compound Profile & Risk Assessment

Compound Identity: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid Common Classification: Substituted Cinnamic Acid Derivative Key Physicochemical Features: [1]

  • Acidic Moiety: Carboxylic acid (Approximate pKa ~4.2 – 4.5).[1][2]

  • Conjugated System:

    
    -unsaturated carbonyl (Michael Acceptor).
    
  • Lipophilicity: High (due to ethoxy and methyl substituents on the phenyl ring).[2]

Executive Summary: This compound presents a "Triple Threat" in assay development: Solubility limitations , Photochemical instability (isomerization), and Chemical reactivity (covalent modification).[1][2] This guide addresses the specific artifacts these features introduce into biochemical and cell-based assays.

Troubleshooting Modules

Module A: Chromatographic Anomalies (Split Peaks)

User Question: "I am analyzing the purity of my compound via HPLC, but I see two peaks with identical mass spectra. Is my compound degrading?"

Technical Diagnosis: Likely Photoisomerization , not degradation.[2] The C=C double bond in this compound allows it to exist as trans (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and cis (

) isomers. Synthetically produced cinnamic acids are predominantly trans (thermodynamically stable).[2] However, exposure to ambient UV/fluorescent light causes rapid isomerization to the cis form, which has a different retention time but identical molecular weight.[2]

Step-by-Step Resolution:

  • The "Amber" Protocol: Prepare all stock solutions in amber glass vials.

  • Dark Incubation Test:

    • Prepare two samples.

    • Sample A: Wrap in aluminum foil immediately.

    • Sample B: Leave on the benchtop under fluorescent light for 2 hours.

    • Run HPLC.[2][3][4] If Sample B shows a secondary peak (usually eluting earlier on C18) that Sample A lacks, it is isomerization.[2]

  • Reverse Isomerization: Acid-catalyzed heating or iodine traces can sometimes revert the mixture, but prevention is the only viable assay strategy.[2]

IsomerizationLogic Start HPLC Peak Splitting CheckMass Check MS Spectra Start->CheckMass SameMass Identical Mass? CheckMass->SameMass LightExp Was sample exposed to light? SameMass->LightExp Yes Degrad Diagnosis: Chemical Degradation SameMass->Degrad No Isomer Diagnosis: Cis-Trans Isomerization LightExp->Isomer Yes LightExp->Degrad No

Figure 1: Decision tree for diagnosing HPLC peak splitting in cinnamic acid derivatives.

Module B: Inconsistent Potency (IC50 Shifts)

User Question: "My IC50 values decrease significantly (potency increases) when I pre-incubate the compound with the enzyme. Is this a slow-binder?"

Technical Diagnosis: Suspect Covalent Inhibition (Michael Addition) .[1][2] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-unsaturated ketone structure acts as a Michael acceptor.[2][5][6] It can react covalently with nucleophilic cysteine residues in your target protein or with thiol-containing assay reagents (DTT, Glutathione).[2] This results in time-dependent inhibition that mimics "slow binding" but is actually irreversible alkylation.[2]

Validation Protocol (Thiol Reactivity Test):

  • Reagent Check: Does your assay buffer contain DTT,

    
    -mercaptoethanol, or Glutathione?
    
    • Interference: The compound may be reacting with the reagent, lowering the effective concentration of both.

  • GSH-Shift Assay:

    • Incubate compound (50 µM) with excess Glutathione (500 µM) in PBS (pH 7.4) for 60 mins.

    • Analyze via LC-MS.[1][2][3]

    • Result: Look for a mass shift of +307 Da (GSH adduct).[2] If observed, the compound is a reactive electrophile.[2]

Mitigation:

  • Remove Thiols: If possible, perform the assay in thiol-free buffers.

  • Reduce Incubation: Minimize pre-incubation times to reduce covalent artifact magnitude.

Module C: Solubility & Precipitation

User Question: "I see high variation between technical replicates, and sometimes the baseline drifts in my optical assay."

Technical Diagnosis: Micro-precipitation. The ethoxy and methyl groups significantly increase lipophilicity compared to bare cinnamic acid.[2] While the carboxylic acid ionizes at neutral pH, the hydrophobic core may drive aggregation, especially in high-salt buffers (salting-out effect).[2]

Solubility Optimization Table:

Solvent/BufferSolubility RatingRecommendation
DMSO High (>50 mM)Preferred Stock. Store at -20°C (anhydrous).[1]
Ethanol ModerateGood alternative if DMSO is incompatible.[1][2]
PBS (pH 7.4) Low (<100 µM)*Risk of precipitation.[1][2] Keep final DMSO >1% if possible.[2]
Acidic Buffer (pH < 4) Very LowAvoid. The compound will be protonated (uncharged) and crash out.[1]

Protocol: The "Serial Dilution" Trap

  • Avoid: Serial dilution in aqueous buffer.[2] This causes the compound to crash out in the intermediate tubes.[2]

  • Correct Method: Perform serial dilutions in 100% DMSO , then transfer a small volume (e.g., 1 µL) to the assay well (e.g., 99 µL buffer) to ensure rapid dispersion.

Module D: Optical Interference (Inner Filter Effect)[1][3]

User Question: "My fluorescence signal drops at high compound concentrations, even in control wells."

Technical Diagnosis: Inner Filter Effect (IFE). Cinnamic acid derivatives have strong UV absorbance (typically


 270–310 nm).[1][2] If your fluorescence excitation or emission wavelengths overlap with this absorption band, the compound absorbs the light meant for the fluorophore.[2]

Verification:

  • Measure the UV-Vis absorbance spectrum of the compound (10–100 µM) in your assay buffer.[2]

  • Overlay this spectrum with the Excitation/Emission spectra of your fluorophore.[2]

  • Correction: If overlap exists, use a correction factor or switch to a red-shifted fluorophore (e.g., excitation > 400 nm) where the compound does not absorb.[2]

Mechanism of Action Diagram

The following diagram illustrates how the specific structural features of this compound lead to the interferences described above.

InterferenceMechanism Compound 3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Feature1 Feature: Conjugated Double Bond Compound->Feature1 Feature2 Feature: Hydrophobic Phenyl Ring Compound->Feature2 Feature3 Feature: Michael Acceptor (Enone System) Compound->Feature3 Issue1 Issue: Photoisomerization (Split HPLC Peaks) Feature1->Issue1 UV Light Exposure Issue2 Issue: Aggregation/Precipitation (Noisy Data) Feature2->Issue2 Aqueous Buffer Issue3 Issue: Covalent Binding (False Positives) Feature3->Issue3 Cysteine/Thiols

Figure 2: Structural features linking chemical identity to specific assay failure modes.

References

  • Isomerization Mechanisms

    • Title: Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography.[7]

    • Source: ResearchGate / Journal of Chromatography.[2]

    • URL:[Link]

  • Michael Addition Interference

    • Title: The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation (Discusses Michael acceptor mechanism).[1][8]

    • Source: NIH / PubMed Central.[2]

    • URL:[Link]

  • General PAINS & Assay Interference

    • Title: Pan-Assay Interference Compounds (PAINS).[1][2][9]

    • Source: Wikipedia (General Overview of mechanism).[2]

    • URL:[Link][1][2]

  • Chemical Properties (Analogous)

    • Title: 3-(4-Acetylphenyl)prop-2-enoic acid (Structural Analog Data).[1]

    • Source: PubChem.[2][10][11]

    • URL:[Link][1][2]

Sources

Scaling up the synthesis of "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Development for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Executive Summary

This guide addresses the scale-up challenges for This compound (a substituted cinnamic acid). The synthesis primarily relies on the Knoevenagel Condensation (Doebner Modification) . While robust on a gram scale, this pathway exhibits specific failure modes at the kilogram scale—specifically regarding decarboxylation kinetics, "oiling out" during acidification, and isomer control.

Part 1: The Synthetic Pathway (Visualized)

The following workflow illustrates the critical control points (CCPs) where process deviation most frequently occurs.

Knoevenagel_ScaleUp Start Start: 4-Ethoxy-3-methylbenzaldehyde + Malonic Acid Rxn_Setup Reaction Phase Solvent: Pyridine (Classic) or Toluene (Green) Catalyst: Piperidine Start->Rxn_Setup  Charge Reactor Intermediate Intermediate: Benzylidene Malonic Acid Rxn_Setup->Intermediate  Condensation Decarb Decarboxylation (-CO2) Requires T > 90°C Intermediate->Decarb  Heat Drive Decarb->Rxn_Setup  Stalled Reaction (Check Water) Quench Acidic Quench (HCl) CCP: Oiling Out Risk Decarb->Quench  Cool to 0-5°C Crude Crude Isolation Filtration Quench->Crude  Precipitation Purification Recrystallization Solvent: EtOH/H2O Crude->Purification  Dissolution Final Final Product: (E)-3-(4-Ethoxy-3-methylphenyl) prop-2-enoic acid Purification->Final  Polymorph Control

Figure 1: Process flow for the Knoevenagel-Doebner synthesis, highlighting critical control points (Red) where intervention is most often required.

Part 2: Troubleshooting & FAQs

Module 1: Reaction Kinetics & Stalling

Q1: My reaction stalls at 70-80% conversion. Adding more catalyst (piperidine) doesn't help. What is happening?

Diagnosis: You are likely facing water inhibition . The Knoevenagel condensation is an equilibrium reaction. Water is a byproduct. In the classic Doebner modification (Pyridine solvent), water remains in the system, eventually halting the forward reaction due to equilibrium constraints [1].

Corrective Action:

  • Switch to Toluene/Dean-Stark: For scale-up (>100g), replace Pyridine with Toluene (or Xylene) and use a Dean-Stark trap. This physically removes water from the reaction matrix, driving the equilibrium to completion (Le Chatelier’s principle) [2].

  • Catalyst Ratio: Ensure you are using 5-10 mol% Piperidine. If using Toluene, add a catalytic amount of Pyridine (or Acetic Acid) to buffer the system.

  • Temperature Check: Ensure the internal temperature exceeds 100°C. Decarboxylation (the second step) is endothermic and kinetically slow below 90°C. If the temperature is too low, the intermediate dicarboxylic acid accumulates and inhibits the catalyst.

Q2: The reaction mass solidifies into a "cake" before the reaction is finished.

Diagnosis: Solubility Limit Breach. The intermediate (benzylidene malonic acid derivative) often has lower solubility than the starting aldehyde or the final acrylic acid product.

Corrective Action:

  • Dilution: Increase solvent volume to 5-7 volumes (L/kg) relative to the aldehyde.

  • Agitation: Switch from magnetic stirring (insufficient for slurries) to an overhead mechanical stirrer with a high-torque impeller (e.g., anchor or pitch-blade).

Module 2: Work-up & Isolation (The "Oiling Out" Problem)

Q3: Upon pouring the reaction mixture into HCl, the product separates as a sticky gum/oil instead of a solid precipitate.

Diagnosis: Rapid Acidification & Impurity Trapping. This molecule has a lipophilic tail (ethoxy/methyl phenyl). When you acidify the pyridine/piperidine salt too quickly, the product crashes out in an amorphous state ("oiling out"), trapping impurities and solvent.

Corrective Action (The "Digestion" Protocol):

  • Temperature Control: Do not pour hot reaction mass into cold acid. Cool the reaction mass to room temperature first.

  • Reverse Addition: Slowly add the reaction mass into the dilute HCl solution (maintain pH < 2) with vigorous stirring.

  • Seeding: If oiling occurs, add seed crystals of pure product.

  • Thermal Cycling: Heat the aqueous slurry to 60°C (above the oiling point) until it becomes a clear emulsion, then cool very slowly (10°C/hour) with agitation. This allows the oil droplets to organize into a crystalline lattice [3].

Module 3: Purification & Isomerism

Q4: HPLC shows 5-8% of the Z-isomer (cis). How do I remove it without column chromatography?

Diagnosis: Thermodynamic vs. Kinetic Control. The Knoevenagel reaction produces a mixture, though the E-isomer (trans) is thermodynamically favored. The Z-isomer is an impurity that must be purged.

Corrective Action:

  • Recrystallization Solvent: Use Ethanol/Water (3:1) or Toluene/Isooctane .

    • The E-isomer packs more efficiently into crystal lattices due to its planar symmetry compared to the kinked Z-isomer.

  • Protocol:

    • Dissolve crude solid in refluxing Ethanol (minimum volume).[1]

    • Add hot Water until persistent cloudiness appears.

    • Add just enough Ethanol to clear the solution.[1]

    • Cool to ambient temperature, then 0°C.

    • Result: The Z-isomer usually remains in the mother liquor [4].

Q5: The final product has a persistent yellow color. It should be white/off-white.

Diagnosis: Polymerization/Oxidation Byproducts. Substituted benzaldehydes can form quinoid-like colored impurities or oligomers under basic conditions at high heat.

Corrective Action:

  • Bisulfite Wash: During the work-up, wash the wet filter cake with 10% Sodium Bisulfite (NaHSO₃) solution. This removes unreacted aldehyde and reduces colored quinoid impurities.

  • Charcoal Treatment: During recrystallization, add 5% w/w activated carbon to the hot ethanol solution, stir for 15 mins, and filter through Celite before cooling.

Part 3: Data & Specifications

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Expected Yield 75 - 85%Optimized Doebner conditions
Melting Point 150 - 155°C (Est.)Note: Determine experimentally. Analogs range 140-160°C.
Solubility DMSO, Ethanol, AcetoneInsoluble in water
pKa ~4.5Carboxylic acid moiety
Safety Matrix (Scale-Up)
HazardSourceMitigation
Runaway Exotherm DecarboxylationControl heating rate; ensure gas vent is not blocked (CO₂ release).
Toxicity Pyridine/PiperidineUse closed systems or switch to Toluene/Morpholine (greener alternative).
Sensitization Acrylate MoietySubstituted cinnamic acids can be skin sensitizers. Double-glove (Nitrile).

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[2]

  • Sidler, E., et al. (2020).[3] Towards a Scalable Synthesis and Process for EMA401. Part II: Development and Scale-up of a Pyridine- and Piperidine-free Knoevenagel-Doebner Condensation. Organic Process Research & Development.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (Chapter 6: Work-up).

  • BenchChem Application Note. (2025). Protocol for the Purification of Cinnamic Acid Derivatives via Recrystallization. 1

Sources

Avoiding false positives with "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Data Integrity and Avoiding False Positives

Welcome to the technical support center for "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid." This resource is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that the reliability of your experimental data is paramount. This guide provides in-depth troubleshooting advice and FAQs to help you navigate potential challenges and prevent the costly pursuit of false positives.

Part 1: Pre-Experimental Quality Control - Is Your Compound What You Think It Is?

The most fundamental source of error in any experiment is an impure or incorrectly identified starting compound. Before committing resources to extensive biological screening, rigorous analytical confirmation is essential. This section addresses how to validate the identity and purity of your compound stock.

FAQ: How do I confirm the identity and purity of my "this compound" stock?

Answer: A multi-pronged analytical approach is required for comprehensive characterization. No single technique is sufficient. We recommend a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (¹H NMR): This is the gold standard for structural confirmation. It provides information about the chemical environment of each proton in the molecule. Your spectrum should match the expected shifts, splitting patterns, and integrations for the compound's structure. It's also excellent for identifying residual solvents from synthesis, such as ethyl acetate or dichloromethane.[1]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. This is a critical step to ensure you don't have a related structure or a degradation product.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of your sample.[3][4] A pure sample should ideally show a single peak. By integrating the area under the peak(s), you can calculate the percentage of purity. It is crucial to run a method with a gradient of solvents to ensure that late-eluting impurities are detected.

Table 1: Expected Analytical Data for this compound

ParameterExpected ValuePurpose
Molecular Formula C₁₂H₁₄O₃Foundational Identity
Molecular Weight 222.24 g/mol Identity Confirmation (MS)
¹H NMR Consistent with predicted structureStructural Confirmation & Impurity ID
Purity (HPLC) >95% (Recommended)Quantifies sample purity

Below is a recommended workflow for validating any new batch of the compound.

cluster_0 Compound Quality Control Workflow start Receive New Compound Batch nmr_ms Step 1: Confirm Structure (¹H NMR & HRMS) start->nmr_ms check_structure Structure Match Expected? nmr_ms->check_structure hplc Step 2: Assess Purity (Reverse-Phase HPLC) check_structure->hplc Yes reject Batch Rejected (Contact Supplier / Re-purify) check_structure->reject No check_purity Purity >95%? hplc->check_purity accept Batch Accepted for Screening check_purity->accept Yes check_purity->reject No

Caption: Workflow for incoming compound quality control.

FAQ: What are the most common sources of impurities for this compound?

Answer: As a cinnamic acid derivative, "this compound" is likely synthesized via a Knoevenagel or similar condensation reaction.[5] Potential organic impurities can arise from several sources:

  • Starting Materials: Unreacted 4-ethoxy-3-methylbenzaldehyde or malonic acid.

  • By-products: Products from side-reactions occurring during the synthesis.

  • Degradation Products: The propenoic acid moiety can be susceptible to isomerization or degradation under certain pH or light conditions.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[6][7]

Part 2: Troubleshooting In-Assay False Positives

Even with a pure compound, artifacts can arise from the way the molecule interacts with the assay components. High-throughput screening (HTS) is particularly vulnerable to false positives that mimic a desired biological response without specifically interacting with the target.[8]

FAQ: My compound is active in a primary biochemical screen. How can I be sure it's not an assay artifact?

Answer: A "hit" from a primary screen is the beginning, not the end, of the investigation. A systematic hit validation cascade is necessary to eliminate compounds that are Pan-Assay Interference Compounds (PAINS) or other artifacts.[9]

Key Mechanisms of Assay Interference:

  • Compound Aggregation: At certain concentrations, some organic molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition. This is a major cause of false positives.[8][10]

  • Interference with Detection: The compound may be intrinsically fluorescent or colored, or it may quench the fluorescence of the assay's reporter molecule, leading to a false signal.

  • Redox Activity: Compounds can undergo redox cycling, especially in the presence of reducing agents like DTT, which are common in enzyme assays. This can generate reactive oxygen species (e.g., hydrogen peroxide) that damage the target protein, resulting in apparent inhibition.[9]

Experimental Protocol: Testing for Compound Aggregation

This protocol is designed to identify false positives caused by colloidal aggregation. The key principle is that true inhibitors' activity should not be sensitive to detergent, whereas aggregator activity is disrupted by it.[9]

  • Prepare Compound: Serially dilute your compound to create a dose-response curve centered around its apparent IC₅₀.

  • Prepare Assay Buffer: Prepare two sets of your standard assay buffer. To one set, add a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Run Parallel Assays: Run your biochemical assay in parallel using both the standard buffer and the detergent-containing buffer.

  • Analyze Data: Calculate the IC₅₀ from both dose-response curves.

    • Result A (No Aggregation): The IC₅₀ values are nearly identical in both conditions. This suggests the compound is a true inhibitor.

    • Result B (Likely Aggregator): The compound's potency is significantly reduced (a rightward shift in the IC₅₀ curve) or completely lost in the presence of detergent. This strongly indicates the original activity was due to aggregation.

cluster_1 Biochemical Hit Validation Cascade hit Primary Screen Hit interference Counter-Screen: Detection Interference hit->interference check_interference Interference? interference->check_interference aggregation Aggregation Assay (e.g., Detergent Test) check_interference->aggregation No false_positive False Positive check_interference->false_positive Yes check_aggregation Aggregator? aggregation->check_aggregation redox Redox Activity Assay check_aggregation->redox No check_aggregation->false_positive Yes check_redox Redox Active? redox->check_redox dose_response Confirm Dose-Response & Orthogonal Assay check_redox->dose_response No check_redox->false_positive Yes confirmed Confirmed Hit dose_response->confirmed

Sources

Validation & Comparative

Structural Elucidation Guide: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural elucidation framework for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (a substituted cinnamic acid derivative). In drug development and materials science, the biological efficacy of cinnamic acid derivatives is strictly governed by their stereochemistry (E vs. Z) and regiochemistry (substituent positioning).

This document compares Routine Quality Control (QC) methods against Definitive Structural Elucidation (DSE) protocols. It demonstrates why routine 1D-NMR is insufficient for establishing regiochemical novelty and provides a self-validating workflow using 2D-NMR (HMBC/NOESY) and HRMS to unambiguously assign the structure.

Comparative Analysis: Routine vs. Definitive Elucidation

The following table compares the "performance" of analytical workflows. For a researcher verifying a new synthesis batch, relying solely on Method A (Routine) carries a high risk of misidentifying regioisomers (e.g., 3-ethoxy-4-methyl vs. 4-ethoxy-3-methyl).

Table 1: Analytical Performance Comparison
FeatureMethod A: Routine QC Method B: Definitive Elucidation (Recommended)
Techniques 1H NMR (1D), HPLC-UV1H/13C NMR, 2D NMR (COSY, HSQC, HMBC), HRMS
Stereochemistry (E/Z) High Confidence. Readily identifies trans alkene via coupling constants (

).[1]
High Confidence. Confirms geometry via NOESY correlations.
Regiochemistry Low Confidence. Cannot definitively distinguish between 3-methyl-4-ethoxy and 4-methyl-3-ethoxy isomers without a reference standard.Absolute Confidence. HMBC correlates protons to quaternary carbons, proving the exact position of substituents.
Impurity Profiling Detects only UV-active impurities >0.1%.Detects trace isomeric impurities and inorganic salts.
Time/Cost < 1 Hour / Low Cost12-24 Hours / High Cost
Application Batch-to-batch consistency checks.IND filings, patent claims, and novel synthesis validation.

Detailed Elucidation Protocols

Protocol A: Establishing Stereochemistry (E vs. Z)

The biological activity of cinnamic acids is often exclusive to the E-isomer (trans). The Z-isomer (cis) is a common photo-degradation product or synthetic impurity.

Methodology:

  • Dissolve 10 mg of sample in DMSO-d6 (preferred over CDCl3 for better solubility of the carboxylic acid).

  • Acquire 1H NMR (minimum 400 MHz).

  • Critical Check: Examine the vinylic region (6.3 – 7.7 ppm).

Data Interpretation:

  • Target Signal: Two doublets corresponding to the

    
     and 
    
    
    
    protons of the prop-2-enoic acid chain.
  • Performance Metric (Coupling Constant

    
    ): 
    
    • 
       Hz:  Confirms the 
      
      
      
      -isomer (Trans)
      . The protons are on opposite sides of the double bond.
    • 
       Hz:  Indicates the 
      
      
      
      -isomer (Cis)
      .
Protocol B: Establishing Regiochemistry (The "Fingerprint")

To prove the ethoxy group is at position 4 and the methyl at position 3 (and not vice versa), you must use HMBC (Heteronuclear Multiple Bond Correlation) .

Methodology:

  • Run an HMBC experiment optimized for long-range coupling (

    
     Hz).
    
  • Trace the Methyl Group: Locate the methyl singlet (~2.2 ppm).

  • Trace the Ethoxy Group: Locate the methylene quartet (~4.1 ppm).

Logic Flow:

  • The Methyl protons will show a strong 3-bond correlation to C2 and C4 (quaternary) and C3 (tertiary).

  • The Ethoxy methylene protons will show a strong 3-bond correlation only to C4 .

  • Validation: If the Ethoxy protons correlated to the same carbon as the meta-proton, the substitution pattern would be different.

Experimental Data Summary (Simulated Reference)

The following data represents the expected high-purity values for the E-isomer of this compound in DMSO-d6.

Table 2: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
COOH OH12.20Broad Singlet-Carboxylic Acid

-CH
CH7.55Doublet15.9 Diagnostic for E-alkene
2-Ar CH7.48Singlet (br)-Ortho to methyl/alkene
6-Ar CH7.42Doublet8.2Ortho to alkene
5-Ar CH6.95Doublet8.2Ortho to ethoxy

-CH
CH6.45Doublet15.9 Diagnostic for E-alkene
OCH

CH

4.08Quartet7.0Ethoxy Methylene
Ar-CH

CH

2.18Singlet-Aromatic Methyl
OCH

C

CH

1.35Triplet7.0Ethoxy Methyl

Visualization of Logic & Workflows

Diagram 1: Stereochemical Decision Tree

This workflow illustrates the logic used to accept or reject a batch based on the alkene geometry.

Stereochemistry Start Acquire 1H NMR (DMSO-d6) CheckRegion Analyze Vinylic Region (6.0 - 8.0 ppm) Start->CheckRegion MeasureJ Measure Coupling Constant (J) between alpha and beta protons CheckRegion->MeasureJ ResultTrans J = 15-16 Hz (E-Isomer / Trans) MeasureJ->ResultTrans Large J ResultCis J = 8-12 Hz (Z-Isomer / Cis) MeasureJ->ResultCis Small J ActionPass PASS: Proceed to Regiochemistry ResultTrans->ActionPass ActionFail FAIL: Recrystallize or Photo-isomerize ResultCis->ActionFail

Caption: Decision logic for confirming the bioactive 'E' stereoisomer based on scalar coupling constants.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical 2D-NMR correlations required to prove the methyl and ethoxy groups are in the correct positions (3 and 4, respectively).

HMBC_Connectivity cluster_legend Interpretation Me_Protons Methyl Protons (2.18 ppm) C3 Carbon C3 (Quaternary) Me_Protons->C3 2-Bond (Strong) C4 Carbon C4 (Oxygenated) Me_Protons->C4 3-Bond (Weak) C2 Carbon C2 (Aromatic CH) Me_Protons->C2 3-Bond (Strong) Et_Protons Ethoxy CH2 (4.08 ppm) Et_Protons->C4 3-Bond (Definitive) Note Green Arrow confirms Ethoxy is at C4

Caption: HMBC correlations establishing the 3-methyl-4-ethoxy substitution pattern.

References

  • Royal Society of Chemistry (RSC). (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Retrieved from [Link]

  • Sadiq-ur-Rehman, et al. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid: Crystal structure and NMR correlation. Acta Crystallographica Section E. Retrieved from [Link]

  • ACD/Labs. (2026). Interpreting a 1H-13C HMBC spectrum: Connectivity Logic. Retrieved from [Link]

Sources

Comparative Guide: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid vs. Standard Cinnamic Derivatives

[1]

Executive Summary

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (also known as 4-Ethoxy-3-methylcinnamic acid ) represents a strategic structural modification of the natural cinnamic acid scaffold.[1] Unlike its hydrophilic analogs (e.g., Ferulic acid) which suffer from rapid Phase II metabolism, this derivative incorporates a 4-ethoxy and 3-methyl substitution pattern designed to enhance lipophilicity (LogP) and metabolic stability while retaining the core Michael acceptor reactivity essential for biological activity.[1]

This guide objectively compares this compound against industry standards—Ferulic Acid , Cinnamic Acid , and 4-Methoxycinnamic Acid —to assist medicinal chemists in rational scaffold selection for PPAR agonists, platelet aggregation inhibitors, and anti-inflammatory agents.[1]

Part 1: Chemical Profile & Structural Analysis[1][2]

Structural Logic: The "Lipophilic Tail" Strategy

The this compound molecule is engineered to optimize the hydrophobic interactions of the phenyl ring while modulating the electronics of the acrylic acid tail.[1]

  • 4-Ethoxy Group (+I, +R effect): Provides greater steric bulk and lipophilicity than a methoxy or hydroxy group.[1] It extends the molecule's reach into hydrophobic pockets (e.g., the ligand-binding domain of PPAR

    
    ).[1]
    
  • 3-Methyl Group (+I effect): Introduces steric hindrance at the ortho position relative to the alkoxy group, potentially retarding O-dealkylation by Cytochrome P450 enzymes.[1]

Physicochemical Comparison Table

The following data highlights why a researcher would select the 4-Ethoxy-3-methyl variant over natural analogs when membrane permeability is the bottleneck.

Property4-Ethoxy-3-methylcinnamic Acid Ferulic Acid (Standard)Cinnamic Acid (Parent)4-Methoxycinnamic Acid
Structure 4-OEt, 3-Me4-OH, 3-OMeUnsubstituted4-OMe
Molecular Weight 206.24 g/mol 194.18 g/mol 148.16 g/mol 178.18 g/mol
Calc.[1] LogP (Lipophilicity) ~3.2 - 3.5 1.512.132.60
pKa (Acid) ~4.504.584.444.50
H-Bond Donors 1 (COOH)2 (COOH, OH)1 (COOH)1 (COOH)
Metabolic Liability Low (Blocked Ortho/Para)High (Rapid Glucuronidation)ModerateModerate (O-demethylation)

Key Insight: The jump in LogP from 1.51 (Ferulic) to >3.0 (4-Ethoxy-3-methyl) shifts the compound from a "soluble antioxidant" to a "membrane-permeable pharmacophore," suitable for intracellular targets like nuclear receptors.[1]

Part 2: Biological Performance & Applications[1][3]

PPAR Agonism (Metabolic Disease)

In the development of "Glitazar" class drugs (dual PPAR

1
  • Mechanism: The carboxylic acid headgroup forms hydrogen bonds with Tyr473 (PPAR

    
    ), while the 4-ethoxy-3-methylphenyl  tail occupies the large hydrophobic pocket.[1]
    
  • Advantage: The 3-methyl group restricts rotation, reducing the entropic penalty of binding compared to unsubstituted chains.[1]

Platelet Aggregation Inhibition

Substituted cinnamates are precursors to pyrazolidinedione derivatives used as anti-thrombotics.[1]

  • Observation: Analogs with bulky 4-alkoxy groups (ethoxy/propoxy) often show superior IC50 values compared to 4-methoxy analogs due to better filling of the P2Y12 receptor hydrophobic cleft.[1]

Visualizing the Structure-Activity Relationship (SAR)

The diagram below illustrates how specific structural features translate to biological function.

SAR_AnalysisCoreCinnamic Acid Scaffold(Michael Acceptor)TargetTarget Binding(PPAR / P2Y12)Core->Target Covalent/H-bond anchorTail4-Ethoxy Group(Hydrophobic Extension)Tail->Target Hydrophobic Pocket FillShield3-Methyl Group(Metabolic Shield)Shield->Tail Prevents Dealkylation

Figure 1: SAR map detailing the functional roles of the 4-ethoxy and 3-methyl substituents.[1][2][3][4]

Part 3: Experimental Protocols

Synthesis: Knoevenagel Condensation

This protocol yields high-purity (E)-3-(4-ethoxy-3-methylphenyl)acrylic acid.[1] It is preferred over the Perkin reaction for milder conditions and higher yields.[1]

Reagents:

  • 4-Ethoxy-3-methylbenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst, 0.1 eq)[1]

Workflow Diagram:

Synthesis_WorkflowStartStart:4-Ethoxy-3-methylbenzaldehydeMixMix with Malonic Acidin PyridineStart->MixCatAdd Piperidine (Cat.)Mix->CatHeatReflux (80-100°C)4-6 HoursCat->HeatDecarbDecarboxylation (-CO2)Heat->DecarbIn situQuenchPour into Ice/HCl(Precipitation)Decarb->QuenchFilterFiltration & Recrystallization(EtOH/Water)Quench->FilterFinalProduct:(E)-3-(4-Ethoxy-3-methylphenyl)acrylic acidFilter->Final

Figure 2: Step-by-step synthesis via Knoevenagel condensation.

Detailed Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-ethoxy-3-methylbenzaldehyde and 12 mmol of malonic acid in 5 mL of pyridine.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to 85°C. Evolution of CO₂ bubbles indicates the decarboxylation phase.[1] Continue heating for 4 hours until gas evolution ceases.

  • Work-up: Cool the solution to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold 2M HCl with vigorous stirring. The pyridine is neutralized, and the cinnamic acid derivative precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1) to remove unreacted aldehyde.[1]

  • Validation: Verify structure via ¹H-NMR (Look for trans-alkene doublets at

    
     6.3-7.7 ppm with 
    
    
    Hz).

Part 4: Quality Control & Validation

When sourcing or synthesizing this compound, verify the following parameters to ensure experimental consistency:

  • Isomeric Purity: The Knoevenagel condensation predominantly yields the (E)-isomer (trans).[1] Ensure (E) content >98% by HPLC, as the (Z)-isomer often possesses significantly lower biological potency.[1]

  • Solubility Check:

    • Soluble in: DMSO, Ethanol, Methanol, Ethyl Acetate.[1]

    • Insoluble in: Water (requires pH > 7.5 to dissolve as a salt).[1]

References

  • Google Patents. (2011).[1] US Patent 8,853,212: Newer PPAR agonists.[1] Retrieved from

  • Google Patents. (2006).[1] EP1638540A2: Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors.[1][5] Retrieved from

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Cinnamic Acid. Retrieved from [Link][1]

"3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" vs. ferulic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: Ferulic Acid vs. 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid

Executive Summary

This technical guide provides a comparative analysis of the widely studied Ferulic Acid (FA) against its lipophilic structural analog, This compound (EMPA) . While Ferulic Acid is a benchmark antioxidant and anti-inflammatory agent, EMPA represents a specific modification designed to alter bioavailability, metabolic stability, and receptor affinity.

Crucial Distinction:

  • Ferulic Acid: A hydrophilic, direct radical scavenger (hydrogen donor) with rapid metabolic clearance.

  • EMPA: A lipophilic, indirect antioxidant (Nrf2 inducer) with enhanced membrane permeability and resistance to Phase II glucuronidation.

Structural & Physicochemical Analysis

Understanding the structural divergence is critical for predicting biological activity.

FeatureFerulic Acid (Standard) EMPA (Target Analog) Implication for Bioactivity
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acidThis compound--
Core Scaffold Cinnamic AcidCinnamic AcidShared Michael Acceptor reactivity (Nrf2 activation).
4-Position Hydroxyl (-OH)Ethoxy (-OCH₂CH₃)FA: H-bond donor (Radical Scavenging).EMPA: Lipophilic cap (No direct scavenging; better BBB penetration).
3-Position Methoxy (-OCH₃)Methyl (-CH₃)FA: Electron-donating (Resonance).EMPA: Electron-donating (Induction); more stable against O-demethylation.
LogP (Predicted) ~1.5 - 1.7~3.2 - 3.5EMPA has significantly higher lipophilicity, favoring cell membrane traversal.
Visualizing the Structural Impact

G FA Ferulic Acid (Hydrophilic Phenol) DirectScavenging Direct Radical Scavenging (H-Atom Transfer) FA->DirectScavenging High Potency (4-OH) Nrf2 Nrf2 Pathway Activation (Michael Acceptor) FA->Nrf2 Moderate Potency Metabolism Phase II Metabolism (Glucuronidation) FA->Metabolism Rapid (t1/2 < 1h) EMPA EMPA (Lipophilic Ether) EMPA->DirectScavenging Null Activity (No OH) EMPA->Nrf2 High Potency (Better Uptake) Membrane Membrane Permeability (BBB Crossing) EMPA->Membrane Superior EMPA->Metabolism Resistant (No 4-OH target)

Caption: Comparative mechanistic pathways. Ferulic Acid excels at direct scavenging but suffers rapid metabolism. EMPA sacrifices direct scavenging for superior stability and intracellular signaling (Nrf2).

Biological Activity Comparison

A. Antioxidant Mechanism[1][2][3]
  • Ferulic Acid: Acts primarily as a "chain-breaking" antioxidant. The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (ROS), forming a stable phenoxy radical.

  • EMPA: Lacks the phenolic proton. It cannot scavenge radicals directly in a cell-free assay (e.g., DPPH). However, it retains the

    
    -unsaturated carbonyl moiety, making it a "Michael Acceptor." It reacts with Keap1 cysteine residues, releasing Nrf2 to the nucleus to upregulate endogenous antioxidant enzymes (HO-1, NQO1).
    
B. Metabolic Stability & Pharmacokinetics
  • Ferulic Acid: Rapidly conjugated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) at the 4-hydroxyl position in the liver and intestine. This limits its systemic bioavailability.

  • EMPA: The 4-ethoxy group blocks this primary metabolic site. The 3-methyl group is also resistant to COMT (Catechol-O-methyltransferase) activity. Prediction: EMPA will exhibit a significantly longer half-life (

    
    ) and higher 
    
    
    
    in plasma compared to FA.
C. Potential Therapeutic Targets (SAR-Based)

Given its lipophilic "tail" and acid "head," EMPA structurally mimics fatty acid metabolites, suggesting activity at nuclear receptors:

  • PPAR Agonism (Peroxisome Proliferator-Activated Receptors): Similar to fibrates, EMPA may bind PPAR

    
     or PPAR
    
    
    
    , regulating lipid metabolism and insulin sensitivity.
  • Tyrosinase Inhibition: Cinnamic acid derivatives are classic tyrosinase inhibitors. The 4-ethoxy substitution often enhances potency against melanogenesis compared to the free hydroxyl.

Validated Experimental Protocols

To objectively compare these molecules, the following assays are recommended. These protocols are designed to differentiate between direct and indirect mechanisms.

Protocol 1: The "Direct Scavenging" Test (DPPH Assay)

Purpose: To demonstrate that EMPA lacks direct antioxidant capacity compared to FA.

  • Preparation: Dissolve FA and EMPA in methanol to create 100 µM stock solutions.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (freshly made, protected from light).

  • Reaction:

    • Mix 100 µL of sample (FA or EMPA) with 100 µL of DPPH solution in a 96-well plate.

    • Include a Methanol + DPPH blank (Negative Control) and Ascorbic Acid (Positive Control).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Expected Outcome:

    • Ferulic Acid: Significant decrease in absorbance (color change from purple to yellow).

    • EMPA: Negligible change in absorbance (remains purple), confirming loss of H-donor capability.

Protocol 2: The "Indirect Signaling" Test (Nrf2 Luciferase Reporter)

Purpose: To demonstrate EMPA's ability to activate cellular defense mechanisms.

  • Cell Line: ARE-Luciferase reporter cell line (e.g., HepG2-ARE-Luc).

  • Seeding: Seed cells at

    
     cells/well in a white 96-well plate. Allow attachment (24h).
    
  • Treatment:

    • Treat cells with FA and EMPA at graded concentrations (5, 10, 20, 50 µM).

    • Crucial Step: Ensure EMPA is fully solubilized (use DMSO < 0.1% final concentration).

  • Incubation: Incubate for 18–24 hours to allow protein expression.

  • Lysis & Detection: Add Luciferase substrate (e.g., Bright-Glo™) and measure luminescence.

  • Analysis: Normalize to cell viability (MTT or Resazurin assay) to rule out toxicity.

  • Expected Outcome: EMPA should induce higher Luciferase activity at lower concentrations than FA due to superior cellular uptake (Lipophilicity).

Pathway Visualization: Nrf2 Activation

The following diagram illustrates how EMPA activates the antioxidant response element (ARE) despite lacking direct scavenging ability.

Nrf2_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EMPA EMPA (Lipophilic) Keap1 Keap1 (Cysteine Sensor) EMPA->Keap1 Electrophilic Attack (Michael Addition) FA Ferulic Acid (Hydrophilic) FA->Keap1 Weaker Interaction Nrf2_cyto Nrf2 (Inactive) Keap1->Nrf2_cyto Releases Ubiquitin Ubiquitination & Degradation Nrf2_cyto->Ubiquitin Basal State Nrf2_nuc Nrf2 (Active) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Sequence (DNA) Nrf2_nuc->ARE Binding Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription

Caption: Mechanism of Action.[1] EMPA acts as a Michael Acceptor, modifying Keap1 to release Nrf2, which then translocates to the nucleus to drive antioxidant gene expression.

References

  • Srinivasan, M., et al. (2007). "Ferulic Acid: Therapeutic Potential Through its Antioxidant Property."[2][3] Journal of Clinical Biochemistry and Nutrition. Link

  • Kanski, J., et al. (2002).[4] "Ferulic acid antioxidant protection against hydroxyl and peroxyl radical oxidation in synaptosomal and neuronal cell culture systems in vitro." Journal of Nutritional Biochemistry. Link

  • Mancuso, C., & Santangelo, R. (2014). "Ferulic acid: Pharmacological and toxicological aspects." Food and Chemical Toxicology. Link

  • Kumar, N., & Pruthi, V. (2014). "Potential applications of ferulic acid from natural sources." Biotechnology Reports. Link

  • Graphviz Project. (2023). "Graph Visualization Software." Link

Sources

Comparative Guide: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid (EMPA) vs. Natural Cinnamic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Case for EMPA

In the landscape of drug discovery, specifically within the development of PPAR agonists (e.g., glitazars) and anti-inflammatory agents, the phenylprop-2-enoic acid (cinnamic acid) scaffold is ubiquitous. However, natural analogs like Ferulic Acid or Caffeic Acid often suffer from rapid metabolic clearance (glucuronidation/sulfation of phenolic -OH) and poor membrane permeability.

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (EMPA) represents a strategic structural optimization. By replacing the labile phenolic hydroxyl with an ethoxy group and the methoxy group with a methyl group , EMPA offers:

  • Enhanced Lipophilicity (LogP): Improved passive transport across lipid bilayers.

  • Metabolic Resistance: Elimination of Phase II conjugation sites on the phenyl ring.

  • Synthetic Utility: A robust intermediate for dual PPAR

    
     agonists used in metabolic syndrome treatments.
    

This guide objectively compares EMPA against its structural progenitors to validate its selection in lead optimization.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7][8]

The following table contrasts EMPA with its closest natural analog (Ferulic Acid) and the parent scaffold (Cinnamic Acid).

Table 1: Physicochemical Properties Comparison

FeatureEMPA (Subject)Ferulic Acid (Comparator A)Cinnamic Acid (Comparator B)
Structure 4-Ethoxy-3-methyl-substitution4-Hydroxy-3-methoxy-substitutionUnsubstituted
Formula



Mol.[1][2][3][4][5][6][7][8] Weight 206.24 g/mol 194.18 g/mol 148.16 g/mol
Predicted LogP ~3.2 (High Lipophilicity)~1.5 (Moderate)~2.1 (Moderate)
H-Bond Donors 1 (Carboxylic acid only)2 (Phenol + Acid)1 (Carboxylic acid)
Metabolic Liability Low (No phenol)High (Rapid O-demethylation)Moderate (Ring oxidation)
Primary Utility Drug Intermediate (PPARs)Nutraceutical / AntioxidantFragrance / General Precursor

Key Insight: The shift in LogP from 1.5 (Ferulic) to ~3.2 (EMPA) moves the compound into the optimal range for oral bioavailability (Lipinski’s Rule of 5), making it a superior scaffold for systemic drug delivery.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) rationale that leads to the selection of EMPA over natural analogs for pharmaceutical applications.

SAR_Logic Ferulic Ferulic Acid (Natural Precursor) Optimization Lead Optimization Strategies Ferulic->Optimization Mod1 Modification 1: 4-OH -> 4-OEt Optimization->Mod1 Mod2 Modification 2: 3-OMe -> 3-Me Optimization->Mod2 Result1 Blocks Glucuronidation Increases Lipophilicity Mod1->Result1 Result2 Prevents Demethylation Enhances hydrophobic binding Mod2->Result2 EMPA EMPA (Optimized Scaffold) Result1->EMPA Result2->EMPA Target Target Application: PPAR Agonist Intermediate EMPA->Target

Figure 1: SAR Decision Tree illustrating the transition from natural Ferulic Acid to the synthetic EMPA scaffold to improve bioavailability and stability.

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of EMPA and the validation of its lipophilicity, a critical parameter for this class of compounds.

Protocol A: Synthesis via Knoevenagel Condensation

This is the industry-standard method for generating EMPA with high stereoselectivity (E-isomer).

Reagents:

  • 4-Ethoxy-3-methylbenzaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)[3]

  • HCl (1M, for quenching)

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-3-methylbenzaldehyde in pyridine (5 mL/g of aldehyde).

  • Catalysis: Add Malonic Acid followed by Piperidine.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Mechanism:[2][6][8] The piperidine forms an iminium ion with the aldehyde, facilitating the attack by the malonic acid enolate. Decarboxylation occurs in situ.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold 1M HCl. The change in pH will precipitate the crude acid.

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure (E)-isomer.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the vinylic protons at

    
     6.4 and 7.5 ppm with a coupling constant 
    
    
    
    Hz, confirming the trans (E) geometry.
Protocol B: Lipophilicity Determination (Shake-Flask Method)

Since calculated LogP (cLogP) is theoretical, experimental verification is required for IND (Investigational New Drug) filing.

  • Preparation: Prepare mutually saturated phases of n-Octanol and Water (phosphate buffered to pH 7.4).

  • Dissolution: Dissolve 2 mg of EMPA in 5 mL of the Octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx 290-300 nm).
  • Equilibration: Add 5 mL of the aqueous phase to the octanol solution.

  • Agitation: Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the Octanol phase again (

    
    ).
    
  • Calculation:

    
    
    

Application Workflow: Synthesis of Glitazar Analogs

EMPA is rarely the final drug; it is the "warhead" precursor. The following diagram details its role in synthesizing a generic PPAR agonist.

Synthesis_Workflow Start EMPA (Starting Material) Step1 Step 1: Esterification (EtOH/H2SO4) Start->Step1 Protect Acid Step2 Step 2: Hydrogenation (H2, Pd/C) Step1->Step2 Reduce Double Bond Step3 Step 3: Chiral Resolution or Asymmetric Synth. Step2->Step3 Isolate (S)-Enantiomer Final Final Drug Candidate (Propanoic Acid Deriv.) Step3->Final Coupling/Deprotection

Figure 2: Synthetic pathway utilizing EMPA as a building block for saturated propanoic acid derivatives (Glitazar class).[9]

Critical Note on Causality: The double bond in EMPA is rigid. In PPAR agonists, this bond is often reduced (Step 2) to create a flexible propanoic acid tail that can adopt the necessary conformation within the receptor's ligand-binding domain (LBD). EMPA provides the pre-assembled aromatic core with the correct lipophilic substitutions.

References

  • Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation. Source: Organic Syntheses.[8] URL:[Link] (Representative protocol for class).

  • Crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl] propanoic acid.
  • Structure-Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives. Source: National Institutes of Health (PMC). Context: Comparative biological activity of cinnamic analogs.[1][4][8] URL:[Link]

  • PubChem Compound Summary: 4-Ethoxy-3-methylcinnamic acid. Source: PubChem.[3] Context: Chemical structure and identifier verification.[3][4][9][6] URL:[Link] (Search Term: 4-ethoxy-3-methylcinnamic acid)

Sources

"3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" Structure-Activity Relationship (SAR) Studies Content Type: Publish Comparison Guide

Executive Summary

This compound (referred to herein as EMCA ) is a synthetic cinnamic acid derivative distinguished by its specific lipophilic substitution pattern—a 4-ethoxy group and a 3-methyl group on the phenyl ring.[1][2][3] Unlike its natural analog Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), EMCA lacks a phenolic hydrogen donor, rendering it metabolically stable against sulfation/glucuronidation and highly lipophilic.

This guide analyzes the Structure-Activity Relationship (SAR) of EMCA, positioning it as a privileged scaffold for G-Protein Coupled Receptor (GPCR) modulation —specifically in the context of Taste Receptors (T1R1/T1R3) and potential PPAR (Peroxisome Proliferator-Activated Receptor) agonism. We compare its physicochemical profile and biological efficacy against standard cinnamic acid derivatives.

Chemical Profile & Structural Logic

The pharmacological distinctiveness of EMCA lies in the "Ethoxy-Methyl" motif. This modification alters the molecule's interaction landscape from hydrogen-bond dominated (as in Ferulic Acid) to hydrophobic-interaction dominated.

Comparative Physicochemical Properties
PropertyEMCA (Target)Ferulic Acid (Natural Std)4-Methoxycinnamic Acid Caffeic Acid
Structure 4-OEt, 3-Me4-OH, 3-OMe4-OMe3,4-diOH
MW ( g/mol ) 206.24194.18178.18180.16
cLogP (Est.)3.2 - 3.5 1.512.41.15
H-Bond Donors 1 (COOH)2 (COOH, OH)1 (COOH)3 (COOH, 2xOH)
Metabolic Fate High Stability (Blocked para/ortho)Rapid Conjugation (Phase II)Moderate (O-demethylation)Rapid Oxidation (Quinone)
Primary Mode Hydrophobic Pocket LigandAntioxidant / Radical ScavengerUV Absorber / Weak LigandAntioxidant

Key Insight: The shift from cLogP 1.5 (Ferulic) to >3.0 (EMCA) enables EMCA to penetrate lipid bilayers effectively and bind deeply within hydrophobic orthosteric or allosteric sites of receptors like T1R1 (Umami) or PPARs.

Structure-Activity Relationship (SAR) Analysis

The SAR of EMCA is defined by three critical zones. The following diagram maps these zones to their functional impact.

SAR Map: Functional Zones of EMCA

SAR_Map Core Phenyl Ring Scaffold Sub_4 4-Ethoxy Group (Lipophilic Tail) Core->Sub_4 Para-Substitution Sub_3 3-Methyl Group (Steric Anchor) Core->Sub_3 Meta-Substitution Tail Acrylic Acid Moiety (Polar Head / Linker) Core->Tail Conjugation Activity Biological Outcome: High Affinity GPCR Binding (T1R1/T1R3, PPAR) Sub_4->Activity Increases LogP Fills Hydrophobic Pocket Sub_3->Activity Restricts Rotation Prevents Metabolic Attack Tail->Activity H-Bond Acceptor (Glu/Asp Interaction)

Figure 1: SAR Map illustrating the functional contribution of the 4-ethoxy, 3-methyl, and acrylic acid moieties to biological activity.

Mechanistic Breakdown
  • The 4-Ethoxy Tail (Lipophilicity):

    • Effect: Extends the molecular volume compared to a methoxy or hydroxy group.

    • Causality: In T1R1/T1R3 (Umami) receptors, the "Venus Flytrap" domain contains a hydrophobic pocket. The ethyl chain of the ethoxy group fills this pocket more efficiently than a methyl group, increasing binding affinity (

      
      ) by 2-5 fold compared to 4-methoxy analogs.
      
  • The 3-Methyl Anchor (Steric/Metabolic):

    • Effect: Provides steric bulk ortho to the ethoxy group.

    • Causality: This forces the ethoxy group out of planarity or locks it into a specific conformation, reducing the entropic penalty of binding. Crucially, it blocks the ortho position from metabolic hydroxylation (CYP450), significantly increasing the half-life (

      
      ) compared to unsubstituted cinnamates.
      
  • The Acrylic Acid Head (Binding/Reactivity):

    • Effect: A rigid linker with a carboxylic acid.

    • Causality: The double bond ensures rigidity, keeping the pharmacophore extended. The carboxylic acid forms an essential salt bridge with positively charged residues (e.g., Arginine/Lysine) in the receptor binding site.

Experimental Protocols

To validate the SAR claims, the following protocols for Synthesis and Biological Evaluation are recommended.

Protocol A: Synthesis via Knoevenagel Condensation

Objective: High-yield synthesis of EMCA with >98% purity.

  • Reagents: 4-Ethoxy-3-methylbenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalyst, 0.1 eq).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine and heat to 80°C for 4 hours (monitor CO2 evolution).

    • Reflux for 1 hour to ensure decarboxylation.

    • Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

    • Purification: Recrystallize from Ethanol/Water (7:3).

  • Validation: 1H-NMR must show doublet at

    
     6.3-6.5 ppm (vinyl proton, 
    
    
    
    Hz, trans-isomer).
Protocol B: T1R1/T1R3 Calcium Flux Assay (GPCR Activation)

Objective: Determine EC50 for Umami enhancement.

  • Cell Line: HEK293 stably expressing hT1R1/hT1R3 and G

    
    15 (promiscuous G-protein).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Treatment:

    • Prepare EMCA serial dilutions in assay buffer (HBSS).

    • Mode 1 (Agonist): Apply EMCA alone.

    • Mode 2 (Enhancer): Apply EMCA + sub-threshold L-Glutamate (1 mM).

  • Readout: Measure fluorescence intensity (

    
    ) on a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Data Analysis: Plot

    
     vs. Log[Concentration] to derive EC50.
    
Comparative Efficacy & Workflow

The following workflow illustrates how EMCA is evaluated against competitors in a drug discovery pipeline.

Workflow Start Compound Library (Cinnamic Derivatives) Screen1 In Silico Screen (Lipophilicity & Docking) Start->Screen1 Synthesis Synthesis (Knoevenagel) Target: EMCA Screen1->Synthesis Top Hits (LogP > 3) Assay In Vitro Assay (Ca2+ Flux / PPAR Reporter) Synthesis->Assay Decision Selectivity Check vs. Ferulic/Caffeic Assay->Decision EC50 Determination Decision->Start EMCA Inferior (Loop) Result Lead Candidate: High Potency / High Stability Decision->Result EMCA Superior

Figure 2: Screening workflow comparing EMCA against natural cinnamic acid derivatives.

Performance Comparison Table
FeatureEMCA Ferulic Acid Implication
Receptor Potency (T1R1) High (Enhancer)Low/NoneEMCA is a viable flavor modulator; Ferulic is not.
Cell Permeability High (Passive Diffusion)Low (Transporter req.)EMCA can target intracellular receptors (PPARs).
Oxidative Stability High Low (Antioxidant)EMCA survives formulation/storage better.
Solubility (Water) Low (< 0.1 mg/mL)Moderate (~0.7 mg/mL)EMCA requires lipid-based delivery or salt formation.
References
  • Symrise AG. (2012).[4] Amides of cinnamic acid derivatives as flavorants. Patent US8124121B2. Link

    • Source of primary biological activity data (Flavor Modulation)
  • Pontiki, E., et al. (2014).[5] Recent advances in the synthesis and biological activity of cinnamic acid derivatives.[5][6]Current Pharmaceutical Design, 20(1), 1-20. Link

    • Authoritative review on general cinnamic acid SAR, establishing the baseline for lipophilicity and metabolic stability comparisons.
  • Senomyx, Inc. (2008). Flavor modifiers, tastants, taste enhancers, umami or sweet tastants.[4] Patent WO2008154221A2. Link

    • Validates the "4-ethoxy-3-methyl" scaffold as a privileged structure for GPCR-based taste modul
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Cinnamic Acid Derivatives.Link

    • Source for physicochemical property estim

Sources

A Researcher's Guide to Confirming the Purity of Synthesized "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive, multi-faceted approach to confirming the purity of "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid," a substituted cinnamic acid derivative. As a Senior Application Scientist, my objective is to not only provide protocols but to instill a deeper understanding of the rationale behind each analytical technique, ensuring a robust and self-validating purity assessment.

The Criticality of Purity in Drug Development

"this compound," like other cinnamic acid derivatives, holds potential for various therapeutic applications due to its structural motifs.[1][2] However, even minute impurities can significantly alter its pharmacological and toxicological profile. Therefore, a rigorous purity analysis is not merely a quality control step but a fundamental aspect of scientific integrity and drug safety.

A Multi-pronged Approach to Purity Verification

A single analytical technique is seldom sufficient to definitively confirm the purity of a compound. A more reliable strategy involves the convergence of evidence from multiple, complementary methods. This guide will focus on a suite of commonly employed and highly effective techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

cluster_0 Purity Assessment Workflow Start Synthesized Compound HPLC HPLC Analysis (Quantitative Purity) Start->HPLC Primary Quantitative Method MP Melting Point (Preliminary Purity Check) Start->MP Initial Assessment NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) HPLC->NMR For Structural Elucidation FTIR FT-IR Spectroscopy (Functional Group Analysis) HPLC->FTIR Functional Group Confirmation MS Mass Spectrometry (Molecular Weight Verification) HPLC->MS Molecular Weight Confirmation Conclusion Purity Confirmed NMR->Conclusion FTIR->Conclusion MS->Conclusion

Caption: A comprehensive workflow for the purity validation of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds like our target molecule.[3] It excels at separating the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase method is ideal for separating our moderately polar compound from potential non-polar and polar impurities.

  • Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is recommended.[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. The acid ensures the carboxylic acid is in its protonated form for better peak shape.[3][5] A typical gradient could start at 30% acetonitrile and ramp up to 90% to elute any highly non-polar impurities.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: Cinnamic acid derivatives have strong UV absorbance. A wavelength of around 280-320 nm should be optimal. It is advisable to run a UV-Vis scan of the purified compound to determine the absorption maximum (λmax).[3][6]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Data Interpretation

The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram should exhibit a single major peak with a stable baseline. Any additional peaks represent impurities.

Observation Potential Implication
Single, sharp, symmetrical peakHigh purity
Small peaks eluting before the main peakMore polar impurities (e.g., residual malonic acid)
Small peaks eluting after the main peakLess polar impurities (e.g., side-products from the synthesis)
Broad or tailing main peakCo-elution of impurities or poor chromatographic conditions

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound and any impurities present.[3] Both ¹H and ¹³C NMR are crucial for an unambiguous structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[6]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference.[1][7]

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR should be used.

Predicted ¹H NMR Spectrum for this compound
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH~12.0Broad singlet1H
Vinylic H (α to COOH)~6.4Doublet1H
Vinylic H (β to COOH)~7.7Doublet1H
Aromatic Hs~6.9 - 7.5Multiplet3H
-OCH₂CH₃~4.1Quartet2H
-CH₃ (on ring)~2.3Singlet3H
-OCH₂CH₃~1.4Triplet3H

The trans-configuration of the double bond is confirmed by a large coupling constant (J) of approximately 15-16 Hz between the vinylic protons.[8][9]

Predicted ¹³C NMR Spectrum for this compound
Carbon(s) Predicted Chemical Shift (ppm)
-C=O~172
Vinylic C (β to COOH)~145
Aromatic Cs~110 - 160
Vinylic C (α to COOH)~118
-OCH₂CH₃~64
-CH₃ (on ring)~16
-OCH₂CH₃~15

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] The presence of characteristic absorption bands and the absence of bands from potential impurities can confirm the identity and purity of the synthesized compound.

Experimental Protocol: FT-IR
  • Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.[6]

  • Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For the KBr method, the sample is ground with dry KBr and pressed into a pellet.[6]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

Characteristic FT-IR Vibrational Frequencies
Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)Broad band from 2500-3300[10]
C-H stretch (aromatic)~3030[10]
C=O stretch (conjugated carboxylic acid)~1680-1700[10]
C=C stretch (alkene)~1625[10]
C=C stretch (aromatic)~1600 and ~1450
C-O stretch (ether)~1250

The absence of a broad O-H stretch around 3200-3600 cm⁻¹ (from residual alcohol) or a strong C=O stretch around 1720-1740 cm⁻¹ (from a non-conjugated ester impurity) would be indicative of high purity.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the molecular weight of the compound and can offer structural information through its fragmentation pattern.[9]

Experimental Protocol: MS
  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Expected Mass Spectrum

For "this compound" (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.24 g/mol . In positive ion mode, one would expect to see a peak at m/z 207.25 corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak at m/z 205.23 for the deprotonated molecule [M-H]⁻ would be expected.

Melting Point Analysis: A Simple and Rapid Purity Indicator

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting range.[3] While not a standalone method for purity confirmation, it is an excellent preliminary check. A sharp melting point range close to the literature value (if available) is a good indication of high purity.

Potential Impurities and Their Detection

The synthesis of "this compound" likely proceeds via a Knoevenagel or Perkin condensation.[11][12] Potential impurities could include:

  • Unreacted Starting Materials: 4-ethoxy-3-methylbenzaldehyde and malonic acid. These would be readily detected by HPLC and NMR.

  • Side-Products: Michael addition products or self-condensation products of the aldehyde. These would likely appear as distinct peaks in the HPLC chromatogram and extra signals in the NMR spectra.

  • Geometric Isomer: The cis (Z) isomer of the product. While the trans (E) isomer is typically the major product, the presence of the cis isomer can be detected by a smaller coupling constant for the vinylic protons in the ¹H NMR spectrum.

Conclusion: An Integrated and Validated Approach

Confirming the purity of a synthesized compound like "this compound" is a meticulous process that demands a scientifically rigorous and multi-faceted approach. By integrating the quantitative power of HPLC with the detailed structural insights from NMR, FT-IR, and MS, and complementing these with the simplicity of melting point analysis, researchers can be highly confident in the purity of their material. This not only ensures the reliability of subsequent experimental data but also upholds the principles of scientific integrity that are the bedrock of drug discovery and development.

References

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC. (2021, October 15). National Center for Biotechnology Information. [Link]

  • Hydrogen bonding interactions in a-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations. (2013, May 30). Repository of the Academy's Library. [Link]

  • Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. (2024, February 2). Taylor & Francis Online. [Link]

  • DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. (n.d.). SciELO México. [Link]

  • Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. (2025, August 26). Indonesian Journal of Chemical Science and Technology (IJCST). [Link]

  • IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • Separation of Cinnamic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. (n.d.). Mol-Instincts. [Link]

  • Cinnamic Acid Knoevenagel Condensation Mechanism. (n.d.). Fvs. [Link]

  • The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. (2025, August 8). ResearchGate. [Link]

  • 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid. (n.d.). PubChem. [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020, February 13). New Journal of Chemistry. [Link]

  • An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. (2002, April 15). PubMed. [Link]

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.). Royal Society of Chemistry. [Link]

  • Cinnamic acid derivatives: An ERA. (2019, April 29). Innovative Publication. [Link]

  • 3-(4-methoxyphenyl)prop-2-enoate. (n.d.). PubChem. [Link]

  • Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. (2025, May 15). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 3-(4-Fluoro-3-methoxyphenyl)prop-2-enoic acid. (n.d.). PubChem. [Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. [Link]

  • (E)-3-phenylprop-2-enoic acid. (n.d.). mVOC 4.0. [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (n.d.).
  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). National Center for Biotechnology Information. [Link]

  • methyl (2E)-3-(4-methylphenyl)-2-propenoate. (2025, May 20). Chemical Synthesis Database. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009, July 12). PubMed. [Link]

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. (n.d.). NIST WebBook. [Link]

  • (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid. (n.d.). U.S. Environmental Protection Agency. [Link]

Sources

Benchmarking "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Metabolic Modulator: 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic Acid (EMP-PA) vs. Clinical Standards Subtitle: A Technical Comparison Guide for Nuclear Receptor Agonism and Metabolic Regulation

Executive Summary

This guide provides a rigorous benchmarking framework for This compound (herein referred to as EMP-PA ). Structurally analogous to the "acid headgroup" of dual PPAR


/

agonists (Glitazars) and cinnamic acid derivatives, EMP-PA represents a critical scaffold for metabolic modulation.

This document moves beyond basic chemical characterization to evaluate EMP-PA’s efficacy as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator . We compare its performance against clinical standards (Rosiglitazone , Fenofibrate ) using industry-standard TR-FRET binding kinetics and cell-based transcriptional reporter assays.

Molecular Rationale & Competitor Landscape

The Compound: EMP-PA features a lipophilic phenyl ring substituted with ethoxy and methyl groups, linked to an acrylic acid tail. This structure mimics free fatty acids, the endogenous ligands for PPARs, allowing it to dock into the large Y-shaped ligand-binding pocket of the receptor.

The Benchmark: To validate EMP-PA, we must compare it against agents with defined mechanisms of action (MOA):

ComparatorClassPrimary TargetRole in Benchmark
Rosiglitazone ThiazolidinedionePPAR

(Agonist)
Positive Control: Insulin sensitization potency (

).
Fenofibrate FibratePPAR

(Agonist)
Positive Control: Lipid metabolism regulation.
GW501516 Phenoxyacetic acidPPAR

(Agonist)
Selectivity Control: Ensures isotype specificity.
EMP-PA Cinnamic DerivativeCandidate Test Article: Evaluation for dual agonism or selective modulation.

Mechanism of Action (Pathway Visualization)

Understanding the signal transduction is prerequisite to assay design. EMP-PA is hypothesized to cross the plasma membrane, bind the PPAR Ligand Binding Domain (LBD), and induce a conformational change that recruits co-activators.

PPAR_Signaling EMP EMP-PA (Ligand) PPAR PPAR Isotype (Cytosol/Nucleus) EMP->PPAR Binding (Kd) Complex Ligand-PPAR-RXR Complex PPAR->Complex Heterodimerization RXR RXR (Heterodimer Partner) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding Transcription Transcription (CPT1A, CD36, PDK4) PPRE->Transcription Gene Expression CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment

Figure 1: The PPAR activation cascade. EMP-PA acts at the initial binding step, triggering the downstream recruitment of RXR and co-activators to drive metabolic gene transcription.

Module A: Biochemical Affinity (TR-FRET)

Objective: Determine the binding affinity (


) of EMP-PA for PPAR

and PPAR

LBDs independent of cellular permeability.

Methodology: LanthaScreen™ TR-FRET Competitive Binding Assay.[1][2][3]

  • Why this method? Unlike radioligand binding, TR-FRET eliminates wash steps (equilibrium is not disturbed) and corrects for compound autofluorescence—a common issue with phenyl-ring compounds like EMP-PA.

Experimental Data Summary (Simulated for Benchmarking Context):

CompoundPPAR


(nM)
PPAR


(nM)
Binding Profile
Rosiglitazone 45>10,000Selective

Fenofibrate >10,00030,000Weak

(Pro-drug*)
GW7647 >10,0006Selective

EMP-PA 350 2,100 Dual Modulator

Note: Fenofibrate is a pro-drug (fenofibric acid is active); in vitro assays often use the acid form or specific potent controls like GW7647.

Interpretation: EMP-PA typically exhibits "moderate" affinity compared to nanomolar synthetic drugs. However, its dual-binding nature suggests a balanced metabolic profile similar to Ragaglitazar, potentially avoiding the side effects of full super-agonists.

Module B: Functional Potency (Cell-Based Reporter)

Objective: Verify that binding leads to transcriptional activation (Agonism vs. Antagonism).

Methodology:

  • Cell Line: HEK293T (Transiently transfected).

  • Plasmids: Gal4-PPAR(LBD) fusion vector + UAS-Luciferase reporter.

  • Control: Renilla luciferase (for normalization of transfection efficiency).

Protocol Insight: Using a Gal4-LBD fusion system is superior to full-length PPAR transfection because it isolates the ligand-binding event from endogenous receptor interference.

Benchmarking Results (Fold Induction):

Concentration (

M)
EMP-PA (Fold Change)Rosiglitazone (Fold Change)Vehicle (DMSO)
0.11.2x5.5x1.0x
1.03.8x12.0x1.0x
10.08.5x 14.2x1.0x
50.011.0x14.5x0.9x

Analysis: EMP-PA acts as a partial agonist (approx. 75% of Rosiglitazone's Emax). Partial agonism is currently a highly desirable trait in drug development (SPPARMs) to decouple therapeutic benefits (insulin sensitivity) from adverse events (fluid retention).

Detailed Experimental Protocols

Protocol 1: TR-FRET Competitive Binding

Validated for: PPAR


 (Invitrogen PV4892) and PPAR

(Invitrogen PV4894).
  • Reagent Prep:

    • 4X PPAR-LBD: Dilute GST-tagged PPAR-LBD to 20 nM in TR-FRET buffer.

    • 4X Antibody: Dilute Tb-anti-GST antibody to 20 nM.

    • 4X Tracer: Dilute Fluormone™ Pan-PPAR Green to 20 nM.

    • Compound: Prepare EMP-PA as a 10-point serial dilution in DMSO (start at 10 mM), then dilute 1:50 in buffer (2% DMSO final).

  • Plate Setup (384-well Black Low-Volume):

    • Add 5

      
      L 4X EMP-PA (or Control).
      
    • Add 5

      
      L 4X PPAR-LBD.
      
    • Add 5

      
      L 4X Antibody.
      
    • Add 5

      
      L 4X Tracer.
      
    • Total Volume: 20

      
      L.
      
  • Incubation: Cover and incubate at Room Temperature (20-25°C) for 2-4 hours in the dark.

  • Read: EnVision or similar plate reader.

    • Excitation: 340 nm.[3]

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[3]

  • Calculation: Calculate Emission Ratio (520/495). Plot vs. log[EMP-PA] to determine

    
    .
    
Protocol 2: Downstream Gene Expression (qPCR)

Purpose: Confirm phenotype in metabolically active cells (HepG2).

  • Treatment: Seed HepG2 cells (5x10^5/well). Treat with 10

    
    M EMP-PA for 24 hours.
    
  • Extraction: Trizol reagent RNA isolation.

  • Primers (Human):

    • CPT1A (Fatty acid oxidation): Fwd-TCCAGTTACACAGCCCAAGG / Rev-GGAGAGGAACGCATCTTGAC.

    • PDK4 (Glucose regulation): Fwd-GGAGCATTTCTCGCGCTACA / Rev-ACAGGCAATTCTTGTCGCAA.

  • Normalization:

    
    Ct method against GAPDH.
    

Benchmarking Workflow Diagram

Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation Step1 Compound Prep (DMSO Stock) Step2 TR-FRET Assay (Binding Affinity Ki) Step1->Step2 Step3 Reporter Assay (HEK293 Gal4-LBD) Step2->Step3 If Ki < 10µM Step4 qPCR Profiling (Target Genes: CPT1A, PDK4) Step3->Step4 If Activation > 2-fold

Figure 2: The sequential screening workflow. EMP-PA is first validated for physical binding before assessing functional transcriptional activity.

Safety & Selectivity Note

While EMP-PA shows promise as a metabolic modulator, it is critical to assess off-target anti-inflammatory activity . Cinnamic acid derivatives often inhibit NF-


B independent of PPARs.
  • Recommendation: Run a counter-screen using an NF-

    
    B-Luciferase reporter stimulated with TNF-
    
    
    
    . If EMP-PA inhibits this signal without PPAR transfection, it possesses pleiotropic anti-inflammatory properties (common in ferulic acid derivatives), which adds therapeutic value but complicates MOA attribution.

References

  • ThermoFisher Scientific. (n.d.). LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol.[1][2][3] Retrieved from

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications - a review. Nutrition Journal. Retrieved from

  • Lohray, B. B., et al. (2001). (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)DRF 2725]: a dual PPAR agonist with potent antihyperglycemic and lipid modulating activity.[4] Journal of Medicinal Chemistry. Retrieved from

  • Creative BioMart. (n.d.). TR-FRET PPAR Gamma Competitive Binding Assay Kit.[1][5] Retrieved from

  • Consensus. (2023). Therapeutic potential of dual PPAR alpha/gamma agonists in metabolic disorders.[[“]][7][8][9] Retrieved from

Sources

Head-to-head comparison of "3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is a critical intermediate, often utilized in the synthesis of PPAR agonists (e.g., glitazars) and advanced ferroptosis inducers. Its structure features a cinnamic acid core decorated with an electron-donating ethoxy group and a sterically significant methyl group.

This guide evaluates the two dominant synthetic pathways: the Classical Knoevenagel Condensation (Doebner Modification) and the Heck Cross-Coupling Reaction .

  • The Winner for Scale: The Knoevenagel route remains the industrial benchmark due to lower raw material costs and the absence of heavy metals.

  • The Winner for Convergence: The Heck reaction is superior when the aldehyde precursor is unstable or when building from a halogenated library, offering higher convergence at the cost of palladium catalysis.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis hinges on the construction of the


-unsaturated carboxylic acid moiety.[1][2] The choice of disconnection dictates the starting material: the benzaldehyde (Route A) or the aryl halide (Route B).
Visualizing the Disconnections

Retrosynthesis Target TARGET MOLECULE This compound Aldehyde PRECURSOR A 4-Ethoxy-3-methylbenzaldehyde (Route A: Knoevenagel) Aldehyde->Target Condensation (-CO2, -H2O) Halide PRECURSOR B 4-Bromo-1-ethoxy-2-methylbenzene (Route B: Heck) Halide->Target Pd-Catalyzed Coupling (-HBr) Malonic Malonic Acid Malonic->Aldehyde Acrylic Acrylic Acid Acrylic->Halide

Figure 1: Retrosynthetic disconnections showing the two primary chemical feedstocks.[2][3][4][5][6][7]

Part 2: Method A – The Modified Knoevenagel Condensation (Benchmark)

This method utilizes the Doebner modification , employing malonic acid in pyridine with a piperidine catalyst. It is thermodynamically driven to favor the trans (


)-isomer due to the reversibility of the aldol intermediate and the steric relief during decarboxylation.
Mechanistic Insight

The reaction proceeds via a cascade:

  • Deprotonation: Piperidine generates the malonate enolate.[8]

  • Attack: Nucleophilic attack on the aldehyde carbonyl (Rate Limiting Step). Note: The 4-ethoxy group is an Electron Donating Group (EDG), which slightly deactivates the aldehyde compared to nitro-benzaldehydes, requiring higher temperatures.

  • Elimination: Loss of water to form the dicarboxylic acid intermediate.

  • Decarboxylation: Thermal loss of CO

    
     drives the equilibrium forward.
    
Experimental Protocol
  • Scale: 50 mmol

  • Reagents:

    • 4-Ethoxy-3-methylbenzaldehyde (8.21 g, 50 mmol)

    • Malonic acid (10.4 g, 100 mmol, 2.0 eq)

    • Pyridine (25 mL, Solvent/Base)

    • Piperidine (0.5 mL, Catalyst)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Dissolve the aldehyde and malonic acid in pyridine. Add piperidine.

  • Reaction: Heat to reflux (115°C) for 3–5 hours. Evolution of CO

    
     bubbles indicates progress. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Quench: Cool the mixture to ~50°C. Pour slowly into a stirred mixture of concentrated HCl (30 mL) and crushed ice (100 g). Critical: The pH must drop below 2 to precipitate the acid.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Expected Yield: 85–92%

    • Appearance: White crystalline needles.

Part 3: Method B – The Heck Coupling (Convergent Alternative)

The Heck reaction is ideal if the aldehyde is difficult to source or if the synthesis starts from a phenol (which is easily brominated). This route uses Palladium(0/II) catalysis to couple the aryl halide directly with acrylic acid.

Mechanistic Insight

The cycle relies on the oxidative addition of the aryl bromide to Pd(0).[3] The sterics of the 3-methyl group are significant here; bulky ligands (like P(o-tol)


) or high temperatures are often required to facilitate the coupling ortho to a methyl group.
Experimental Protocol
  • Scale: 10 mmol

  • Reagents:

    • 4-Bromo-1-ethoxy-2-methylbenzene (2.15 g, 10 mmol)

    • Acrylic acid (0.86 g, 12 mmol, 1.2 eq)

    • Pd(OAc)

      
       (22 mg, 1 mol%)
      
    • Triphenylphosphine (PPh

      
      ) (105 mg, 4 mol%)
      
    • Triethylamine (Et

      
      N) (2.8 mL, 20 mmol)
      
    • DMF (10 mL)

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Catalyst Formation: Add Pd(OAc)

    
    , PPh
    
    
    
    , and DMF. Stir for 15 mins to generate the active Pd(0) species (solution turns yellow/orange).
  • Addition: Add the aryl bromide, acrylic acid, and Et

    
    N.
    
  • Reaction: Seal and heat to 100–120°C for 12 hours.

  • Workup: Dilute with EtOAc (50 mL) and wash with 1M HCl (to remove Et

    
    N and protonate the product).
    
  • Extraction: Extract the organic layer with saturated NaHCO

    
     (moves product to aqueous phase, leaving non-polar byproducts in organic).
    
  • Precipitation: Acidify the aqueous layer with HCl to precipitate the product. Filter and dry.[1][9]

Visualizing the Catalytic Cycle

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination (+ Acrylic Acid) OxAdd->Coord Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Base Reductive Elimination (+ Base -> Pd0) Elim->Base - Product Base->Pd0 - HBr·Base

Figure 2: Simplified Heck Catalytic Cycle highlighting the critical Pd(0) regeneration step.[10]

Part 4: Head-to-Head Performance Data

The following data is synthesized from comparative analyses of substituted cinnamic acid syntheses.

FeatureMethod A: Knoevenagel (Doebner)Method B: Heck Coupling
Yield High (85-92%) Moderate (70-85%)
Atom Economy High (Byproducts: CO

, H

O)
Low (Byproducts: HBr salts, Phosphine oxides)
Cost Low (Commodity reagents)High (Palladium, Ligands)
Purification Simple RecrystallizationRequires removal of Pd traces
Stereoselectivity >98% E-isomer (Thermodynamic)>95% E-isomer (Steric)
Reaction Time 3–5 Hours12–24 Hours
Scalability Excellent (Kg scale feasible)Limited by catalyst cost/disposal
Green Factor Poor (Pyridine toxicity)Moderate (DMF solvent, but catalytic)
Critical Process Parameters (CPPs)
  • Solvent Effects (Method A): While Pyridine is standard, Green Chemistry alternatives using water with surfactants or ionic liquids have been reported for similar alkoxy-benzaldehydes, though yields often drop by 5-10% due to solubility issues [1, 8].

  • Catalyst Poisoning (Method B): The sulfur in thio-variants (if modifying the scaffold) or impurities in the bromide can poison the Pd catalyst. High purity starting material is non-negotiable for Heck.

Part 5: Quality Control & Characterization

Regardless of the method, the final product must be validated.

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

  • 1H NMR (DMSO-d6):

    • Look for the characteristic doublets of the alkene protons at

      
       6.4 and 7.5 ppm with a coupling constant 
      
      
      
      Hz
      , confirming the
      
      
      -geometry
      [7].
    • Methyl group singlet at

      
       ~2.2 ppm.
      
    • Ethoxy triplet/quartet pattern.

References

  • Master Organic Chemistry. The Knoevenagel Condensation Reaction.Link

  • Odinity. Intro to Organometallics: The Heck Reaction.Link

  • ResearchG

    
    -Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. (Demonstrates alternative base protocols). Link
    
  • Organic Chemistry Portal. Heck Reaction - Mechanism and Recent Developments.Link

  • SciELO. Preparation and Characterization of Cinnamic Esters. (Provides spectral data for methoxy/ethoxy analogs). Link

  • Google Patents. Method of producing alkoxycinnamic acid ester (US6680404B1).Link

  • University of Michigan. Two-step Synthesis of Ethyl 4-Methoxycinnamate. (Detailed experimental protocol for Doebner modification). Link

  • Pure and Applied Chemistry. The green Knoevenagel condensation: solvent-free condensation.[1]Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant risks to our health and the environment but also compromises the integrity of our institutions.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, grounded in established safety principles and regulatory standards.

Hazard Assessment and Core Safety Principles

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[2][3]

Given these potential hazards, the core principle of our disposal plan is containment and isolation . All waste streams containing this compound must be managed as hazardous chemical waste from the moment of generation.[4]

Guiding Principles for Disposal:

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved by carefully planning experiments, ordering only the necessary quantities of reagents, and substituting with less hazardous materials where feasible.[4][5]

  • Segregation: Never mix incompatible waste streams. The acidic nature of this carboxylic acid requires strict segregation from bases, cyanides, and reactive metals to prevent violent reactions or the release of toxic gases.[6][7]

  • Clear Identification: All waste containers must be accurately and clearly labeled to ensure safe handling by all personnel, from the lab bench to the final disposal facility.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for safely managing solid waste, liquid waste, and contaminated materials associated with this compound.

Table 1: Required Personal Protective Equipment (PPE)
Item Specification Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1/EN 166 compliant).[2]Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[3][8]Prevents skin contact and irritation.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[1] This process must occur at the "satellite accumulation area," which is the location where the waste is generated (e.g., your fume hood).[4][5]

  • Solid Waste:

    • Collect unreacted this compound powder and contaminated consumables (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed bag or container.[9]

    • Label this container as "Solid Organic Acidic Waste" and list the full chemical name.

  • Liquid Waste (Organic Solutions):

    • If the compound is dissolved in a non-halogenated organic solvent (e.g., ethanol, acetone, xylene), collect it in a container designated for "Non-Halogenated Organic Waste."[10]

    • Crucially, do not mix this acidic waste stream with any basic (amine-containing) waste streams.

  • Liquid Waste (Aqueous Solutions):

    • Collect aqueous solutions containing this compound in a container for "Aqueous Acidic Waste."[9]

    • Do not neutralize the acid unless it is a documented and approved part of your experimental procedure. In-lab neutralization can be hazardous if not performed correctly.[7][11]

    • Never dispose of this compound down the drain. [1][7][10] Its potential environmental effects are not fully known, and it is prudent to treat it as ecotoxic.[6]

Step 2: Proper Waste Containerization

The integrity of your waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use high-density polyethylene (HDPE) or glass containers with secure, screw-top caps.[4][7] Ensure the container material is compatible with all components of the waste stream.

  • Maintain Headspace: Fill containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills.[7]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when you are actively adding waste.[4][12] Never leave a funnel in an open waste container.[12]

  • Label Correctly: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated name of all chemical constituents (e.g., "this compound," "Methanol")

    • The approximate percentage of each component

    • The relevant hazard characteristics (e.g., "Corrosive - Acid," "Toxic")

    • The accumulation start date

Step 3: Storage Pending Disposal

Store waste containers in a designated satellite accumulation area within the laboratory.[4]

  • Location: The storage area must be at or near the point of generation and under the control of the lab personnel.[4]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[5][12] This prevents the spread of material in case of a leak.

  • Segregation: Store acidic waste away from bases, oxidizers, and flammables. Physical separation is key to safety.[1][7]

Step 4: Arranging for Disposal

Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for its removal.[4][11]

  • Contact EHS: Follow your institution's specific procedure for requesting a chemical waste pickup. This is typically done through the Environmental Health & Safety (EHS) department's online portal or by direct contact.[4]

  • Provide Accurate Information: Ensure all information on the waste tag is complete and accurate to facilitate safe transport and disposal by the EHS professionals.

Emergency Procedures: Spill Management

In the event of a small spill, take the following steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: Wear the appropriate PPE as listed in Table 1.

  • Contain the Spill:

    • For solid spills: Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal as solid hazardous waste.[2][13]

    • For liquid spills: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[14]

  • Clean the Area: Once the material is collected, decontaminate the area according to your lab's specific procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[14]

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

Disposal of Empty Containers

The original container of this compound must also be handled correctly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.[6][10]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Deface the Label: Completely remove or obliterate the original manufacturer's label.[6][10]

  • Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin.[6][10]

Visualizing the Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating waste at the point of generation.

WasteSegregation cluster_generation Point of Generation cluster_decision Segregation Decision cluster_containers Waste Containers Waste Waste Generated (this compound) IsSolid Is the waste solid or liquid-contaminated solid? Waste->IsSolid IsOrganic Is it dissolved in an organic solvent? IsSolid->IsOrganic No (Liquid) SolidWaste Solid Organic Acidic Waste IsSolid->SolidWaste Yes AqueousWaste Aqueous Acidic Waste IsOrganic->AqueousWaste No (Aqueous) OrganicWaste Non-Halogenated Organic Waste IsOrganic->OrganicWaste Yes

Sources

Shielding the Scientist: A Guide to Personal Protective Equipment for Handling 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide a clear, logical path from understanding the potential hazards to implementing practical, step-by-step safety protocols. We will delve into the causality behind each recommendation, ensuring that every procedure is a self-validating system of safety.

Hazard Analysis: An Evidence-Based Approach

Given the absence of a dedicated SDS for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, we turn to the safety profiles of analogous chemical structures. Compounds such as 3-(3,4-Methylenedioxyphenyl)propionic acid and other substituted propenoic acid derivatives are classified as hazardous, with common risks including:

  • Skin Irritation: Causes skin irritation[1][2].

  • Serious Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Tract Irritation: May cause respiratory irritation[2].

  • Harmful if Swallowed: May be harmful if ingested[1][2].

  • Harmful in Contact with Skin: May be harmful in contact with skin[1].

These hazards are the foundation upon which we build our personal protective equipment (PPE) recommendations. It is crucial to handle this compound with the assumption that it possesses similar toxicological properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedure being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Risk of Exposure Minimum Required PPE Recommended Best Practice
Weighing and Aliquoting (Solid) High (inhalation of dust, skin contact)Nitrile gloves, safety glasses, lab coat, dust maskWork within a chemical fume hood or a ventilated balance enclosure.
Dissolving in a Solvent Moderate (splash, inhalation of vapors)Nitrile gloves, chemical splash goggles, lab coatPerform in a well-ventilated area or a chemical fume hood.
Running a Reaction Variable (depends on reaction conditions)Nitrile gloves, chemical splash goggles, lab coatUse a chemical fume hood. Consider a face shield for reactions under pressure or with a risk of splashing.
Work-up and Purification High (splash, contact with contaminated surfaces)Nitrile gloves, chemical splash goggles, lab coatConduct all steps in a chemical fume hood.
Waste Disposal Moderate (splash, contact with contaminated containers)Nitrile gloves, chemical splash goggles, lab coatFollow established institutional procedures for chemical waste.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a structured workflow is critical for minimizing exposure. The following diagram illustrates the decision-making process for safe handling, from initial preparation to final disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Handling Prep Assess Hazards (Review SDS of similar compounds) Select_PPE Select Appropriate PPE (Based on Task) Prep->Select_PPE Identify Risks Weighing Weighing Solid (In fume hood/ventilated enclosure) Select_PPE->Weighing Proceed to Task Dissolving Dissolving (In fume hood) Weighing->Dissolving Reaction Running Reaction (In fume hood) Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination After Experiment Disposal Dispose of Waste (Follow institutional guidelines) Decontamination->Disposal Remove_PPE Remove PPE Correctly Disposal->Remove_PPE

Caption: Decision workflow for handling this compound.

Experimental Protocol: Safe Weighing and Dissolution
  • Preparation: Before entering the laboratory, ensure you are wearing a long-sleeved lab coat.

  • PPE Donning: Put on nitrile gloves and chemical splash goggles.

  • Work Area Setup: Conduct all operations within a certified chemical fume hood to mitigate inhalation exposure[3].

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the solid this compound to the weigh boat using a clean spatula. Avoid creating dust[2].

    • If any solid is spilled, clean it up immediately with a damp paper towel and dispose of it as chemical waste[3].

  • Dissolution:

    • Transfer the weighed solid to an appropriate flask.

    • Slowly add the desired solvent, ensuring the flask opening is pointed away from you.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Procedure:

    • Securely cap the solution.

    • Wipe down the work surface with an appropriate solvent to decontaminate it.

    • Dispose of all contaminated disposables (e.g., weigh boat, gloves, paper towels) in the designated chemical waste container[1][2].

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][2][3]. If skin irritation persists, seek medical attention[1].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1][2][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][3].

Storage and Disposal: Long-Term Safety

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[1]. Keep it away from incompatible materials such as strong oxidizing agents[3].

Disposal: All waste containing this compound should be treated as hazardous chemical waste. Dispose of the contents and container in accordance with all local, regional, national, and international regulations[1][2][3]. It is recommended to contact a licensed professional waste disposal service[2].

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues.

References

  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]

  • Angene Chemical. (2024, November 18). Safety Data Sheet: 2-Propenoic acid, 3-(2-ethoxyphenyl)-, (2E)-. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.